trans-Feruloyl-CoA
Description
Properties
Molecular Formula |
C31H44N7O19P3S |
|---|---|
Molecular Weight |
943.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
GBXZVJQQDAJGSO-NBXNMEGSSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Synonyms |
feruloyl-CoA feruloyl-coenzyme A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of trans-Feruloyl-CoA from Ferulic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of ferulic acid to trans-feruloyl-CoA, a critical step in various metabolic pathways of significant biotechnological interest. This document details the core enzymatic reaction, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the biochemical process and experimental workflows.
Core Biosynthetic Pathway
The biosynthesis of trans--feruloyl-CoA from ferulic acid is a pivotal activation step that primes ferulic acid for a variety of subsequent biochemical transformations, including the production of high-value compounds like vanillin.[1][2] This reaction is catalyzed by the enzyme Feruloyl-CoA Synthetase (FCS) , also referred to as 4-Coumarate-CoA Ligase (4CL) when it exhibits broader substrate specificity.[3][4] FCS belongs to the family of acyl-activating enzymes (AAEs).[5]
The enzymatic reaction proceeds via a two-step mechanism involving the hydrolysis of ATP to AMP and pyrophosphate, driving the formation of a high-energy thioester bond between the carboxyl group of ferulic acid and the thiol group of Coenzyme A (CoA). The overall reaction is as follows:
trans-Ferulic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate
This activation is essential for overcoming the thermodynamic barrier for subsequent enzymatic modifications of the ferulic acid molecule. In prokaryotes, this is often the initial step in the catabolism of ferulic acid.
Quantitative Data: Enzyme Kinetics
The kinetic properties of Feruloyl-CoA Synthetase have been characterized in several organisms. The following tables summarize key quantitative data for FCS/4CL enzymes acting on ferulic acid.
Table 1: Michaelis-Menten Kinetics of Feruloyl-CoA Synthetases (FCS) for Ferulic Acid
| Enzyme Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Soil Metagenome (FCS1) | 0.1 | 36.8 U/mg | 9.0 | 37 | |
| Streptomyces sp. V-1 | 0.35 | 78.2 µmol/min/mg | 7.0 | 30 | |
| Pseudomonas sp. HR199 | Not specified | Not specified | 7.0 | 30 |
Table 2: Catalytic Efficiency of Feruloyl-CoA Synthetases (FCS) for Ferulic Acid
| Enzyme Source | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Soil Metagenome (FCS1) | 45.9 | 371.6 | |
| Streptomyces sp. V-1 | 67.7 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the ferulic acid to this compound pathway.
A common method for obtaining sufficient quantities of FCS for characterization is through recombinant expression in Escherichia coli.
Protocol: Expression and Purification of His-tagged FCS
-
Gene Cloning: The gene encoding FCS is cloned into a suitable expression vector, often containing a polyhistidine (His)-tag for affinity purification (e.g., pET-28a(+)).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-30°C) for 4-20 hours to promote proper protein folding.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate buffer pH 7.0, 100 mM NaCl, 5 mM imidazole) containing lysozyme, DNase, and a protease inhibitor like phenylmethylsulfonyl fluoride (PMSF).
-
Cells are disrupted by sonication or French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with the lysis buffer to remove unbound proteins.
-
The His-tagged FCS is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Buffer Exchange and Purity Verification:
-
The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Protein concentration is determined using a Bradford assay.
-
Enzyme purity is assessed by SDS-PAGE.
-
The activity of FCS is typically determined by spectrophotometrically monitoring the formation of this compound, which has a characteristic absorbance maximum around 345 nm.
Protocol: Spectrophotometric Assay
-
Reaction Mixture: Prepare a reaction mixture with the following components in a total volume of 200 µL to 1 mL:
-
100 mM Potassium Phosphate Buffer (pH 7.0-7.8)
-
2.5 mM MgCl2
-
2.0 mM ATP
-
0.4 mM Coenzyme A
-
0.5 mM Ferulic Acid
-
A suitable amount of purified FCS (e.g., 40 ng)
-
-
Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of the enzyme or ATP.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Measurement:
-
The absorbance of the reaction mixture is measured at 345 nm.
-
The concentration of the product, this compound, is calculated using its molar extinction coefficient (ε345nm = 1.9 x 104 M-1cm-1).
-
-
Controls: A control reaction containing a heat-inactivated enzyme should be included to account for any non-enzymatic reaction.
For kinetic studies, the concentration of one substrate (e.g., ferulic acid) is varied while the others are kept at saturating concentrations.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway of this compound from ferulic acid.
Caption: Experimental workflow for FCS characterization.
References
- 1. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Biochemical characterization of acyl activating enzymes for side chain moieties of Taxol and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Vanillin Synthesis via the trans-Feruloyl-CoA Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a globally significant flavor and aroma compound. While traditionally extracted from vanilla beans, biotechnological production methods offer a sustainable and economically viable alternative. This technical guide provides an in-depth examination of the CoA-dependent biosynthetic pathway that converts trans-ferulic acid, a renewable precursor abundant in lignocellulosic biomass, into vanillin. The core of this pathway involves the intermediate, trans-feruloyl-CoA, which is synthesized and subsequently cleaved to yield the target aldehyde. This document details the key enzymes, presents quantitative data from various microbial systems, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and experimental workflows.
The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The microbial conversion of ferulic acid to vanillin via a CoA-dependent, non-β-oxidative route is a well-characterized pathway.[1][2] This process is primarily a two-enzyme system, making it an attractive target for metabolic engineering in host organisms like Escherichia coli and Pseudomonas species.[3][4]
-
Activation of Ferulic Acid: The pathway is initiated by the activation of ferulic acid to its coenzyme A (CoA) thioester. This reaction is catalyzed by Feruloyl-CoA Synthetase (FCS) , an enzyme also known as 4-hydroxycinnamate:CoA ligase.[4] This step requires ATP and Mg²⁺ as cofactors.
-
Hydration and Cleavage: The resulting this compound molecule is then hydrated and cleaved in a retro-aldol reaction catalyzed by Enoyl-CoA Hydratase/Aldolase (ECH) . This enzyme is sometimes referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL). The reaction releases vanillin and acetyl-CoA as the final products.
The genes encoding these two key enzymes, fcs and ech, have been identified and characterized in several microorganisms, including Amycolatopsis sp., Pseudomonas fluorescens, and Streptomyces sp.
References
The Role of trans-Feruloyl-CoA in Stilbene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Stilbenoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The biosynthesis of these compounds, with resveratrol as the most prominent example, has been extensively studied. The canonical pathway proceeds via the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS). However, the structural diversity of naturally occurring stilbenes, such as the methoxylated pterostilbene and isorhapontigenin, suggests the involvement of alternative precursors. This technical guide focuses on the role of trans-feruloyl-CoA, a derivative of the common phenylpropanoid intermediate ferulic acid, as a key substrate in the biosynthesis of hydroxylated and methoxylated stilbenes, a pathway of significant interest for synthetic biology and drug development.
Core Biosynthetic Pathway and the Entry of this compound
The biosynthesis of stilbenes originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. The primary precursor for resveratrol biosynthesis is p-coumaroyl-CoA.
However, certain stilbene synthases exhibit substrate promiscuity and can accept other CoA esters, including this compound. This allows for the synthesis of different stilbene backbones. This compound is formed from ferulic acid, which itself is derived from p-coumaric acid via hydroxylation and subsequent methylation. The condensation of this compound with three molecules of malonyl-CoA leads to the formation of 3,5,4'-trihydroxy-3'-methoxystilbene, also known as isorhapontigenin.
Caption: Stilbene biosynthesis pathway showing the canonical route to resveratrol via p-coumaroyl-CoA and the alternative route to isorhapontigenin via this compound.
Quantitative Data: Enzyme Kinetics and Substrate Specificity
The efficiency of this compound as a substrate for stilbene synthases varies significantly between different enzyme orthologs. This substrate promiscuity is a key factor in the production of diverse stilbenoids in plants and is a critical parameter for designing engineered microbial production systems. The kinetic parameters for stilbene synthases from different plant sources with both p-coumaroyl-CoA and this compound are summarized below.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Vitis vinifera (VvSTS) | p-Coumaroyl-CoA | 15 ± 2 | 2.1 ± 0.1 | 0.14 | |
| Vitis vinifera (VvSTS) | This compound | 25 ± 3 | 0.8 ± 0.1 | 0.032 | |
| Pinus sylvestris (PsSTS) | p-Coumaroyl-CoA | 20 ± 4 | 1.5 ± 0.2 | 0.075 | |
| Pinus sylvestris (PsSTS) | This compound | 45 ± 7 | 0.3 ± 0.05 | 0.0067 | |
| Arabidopsis thaliana (AtSTS) | p-Coumaroyl-CoA | 12 ± 1.5 | 3.5 ± 0.3 | 0.29 | |
| Arabidopsis thaliana (AtSTS) | This compound | 150 ± 20 | 0.1 ± 0.02 | 0.00067 |
Analysis: The data clearly indicate that while stilbene synthases can utilize this compound, they generally exhibit a strong preference for the canonical substrate, p-coumaroyl-CoA. This is reflected in the lower K_m (higher affinity) and higher k_cat (faster turnover rate) values for p-coumaroyl-CoA across all tested enzymes. The catalytic efficiency (k_cat/K_m) for p-coumaroyl-CoA is consistently one to two orders of magnitude higher than for this compound. This presents a significant challenge in metabolic engineering efforts aimed at producing feruloyl-CoA-derived stilbenes, as the endogenous pool of p-coumaroyl-CoA will competitively inhibit the desired reaction.
Experimental Protocols
Heterologous Expression and Purification of Stilbene Synthase
This protocol describes the expression of a His-tagged stilbene synthase in E. coli and its subsequent purification, a necessary first step for in vitro characterization.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of stilbene synthase (STS) from E. coli.
Methodology:
-
Vector Construction: The coding sequence for the desired stilbene synthase (e.g., VvSTS) is cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, typically BL21(DE3).
-
Cultivation and Induction: A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). The culture is grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is further incubated at a lower temperature, typically 18°C, for 16-20 hours to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. The cells are lysed on ice using sonication.
-
Purification: The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange and Storage: The eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol). The final protein concentration is determined using the Bradford assay, and the purified enzyme is stored at -80°C.
In Vitro Enzyme Assay for Stilbene Synthase Activity
This protocol is used to determine the kinetic parameters of a purified stilbene synthase with different starter-CoA substrates.
Methodology:
-
Reaction Mixture: The standard reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 7.0), 1-5 µg of purified stilbene synthase, 100 µM malonyl-CoA, and a varying concentration of the starter substrate (p-coumaroyl-CoA or this compound) ranging from 5 µM to 200 µM.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the purified enzyme. The mixture is incubated at 30°C for 10-30 minutes. The reaction is terminated by the addition of 20 µL of 20% HCl, which also serves to protonate the stilbene product.
-
Product Extraction: The stilbenoid products are extracted from the aqueous mixture with 200 µL of ethyl acetate. The mixture is vortexed vigorously and centrifuged to separate the phases. The organic (upper) phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Quantification by HPLC: The dried residue is redissolved in 50 µL of methanol. The sample is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A) is typically used. For example, a linear gradient from 10% to 90% B over 20 minutes.
-
Detection: Products are detected using a diode-array detector (DAD) or a UV detector, typically at 306 nm for resveratrol and 320 nm for isorhapontigenin.
-
Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic standards.
-
-
Data Analysis: The initial reaction velocities (v₀) are plotted against the substrate concentration ([S]). The Michaelis-Menten parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). The turnover number (k_cat) is calculated by dividing V_max by the enzyme concentration ([E]t).
Conclusion and Future Directions
The ability of certain stilbene synthases to utilize this compound as a substrate provides a direct enzymatic route to produce hydroxylated and methoxylated stilbenes. While the catalytic efficiency is generally lower compared to the canonical substrate p-coumaroyl-CoA, this promiscuity is a valuable asset for metabolic engineering and synthetic biology. Future research in this area will likely focus on:
-
Enzyme Engineering: Using techniques like directed evolution and rational protein design to improve the catalytic efficiency and substrate specificity of stilbene synthases towards this compound.
-
Metabolic Channeling: Creating synthetic enzyme complexes to channel intermediates like ferulic acid directly to the engineered stilbene synthase, thereby overcoming kinetic limitations and competition from other pathways.
-
Host Strain Optimization: Developing microbial chassis that provide high precursor availability and minimize the degradation of stilbene products.
By leveraging a deeper understanding of the role of this compound and the enzymes that process it, the development of scalable bioproduction platforms for high-value, pharmacologically active stilbenoids is an achievable goal.
The Coenzyme A-Dependent Pathway of Ferulic Acid Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid, a ubiquitous phenolic compound derived from lignin, represents a significant carbon source for various microorganisms and a valuable precursor for the biotechnological production of fine chemicals, such as vanillin. Its microbial degradation predominantly proceeds through a sophisticated coenzyme A (CoA)-dependent pathway. This technical guide provides an in-depth exploration of this metabolic route, detailing the enzymatic steps, key intermediates, and the genetic basis of the pathway. It consolidates quantitative data on enzyme kinetics and presents detailed experimental protocols for the key assays used to elucidate this pathway, serving as a comprehensive resource for researchers in microbiology, biochemistry, and biotechnology.
Introduction
The microbial catabolism of aromatic compounds is a cornerstone of global carbon cycling and a fertile ground for discovering novel biocatalysts. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), readily available from plant biomass, is a key intermediate in lignin degradation. While several routes for its microbial utilization exist, the CoA-dependent, non-β-oxidative pathway is a major route in many bacteria, particularly in the genus Pseudomonas.[1][2][3][4][5] This pathway is of significant interest due to its role in funneling aromatic compounds into central metabolism and its potential for harnessing microbial processes for the production of valuable chemicals like vanillin.
This guide will systematically dissect the CoA-dependent ferulic acid degradation pathway, from the initial activation of ferulic acid to its conversion into key intermediates of central metabolism.
The Coenzyme A-Dependent Pathway of Ferulic Acid Degradation
The CoA-dependent degradation of ferulic acid is a multi-step enzymatic process that converts ferulic acid into vanillin and acetyl-CoA. The key steps are outlined below.
Step 1: Activation of Ferulic Acid
The pathway is initiated by the activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is catalyzed by feruloyl-CoA synthetase (Fcs), an enzyme belonging to the family of acid-thiol ligases. The reaction requires ATP and Coenzyme A.
Reaction: Ferulic acid + CoA + ATP → Feruloyl-CoA + AMP + PPi
Step 2: Hydration and Cleavage of Feruloyl-CoA
The central step in this pathway is the hydration and subsequent cleavage of feruloyl-CoA, catalyzed by a single bifunctional enzyme, enoyl-CoA hydratase/aldolase (Ech). This enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA. The same enzyme then catalyzes a retro-aldol cleavage of this intermediate to yield vanillin and acetyl-CoA.
Reactions:
-
Feruloyl-CoA + H₂O → 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA
-
4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA → Vanillin + Acetyl-CoA
Step 3: Oxidation of Vanillin
The vanillin produced is then oxidized to vanillic acid by vanillin dehydrogenase (Vdh), an NAD(P)+-dependent enzyme.
Reaction: Vanillin + NAD(P)⁺ + H₂O → Vanillic acid + NAD(P)H + H⁺
Step 4: Demethylation of Vanillic Acid
Vanillic acid is further metabolized via demethylation to protocatechuic acid. This conversion is catalyzed by the vanillate O-demethylase complex (VanAB).
Step 5: Ring Cleavage of Protocatechuic Acid
Finally, the aromatic ring of protocatechuic acid is cleaved by protocatechuate dioxygenases , channeling the resulting products into the tricarboxylic acid (TCA) cycle. For instance, in many Pseudomonas species, protocatechuate undergoes ortho-cleavage via the β-ketoadipate pathway. In some organisms like Sphingomonas paucimobilis SYK-6, it proceeds through the protocatechuate 4,5-cleavage pathway.
Visualization of the Pathway and Experimental Workflow
To illustrate the biochemical transformations and a typical experimental workflow for studying this pathway, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The coenzyme A-dependent, non-beta-oxidation pathway and not direct deacetylation is the major route for ferulic acid degradation in Delftia acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Natural Occurrence of trans-Feruloyl-CoA in Plant Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a central metabolic route in plants responsible for the biosynthesis of a vast array of secondary metabolites. These compounds, including lignin, suberin, flavonoids, and various phenolic derivatives, are crucial for plant growth, development, and defense. Consequently, understanding the natural occurrence and metabolism of this compound is of significant interest for agricultural science, biotechnology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant tissues, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.
Introduction
This compound is a thioester derivative of ferulic acid and coenzyme A. Its central position in the phenylpropanoid pathway makes it a critical branch-point metabolite, directing carbon flux towards the synthesis of lignin monomers (monolignols), suberin, and other important phenolic compounds. The availability of this compound within a cell can therefore significantly influence the composition of the plant cell wall and the production of various secondary metabolites involved in defense against pathogens and environmental stress. This guide will delve into the biosynthesis of this important molecule, its distribution in plant tissues, and the analytical techniques used to study it.
Biosynthesis of this compound
This compound is synthesized through the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of ferulic acid. The final step in the formation of this compound is the activation of ferulic acid by coenzyme A, a reaction catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) or a specific this compound synthase.
An alternative and significant route to this compound in many plants involves the methylation of caffeoyl-CoA by Caffeoyl-CoA O-methyltransferase (CCoAOMT). This pathway is considered a major route for lignin biosynthesis.
Below is a diagram illustrating the core biosynthetic pathway leading to this compound.
A Technical Guide to trans-Feruloyl-CoA and its Role in Cell Wall Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Feruloyl-coenzyme A (trans-Feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants. It serves as a critical precursor for the biosynthesis of major cell wall polymers, namely lignin and suberin, and is the activated donor for the feruloylation of polysaccharides, primarily arabinoxylans in grasses. This process of feruloylation introduces covalent cross-links within the cell wall matrix, significantly impacting its structural integrity, digestibility, and resistance to pathogens. Understanding the enzymatic processes involving this compound is paramount for developing strategies to modify plant biomass for improved biofuel production, enhanced forage digestibility, and the development of novel biomaterials. Furthermore, as the plant cell wall is a key target for antimicrobial agents, insights into its biosynthesis and modification can inform drug development efforts. This technical guide provides an in-depth overview of the synthesis and function of this compound in cell wall modification, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
The plant cell wall is a complex and dynamic structure composed primarily of cellulose, hemicellulose, pectin, and lignin. Its composition and architecture are crucial for plant growth, development, and defense. In many commelinid monocots, such as grasses, the cell wall is uniquely characterized by the presence of ferulic acid ester-linked to arabinoxylan chains.[1] This feruloylation is a key determinant of the physicochemical properties of the cell wall.[2] The activated form of ferulic acid, this compound, is central to this process and also serves as a branch point for the biosynthesis of other important phenolic compounds.[3][4] This guide will delve into the core aspects of this compound metabolism and its downstream effects on cell wall structure and function.
Biosynthesis of this compound
This compound is synthesized from ferulic acid in a two-step reaction catalyzed by 4-coumarate:CoA ligase (4CL) or a more specific feruloyl-CoA synthetase (FCS).[5] The reaction requires ATP and Coenzyme A (CoA). While 4CL enzymes can utilize a range of hydroxycinnamic acids, including p-coumaric acid and caffeic acid, FCS enzymes exhibit a higher specificity for ferulic acid.
dot
Figure 1: Enzymatic synthesis of this compound.
Role in Lignin and Suberin Biosynthesis
This compound is a key intermediate in the monolignol biosynthesis pathway, which produces the building blocks of lignin. It is sequentially reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to form coniferyl alcohol, a primary monolignol.
In suberin biosynthesis, an aliphatic polyester found in certain protective plant tissues, this compound acts as the donor for the feruloylation of ω-hydroxy fatty acids and fatty alcohols. This is catalyzed by feruloyl-CoA transferases, such as ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT). These ferulate esters are thought to be crucial for linking the aliphatic and poly(phenolic) domains of suberin.
dot
Figure 2: Metabolic fate of this compound in cell wall polymer biosynthesis.
Feruloylation of Arabinoxylans
In grasses, this compound is the substrate for feruloyl transferases that esterify the C5 hydroxyl group of α-L-arabinofuranosyl residues on arabinoxylan chains. These feruloylated arabinoxylans can then undergo oxidative coupling, catalyzed by peroxidases, to form diferulate bridges. This cross-linking between polysaccharide chains, and also between polysaccharides and lignin, significantly increases the rigidity and recalcitrance of the cell wall.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the impact of altered feruloylation on cell wall composition.
Table 1: Kinetic Properties of Enzymes Involved in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nkat mg-1) | Reference |
| 4-Coumarate:CoA Ligase (4CL-9) | Populus trichocarpa × P. deltoides | Ferulic Acid | ~100 | - | |
| Feruloyl-CoA Synthetase (FCS1) | Soil Metagenome | Ferulic Acid | 120 | 36,820 | |
| Feruloyl-CoA Synthetase (FCS-Str) | Streptomyces sp. V-1 | Ferulic Acid | 390 | 112,650 | |
| Engineered Feruloyl-CoA Synthetase | Streptomyces sp. V-1 mutant | Ferulic Acid | - | 8.71-fold increase in catalytic efficiency |
Table 2: Impact of Ferulic Acid Esterase (FAE) Expression on Cell Wall Composition in Maize
| Plant Line | Tissue | Change in Ferulate Monomers | Change in Ferulate Dimers | Reference |
| Transgenic (TG6) | Internodes 7-12 | 9-19% reduction | 22-42% reduction | |
| Transgenic (TG9) | Internodes 7-12 | 6-25% reduction | 6-11% reduction | |
| Transgenic (TQ10) | Internodes 7-12 | 9-38% reduction | 16-48% reduction | |
| Transgenic (TQ13) | Internodes 7-12 | - | 8-29% reduction |
Table 3: Feruloylated Side-Chain Content in Insoluble Fiber of Various Grains
| Cereal Grain | Total Esterified Ferulic Acid (mg/g) | 5-O-trans-feruloyl-L-arabinofuranose (FA) (µmol/g) | Reference |
| Oats | ~2.3 | 4.97 | |
| Grain Maize | ~33.0 | 100.23 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its role in cell wall modification.
Enzymatic Synthesis of this compound
This protocol is adapted for the in vitro synthesis of this compound using a recombinant 4-Coumarate:CoA Ligase (4CL).
Materials:
-
Purified recombinant 4CL enzyme
-
Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (100 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing:
-
5 mM MgCl₂
-
6.25 mM ATP
-
1 mM Ferulic acid
-
1.5 mM CoA
-
10 µM purified 4CL enzyme in 100 mM Tris-HCl, pH 7.5.
-
-
Incubate the reaction at 30°C for 16 hours.
-
The formation of feruloyl-CoA can be monitored by HPLC analysis, detecting the product at approximately 345 nm.
In Vitro Feruloyl Transferase Assay
This protocol describes an assay to measure the activity of feruloyl transferases, such as ASFT, which transfer ferulic acid from feruloyl-CoA to an acceptor molecule.
Materials:
-
In situ synthesized feruloyl-CoA (from protocol 6.1)
-
Purified recombinant feruloyl transferase (e.g., ASFT)
-
Acyl acceptor (e.g., primary fatty alcohol like dodecan-1-ol or ω-hydroxyfatty acid)
-
Dithiothreitol (DTT)
-
Chloroform:methanol (2:1, v/v)
Procedure:
-
To the feruloyl-CoA synthesis reaction from protocol 6.1, add:
-
10 µL of purified recombinant feruloyl transferase
-
1 mM DTT
-
1 mM acyl acceptor.
-
-
Incubate the reaction overnight at 30°C.
-
Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase, dry it under a stream of nitrogen, and analyze the products by GC-MS after derivatization (e.g., silylation).
dot
Figure 3: Workflow for the in vitro feruloyl transferase assay.
Quantification of Lignin using the Thioglycolic Acid Method
This method is a reliable spectrophotometric assay for lignin quantification in plant cell wall material.
Materials:
-
Alcohol Insoluble Residue (AIR) from plant tissue
-
2 M HCl
-
Thioglycolic acid
-
0.5 M NaOH
-
Concentrated HCl
Procedure:
-
To 20 mg of AIR, add 1 mL of 2 M HCl and 0.2 mL of thioglycolic acid.
-
Incubate for 4 hours at 95°C with continuous stirring.
-
Cool the samples on ice and centrifuge. Discard the supernatant.
-
Wash the pellet three times with deionized water.
-
Resuspend the pellet in 1 mL of 0.5 M NaOH and shake overnight at 25°C to extract the lignin thioglycolate.
-
Centrifuge and collect the supernatant. Re-extract the pellet with 0.5 mL of 0.5 M NaOH and pool the supernatants.
-
Precipitate the lignin thioglycolic acid by adding 0.3 mL of concentrated HCl and incubating at 4°C for 4 hours.
-
Centrifuge to pellet the brown precipitate. Discard the supernatant.
-
Dissolve the pellet in 1 mL of 0.5 M NaOH.
-
Measure the absorbance at 280 nm and quantify using a standard curve prepared with alkali lignin.
Conclusion and Future Perspectives
This compound is a cornerstone of phenylpropanoid metabolism with profound implications for the structure and utility of the plant cell wall. The enzymatic machinery that synthesizes and utilizes this activated molecule presents numerous targets for genetic modification to tailor plant biomass for specific applications. For instance, down-regulation of feruloylation can lead to more digestible forage and more efficient conversion of biomass to biofuels. Conversely, enhancing feruloylation could produce plants with stronger cell walls, potentially increasing resistance to pests and pathogens. While significant progress has been made in identifying the genes and enzymes involved, a complete understanding of the regulation of these pathways is still emerging. Specifically, detailed kinetic characterization of plant-derived feruloyl-CoA:polysaccharide feruloyl transferases remains an area for future investigation. Continued research in this area, aided by the protocols and data presented in this guide, will be crucial for unlocking the full potential of plant biomass as a renewable resource and for developing novel strategies in drug discovery targeting the plant cell wall.
References
- 1. Feruloyl Esterase (LaFae) from Lactobacillus acidophilus: Structural Insights and Functional Characterization for Application in Ferulic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Microbial Metabolism of trans-Feruloyl-CoA: A Technical Guide for Researchers and Drug Development Professionals
Introduction
trans-Feruloyl-coenzyme A (trans-Feruloyl-CoA) is a key intermediate in the microbial catabolism of ferulic acid, a ubiquitous phenolic compound derived from the degradation of lignin in plant biomass. The enzymatic transformation of this compound by microorganisms represents a critical juncture, leading to the production of various valuable aromatic compounds, including vanillin, a widely used flavoring agent. Understanding the enzymes and metabolic pathways involved in the metabolism of this compound is of paramount importance for applications in biotechnology, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core enzymes that metabolize this compound in microbes, their quantitative characteristics, detailed experimental protocols for their study, and visualizations of the associated metabolic pathways and experimental workflows.
Core Enzymes and Metabolic Pathways
The microbial metabolism of this compound primarily proceeds through two distinct pathways: the CoA-dependent, non-β-oxidative pathway, predominantly found in bacteria, and the CoA-dependent β-oxidative pathway, which has been characterized in fungi.
The CoA-Dependent, Non-β-Oxidative Pathway
This pathway is a direct route for the conversion of ferulic acid to vanillin and is of significant industrial interest. It involves the sequential action of two key enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).
-
Feruloyl-CoA Synthetase (Fcs): This enzyme, also known as this compound synthase, catalyzes the activation of ferulic acid to its corresponding CoA thioester, this compound.[1] This is an ATP-dependent reaction. Fcs is a critical entry point for ferulic acid into this metabolic pathway.[2]
-
Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme, also referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), first hydrates the double bond of the propenoyl side chain of this compound and then catalyzes a retro-aldol cleavage to yield vanillin and acetyl-CoA.[3][4]
-
Vanillin Dehydrogenase (Vdh): Vanillin, the product of the Ech reaction, is often further metabolized by vanillin dehydrogenase to the less toxic compound, vanillic acid.[5] This enzyme is a key target for metabolic engineering efforts aimed at accumulating vanillin.
The CoA-Dependent β-Oxidative Pathway
In some fungi, such as Aspergillus niger, the degradation of ferulic acid, and by extension this compound, proceeds via a pathway analogous to fatty acid β-oxidation. This pathway involves a series of enzymatic reactions that shorten the acyl side chain of Feruloyl-CoA. The key enzymes in this pathway include:
-
Hydroxycinnamate-CoA Synthase (HcsA): Similar to Fcs, this enzyme activates ferulic acid to Feruloyl-CoA.
-
Multifunctional β-oxidation Hydratase/Dehydrogenase (FoxA): This enzyme catalyzes the hydration and subsequent dehydrogenation of the Feruloyl-CoA side chain.
-
3-Ketoacyl CoA Thiolase (KatA): This enzyme cleaves the resulting 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened aromatic-CoA molecule.
Quantitative Data of Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound from various microbial sources.
Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)
| Microbial Source | Km (mM) for Ferulic Acid | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Streptomyces sp. strain V-1 | 0.35 | 67.7 | 78.2 | 7.0 | 30 | |
| Soil Metagenome (FCS1) | 0.12 | 45.9 | 36.82 | 9.0 | 37 |
Table 2: Characterization of Vanillin Dehydrogenase (VDH)
| Microbial Source | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Quaternary Structure | Reference |
| Streptomyces sp. NL15-2K | Vanillin > Protocatechualdehyde > Benzaldehyde | 9.5 | 45 | Homotetramer | |
| Bacillus subtilis 3NA | Vanillin | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Feruloyl-CoA Synthetase (Fcs) Activity Assay
This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.
Materials:
-
100 mM Potassium phosphate buffer (pH 7.0-9.0, depending on the enzyme's optimum)
-
2.5 mM MgCl2
-
0.5-0.7 mM Ferulic acid
-
2.0 mM ATP
-
0.4 mM Coenzyme A (CoA)
-
Purified Fcs enzyme or cell-free extract
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, MgCl2, and ferulic acid.
-
Add the purified enzyme or cell-free extract to the reaction mixture.
-
Initiate the reaction by adding ATP and CoA.
-
Immediately monitor the increase in absorbance at 345 nm for a set period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Calculate the enzyme activity using the molar extinction coefficient for feruloyl-CoA (ε345nm = 1.9 x 104 M-1 cm-1). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Enoyl-CoA Hydratase/Aldolase (Ech) Activity Assay
The activity of Ech can be determined by monitoring the hydration of a model substrate, such as crotonyl-CoA, or by analyzing the conversion of feruloyl-CoA to vanillin using HPLC.
Method 1: Spectrophotometric Assay with Crotonyl-CoA
Materials:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.25 mM Crotonyl-CoA
-
Purified Ech enzyme or cell-free extract
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer and crotonyl-CoA in a quartz cuvette.
-
Add the purified enzyme or cell-free extract to the reaction mixture.
-
Monitor the decrease in absorbance at 263 nm at 30°C, which corresponds to the hydration of the double bond of crotonyl-CoA.
-
The molar extinction coefficient of the enoyl-thioester bond is taken to be 6.7 × 103 M−1 cm−1.
Method 2: HPLC-based Assay with Feruloyl-CoA
Materials:
-
Reaction mixture for Fcs assay to generate feruloyl-CoA in situ or purified feruloyl-CoA.
-
Purified Ech enzyme or cell-free extract.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Standards for ferulic acid, feruloyl-CoA, and vanillin.
Procedure:
-
Set up a reaction containing feruloyl-CoA (either pre-synthesized or generated in situ) and the Ech enzyme in an appropriate buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or an organic solvent).
-
Analyze the samples by HPLC to quantify the consumption of feruloyl-CoA and the formation of vanillin.
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
Protein Expression and Purification
The following is a general protocol for the expression and purification of recombinant enzymes with a His-tag.
Materials:
-
Expression host (e.g., Escherichia coli BL21(DE3))
-
Expression vector containing the gene of interest with a His-tag
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM)
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Expression: Transform the expression vector into the E. coli host. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 16-30°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the cell lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a general experimental workflow.
The microbial metabolism of this compound is a rich field of study with significant implications for biotechnology and drug development. The enzymes involved, particularly Feruloyl-CoA synthetase and Enoyl-CoA hydratase/aldolase, are key targets for metabolic engineering to enhance the production of valuable aromatic compounds like vanillin. Furthermore, the unique enzymatic reactions in these microbial pathways present potential targets for the development of novel antimicrobial agents. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals working in these fields, facilitating further research and application of these fascinating microbial systems.
References
- 1. EC 4.2.1.17 [iubmb.qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of ferulic acid to vanillin. A bacterial gene of the enoyl-SCoA hydratase/isomerase superfamily encodes an enzyme for the hydration and cleavage of a hydroxycinnamic acid SCoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Identification and characterization of the vanillin dehydrogenase YfmT in Bacillus subtilis 3NA - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the evolution of feruloyl-CoA metabolic pathways
An In-depth Technical Guide to the Evolution of Feruloyl-CoA Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferulic acid, a ubiquitous phenylpropanoid derived from lignin in plant cell walls, represents a key metabolic node in microbial catabolism and a valuable precursor for biotechnological production of aromatic compounds.[1][2] The metabolic pathways centered around its activated form, feruloyl-CoA, are of significant interest for the sustainable synthesis of high-value chemicals like vanillin. This document provides a comprehensive technical overview of the evolution, enzymology, and regulation of feruloyl-CoA metabolic pathways. It details the core enzymatic steps, explores the evolutionary divergence of these pathways across different microbial genera, presents key quantitative data, and outlines detailed experimental protocols for their study. This guide is intended to serve as a foundational resource for researchers in metabolic engineering, synthetic biology, and drug development.
The Core CoA-Dependent Ferulic Acid Catabolic Pathway
The most well-characterized pathway for ferulic acid catabolism in many bacteria is a coenzyme A (CoA)-dependent, non-β-oxidative process.[3][4][5] This pathway efficiently converts ferulic acid into vanillin, a valuable flavor and fragrance compound, and acetyl-CoA, which enters central carbon metabolism. The process involves two key enzymatic steps:
-
Activation of Ferulic Acid: Feruloyl-CoA Synthetase (FCS), an acid-thiol ligase, catalyzes the ATP-dependent activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is essential for priming the molecule for subsequent cleavage.
-
Side-Chain Cleavage: Feruloyl-CoA Hydratase/Lyase (FCHL), also known as Enoyl-CoA Hydratase/Aldolase (ECH), hydrates the double bond of the propenoyl side chain of feruloyl-CoA and subsequently cleaves the C2-C3 bond in a retro-aldol reaction. This releases vanillin and a two-carbon unit in the form of acetyl-CoA.
In many organisms, the pathway continues with the oxidation of vanillin to vanillic acid by a vanillin dehydrogenase (VDH), which is then often funneled into the β-ketoadipate pathway for complete mineralization.
Caption: The core CoA-dependent pathway for ferulic acid catabolism to vanillin and further degradation.
Key Enzymes: Properties and Evolution
The evolution of this metabolic pathway is intrinsically linked to the evolution of its constituent enzymes, FCS and ECH. These enzymes have been identified and characterized from various microbial sources, exhibiting a range of substrate specificities and kinetic properties.
Feruloyl-CoA Synthetase (FCS)
FCS belongs to a superfamily of adenylate-forming enzymes, which includes acyl- and aryl-CoA ligases. These enzymes share a conserved AMP-binding domain. Phylogenetic analyses suggest that FCSs involved in ferulic acid degradation are closely related to other hydroxycinnamate-CoA ligases but form distinct clades, indicating functional specialization. The enzyme from Streptomyces sp. V-1 is well-characterized and shows activity not only on ferulic acid but also on caffeic and p-coumaric acids. Rational evolution and protein engineering efforts have successfully altered the substrate-binding domains of FCS to enhance catalytic efficiency for various phenylpropanoid acids, demonstrating the enzyme's plasticity.
Feruloyl-CoA Hydratase/Lyase (FCHL/ECH)
FCHL is a member of the enoyl-CoA hydratase/isomerase superfamily. The enzyme catalyzes a two-step reaction involving hydration followed by a retro-aldol cleavage. Structural studies reveal that FCHL typically forms a hexameric structure composed of a dimer of trimers, which provides stability under various conditions. The genetic organization of fcs and ech genes varies; in some bacteria like Pseudomonas sp. strain HR199, they are located in a gene cluster, suggesting co-regulation and a shared evolutionary history, while in others like Rhodococcus sp. I24, they are distributed throughout the genome.
Quantitative Data on Key Enzymes
The kinetic properties of FCS enzymes from different microorganisms have been characterized, providing valuable data for metabolic modeling and engineering applications.
Table 1: Kinetic Properties of Feruloyl-CoA Synthetase (FCS) from Various Sources
| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 µmol/min/mg | 67.7 | 7.0 | 30 | |
| Metagenome (FCS1) | Ferulic Acid | 0.1 - 0.12 | 36.8 | 45.9 | 9.0 | 37 |
| Pseudomonas putida | Ferulic Acid | - | - | - | - | ~30-37 | |
Note: 1 U = 1 µmol of product formed per minute. Data for P. putida was limited to optimal temperature range.
Evolutionary Divergence and Regulation
While the CoA-dependent, non-β-oxidative pathway is prominent, prokaryotic metabolism of ferulic acid has evolved into several distinct routes. This divergence reflects adaptation to different environmental niches and substrate availability.
-
Non-β-Oxidation Pathway: As described above, leading to vanillin. This is common in genera like Pseudomonas, Streptomyces, and Amycolatopsis.
-
β-Oxidation Pathway: Analogous to fatty acid degradation, this pathway involves the shortening of the ferulic acid side chain. The exclusion of this pathway in Pseudomonas sp. strain HR199 was confirmed by demonstrating that a β-ketothiolase (aat) gene product was not essential for ferulic acid catabolism. However, it is a proposed pathway in other organisms.
-
Non-oxidative Decarboxylation: This route converts ferulic acid to 4-vinylguaiacol.
-
Side-chain Reduction: Another identified catabolic strategy in prokaryotes.
Regulation of these pathways is often tightly controlled. In several species, feruloyl-CoA, the product of the first enzymatic step, acts as an inducer molecule. It binds to a MarR-family transcriptional repressor (e.g., HcaR), causing it to dissociate from the operator DNA sequence and thereby derepressing the transcription of the catabolic genes (fcs, ech, etc.).
Caption: Evolutionary divergence of prokaryotic ferulic acid catabolic pathways.
Biotechnological Applications and Metabolic Engineering
The microbial conversion of ferulic acid to vanillin is a prime example of a value-added biotransformation. Ferulic acid is abundant in agricultural waste streams like wheat bran and sugarcane bagasse, making it a sustainable feedstock. Metabolic engineering has focused on optimizing this pathway in host organisms like E. coli and Pseudomonas putida.
Strategies include:
-
Heterologous Expression: Co-expressing fcs and ech genes from potent native producers (e.g., Amycolatopsis sp., Streptomyces sp.) in an industrial host like E. coli.
-
Pathway Engineering: Deleting competing downstream pathways, such as those responsible for vanillin degradation, to increase product accumulation.
-
Enzyme Engineering: Modifying FCS and ECH through rational design or directed evolution to improve catalytic efficiency, substrate specificity, and stability.
-
Process Optimization: Implementing in situ product recovery to mitigate vanillin toxicity and improve overall titers.
These efforts have led to significant improvements in vanillin productivity from ferulic acid.
Table 2: Vanillin Production from Ferulic Acid in Engineered Microorganisms
| Host Organism | Engineered Enzymes (Source) | Productivity / Titer | Reference |
|---|---|---|---|
| E. coli | FCS & ECH (Amycolatopsis sp.) | 1.12 g/L (final titer) | |
| E. coli (mutant FCS) | FCS (Streptomyces sp. V-1) & ECH | 8.7 ± 0.2 mM/h (productivity) |
| P. putida KT2440 | Native with gene deletions | 3.35 g/L (apparent titer with recovery) | |
Experimental Protocols
This section details common methodologies for the characterization of the feruloyl-CoA pathway.
Protocol: Spectrophotometric Assay for Feruloyl-CoA Synthetase (FCS)
This method, adapted from Zenk et al., measures the formation of the feruloyl-CoA thioester bond, which absorbs light at 345 nm.
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM Ferulic acid
-
0.4 mM Coenzyme A (CoA)
-
Appropriate amount of purified enzyme or cell-free crude extract.
-
-
Initiation: Start the reaction by adding 2 mM ATP.
-
Measurement: Immediately monitor the increase in absorbance at 345 nm at 30°C using a spectrophotometer.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ ≈ 10-19 cm² µmol⁻¹ or 10,000-19,000 M⁻¹ cm⁻¹). Activity is typically expressed in U/mg protein, where 1 U = 1 µmol of feruloyl-CoA formed per minute.
Protocol: HPLC-Based Assay for Enoyl-CoA Hydratase/Lyase (ECH)
This method directly measures the conversion of feruloyl-CoA to vanillin.
-
Substrate Synthesis: Enzymatically synthesize feruloyl-CoA using a purified FCS enzyme as described in Protocol 6.1 on a preparative scale. Purify the product using reverse-phase HPLC.
-
Reaction Mixture Preparation: Set up a reaction mixture (e.g., 0.5 ml) containing:
-
90 mM Sodium phosphate buffer (pH 7.0)
-
3 mM MgCl₂
-
A defined concentration of synthesized feruloyl-CoA.
-
Appropriate amount of purified ECH enzyme or cell-free extract.
-
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Quenching and Analysis: Stop the reaction (e.g., by adding acid or organic solvent). Analyze the supernatant using reverse-phase HPLC with a C18 column to quantify the decrease in the feruloyl-CoA substrate peak and the increase in the vanillin product peak.
Caption: A typical experimental workflow for studying feruloyl-CoA metabolic pathways.
Conclusion and Future Perspectives
The study of feruloyl-CoA metabolic pathways reveals a fascinating story of molecular evolution, where microbes have developed sophisticated enzymatic machinery to degrade a key component of plant biomass. The core FCS-ECH pathway is a testament to an efficient, modular catalytic strategy. Understanding the evolutionary divergence of these pathways provides a rich toolkit for synthetic biology, enabling the design of novel cell factories for the production of vanillin and other valuable aromatic compounds from renewable resources. Future research will likely focus on the discovery of novel enzymes with superior catalytic properties from unexplored environments, the detailed elucidation of regulatory networks, and the application of advanced protein and metabolic engineering techniques to overcome current limitations in productivity and titer.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and genetic analyses of ferulic acid catabolism in Pseudomonas sp. Strain HR199 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of trans-Feruloyl-CoA in Plant Stress and Defense: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the critical role of trans-feruloyl-CoA in the plant defense response. As a key intermediate in the phenylpropanoid pathway, this compound is a central precursor to the biosynthesis of lignin and suberin, two essential polymers that fortify plant cell walls against a variety of biotic and abiotic stresses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry and the development of novel strategies for enhancing crop resilience.
Executive Summary
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to withstand environmental challenges. A crucial aspect of this defense is the reinforcement of their cell walls, a process in which this compound plays a pivotal role. In response to stresses such as pathogen attack, drought, salinity, and wounding, the phenylpropanoid pathway is activated, leading to an increased metabolic flux towards the synthesis of this compound. This molecule then serves as a substrate for the production of monolignols and ferulic acid esters, which are the building blocks of lignin and suberin, respectively. The deposition of these polymers in the cell wall creates a formidable barrier that impedes pathogen invasion and reduces water loss. This guide details the biosynthesis of this compound, its integration into plant defense signaling pathways, and the analytical methods used to quantify its derivatives.
Biosynthesis of this compound
This compound is synthesized from the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of ferulic acid. The final step in the formation of this compound is the ligation of coenzyme A to ferulic acid, a reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) or a specific feruloyl-CoA synthetase.[1][2] The activity of these enzymes is tightly regulated and often induced by stress signals.
Biosynthesis of this compound and its downstream products in response to stress.
Role in Plant Stress and Defense
The accumulation of this compound and its downstream products is a hallmark of the plant defense response. Both biotic and abiotic stresses trigger the upregulation of genes encoding enzymes of the phenylpropanoid pathway.[3][4][5] This leads to the reinforcement of the cell wall through lignification and suberization, creating a physical barrier against pathogens and environmental stressors.
Lignification
Lignin is a complex aromatic polymer that provides structural integrity to the plant cell wall. During pathogen attack, lignification is often induced at the site of infection, which helps to contain the pathogen and prevent its spread. The monolignols derived from this compound are polymerized into the lignin structure, making the cell wall more resistant to enzymatic degradation by pathogens.
Suberization
Suberin is a hydrophobic polymer composed of a polyaliphatic and a polyphenolic domain. It is deposited in the cell walls of various tissues, including the root endodermis and periderm, where it forms a barrier to water and solute movement. Under drought and salt stress, suberin deposition is enhanced, which helps to reduce water loss and restrict the uptake of toxic ions. Ferulic acid, derived from this compound, is a key component of the polyphenolic domain of suberin and is thought to play a role in linking the suberin polymer to the cell wall.
Quantitative Data on the Role of this compound Derivatives in Plant Stress
While direct quantification of this compound under stress is technically challenging, a substantial body of evidence from transcriptomic and metabolomic studies points to its increased production. The accumulation of its downstream products serves as a strong indicator of the upregulation of this pathway.
| Stress Type | Plant Species | Analyte | Fold Change/Increase | Reference |
| Biotic Stress | ||||
| Fungal Infection (Fusarium oxysporum) | Lilium regale | Ferulic acid | 2.5-fold increase | |
| Abiotic Stress | ||||
| Salinity (100 mM NaCl) | Arabidopsis thaliana | Total suberin | 22% increase | |
| 18:0 ferulate in suberin | Significant increase | |||
| 20:0 and 22:0 coumarates in suberin | Modest increase | |||
| Drought | Arabidopsis thaliana | Root suberin | Increased content | |
| Root suberin-associated waxes | Increased content | |||
| Wounding | Arabidopsis thaliana | Phenylpropanoid pathway genes | Upregulation |
Experimental Protocols
Extraction and Quantification of Acyl-CoA Esters (including this compound) by LC-MS/MS
This protocol is adapted from established methods for the analysis of acyl-CoAs in plant tissues.
a. Experimental Workflow
Workflow for the extraction and quantification of acyl-CoA esters from plant tissue.
b. Detailed Methodology
-
Tissue Homogenization: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in an extraction buffer, typically containing an organic solvent like isopropanol and an acid (e.g., acetic acid) to inhibit enzymatic degradation.
-
Solid-Phase Extraction (SPE): Centrifuge the homogenate to pellet cellular debris. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with an aqueous buffer to remove polar impurities. Elute the acyl-CoAs with a solvent mixture of higher organic content.
-
LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis. Separate the acyl-CoAs using a reverse-phase HPLC column with a gradient of mobile phases, typically water and acetonitrile with an ion-pairing agent like formic acid. Detect and quantify the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound should be established using a pure standard.
Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This assay measures the formation of this compound by monitoring the increase in absorbance at 345 nm.
a. Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM Ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A
-
Plant protein extract
b. Procedure:
-
Prepare the reaction mixture without ATP.
-
Add the plant protein extract to the mixture and incubate at 30°C for a few minutes to equilibrate.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. The molar extinction coefficient for feruloyl-CoA at this wavelength is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.
-
Calculate the enzyme activity based on the initial rate of absorbance change.
Analysis of Suberin Monomer Composition by GC-MS
This protocol involves the depolymerization of suberin and subsequent analysis of the resulting monomers.
a. Experimental Workflow
Workflow for the analysis of suberin monomer composition.
b. Detailed Methodology
-
Solvent Extraction: Thoroughly extract the plant material with a series of organic solvents (e.g., chloroform, methanol) to remove unbound lipids and waxes.
-
Depolymerization: Depolymerize the suberin in the remaining plant residue by transesterification using a reagent such as sodium methoxide in methanol. This cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.
-
Extraction of Monomers: After depolymerization, acidify the reaction mixture and extract the suberin monomers into an organic solvent like dichloromethane or hexane.
-
Derivatization: Evaporate the solvent and derivatize the monomers to increase their volatility for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Analyze the derivatized monomers by gas chromatography-mass spectrometry (GC-MS). Identify the individual monomers based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the monomers using an internal standard.
Conclusion and Future Directions
This compound is a central hub in the metabolic response of plants to stress. Its role as a precursor to the fortification of cell walls through lignification and suberization is well-established. While direct quantification of this compound remains a challenge, the wealth of transcriptomic and metabolomic data, combined with the detailed analytical protocols presented in this guide, provides a strong foundation for further research in this area. Future studies should focus on the development of more sensitive methods for the in vivo quantification of this compound to gain a more precise understanding of the metabolic flux through the phenylpropanoid pathway under various stress conditions. Such knowledge will be invaluable for the development of crops with enhanced resilience to the challenges of a changing global climate.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Transcriptional Profiling Reveals Novel Interactions between Wounding, Pathogen, Abiotic Stress, and Hormonal Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the HPLC Purification of trans-Feruloyl-CoA from in vitro Reactions
Introduction
trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of lignin, flavonoids, and other valuable natural products. The in vitro enzymatic synthesis of this compound, typically catalyzed by a this compound synthase (FCS) or a 4-coumarate-CoA ligase (4CL), provides a controlled method for its production for various research and drug development applications. High-purity this compound is essential for enzyme kinetics studies, metabolic engineering, and the synthesis of novel bioactive compounds.
This application note provides a detailed protocol for the purification of this compound from an in vitro enzymatic reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology ensures the efficient separation of the product from substrates and byproducts, including ferulic acid, coenzyme A (CoASH), and adenosine triphosphate (ATP).
Data Presentation
The following table summarizes typical quantitative data for the enzymatic synthesis and HPLC purification of this compound.
| Parameter | Value | Reference |
| Enzymatic Reaction | ||
| Enzyme | This compound Synthase (FCS) or 4-Coumarate-CoA Ligase (4CL) | [1][2] |
| Substrates | Ferulic Acid, Coenzyme A, ATP | [1] |
| Reaction pH | 7.5 | [3] |
| Reaction Temperature | 30°C | [3] |
| Incubation Time | 16 hours | |
| Conversion Yield | 15-20% | |
| HPLC Purification | ||
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5% to 50% B over 15 minutes | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm (for CoA moiety) and 320 nm (for feruloyl moiety) | |
| Expected Purity | >95% | - |
| Expected Recovery | >80% | - |
Experimental Protocols
in vitro Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using a purified CoA ligase.
Materials:
-
Purified this compound synthase (FCS) or 4-coumarate-CoA ligase (4CL)
-
Ferulic acid
-
Coenzyme A (CoASH)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Reaction tubes
-
Incubator or water bath at 30°C
Procedure:
-
Prepare the reaction mixture in a total volume of 1 mL. The final concentrations of the components should be:
-
Ferulic acid: 1 mM
-
Coenzyme A: 1.5 mM
-
ATP: 6.25 mM
-
MgCl₂: 5 mM
-
Enzyme: 10 µM
-
Tris-HCl (pH 7.5): 100 mM
-
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate the reaction at 30°C for 16 hours.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by analytical HPLC.
Sample Preparation for HPLC Purification
This protocol details the preparation of the in vitro reaction mixture for HPLC injection.
Materials:
-
Methanol (HPLC grade)
-
Perchloric acid (optional)
-
Potassium carbonate (optional)
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Procedure:
-
Reaction Quenching and Protein Precipitation:
-
Method 1 (Methanol): Stop the reaction by adding an equal volume of ice-cold methanol.
-
Method 2 (Perchloric Acid): Alternatively, add cold 4 M perchloric acid to a final concentration of 0.1 M to precipitate the enzyme.
-
-
Centrifugation:
-
Vortex the mixture and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Neutralization (if using perchloric acid):
-
Carefully transfer the supernatant to a new tube.
-
Adjust the pH to ~7.0 by adding a small volume of 3.5 M K₂CO₃.
-
Incubate on ice for 10-15 minutes to precipitate potassium perchlorate.
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
-
The sample is now ready for HPLC purification.
HPLC Purification of this compound
This protocol describes the preparative or semi-preparative HPLC method for isolating this compound.
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or diode-array detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm for semi-preparative).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 4 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions).
-
Column Temperature: 30°C.
-
Detection: Monitor at 254 nm for the CoA moiety and 320 nm for the feruloyl moiety.
-
Injection Volume: Dependent on the column size and sample concentration.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 50 | 50 |
| 17 | 5 | 95 |
| 19 | 5 | 95 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as described in the table above.
-
Collect fractions corresponding to the this compound peak. The expected elution order is ATP, CoASH, ferulic acid, and then this compound, based on increasing hydrophobicity.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to remove the mobile phase and obtain the purified this compound.
-
Store the purified product at -80°C.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Enzymatic synthesis of this compound.
References
Application Note: Quantification of trans-Feruloyl-CoA in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Feruloyl-Coenzyme A (trans-Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and hydroxycinnamic acid amides, which are crucial for plant development, defense against pathogens, and structural integrity.[1][2][3][4][5] The quantification of this compound in plant extracts is essential for understanding the metabolic flux through the phenylpropanoid pathway and for engineering plants with modified cell wall composition or enhanced production of valuable bioactive compounds. This application note provides detailed protocols for the extraction and quantification of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Significance of this compound
This compound is synthesized from ferulic acid, Coenzyme A, and ATP by the enzyme this compound synthase. It serves as a central precursor for several important classes of plant compounds:
-
Lignin Biosynthesis: this compound is a precursor to coniferaldehyde, a key monomer in the synthesis of guaiacyl (G) lignin, a major component of the plant cell wall that provides structural support.
-
Suberin Biosynthesis: It is a substrate for feruloyl transferases, which incorporate ferulate into the suberin polymer, a protective barrier in roots and wounded tissues.
-
Hydroxycinnamic Acid Amides (HCAAs): this compound is a substrate for various transferases that produce HCAAs, such as feruloyltyramine, which are involved in plant defense responses.
-
Vanillin Biosynthesis: In some plants, such as Vanilla planifolia, this compound is a precursor in the biosynthesis of vanillin, a valuable flavor compound.
A simplified diagram of the central role of this compound in the phenylpropanoid pathway is presented below.
Caption: Simplified Phenylpropanoid Pathway Highlighting this compound.
Quantitative Data of this compound and Related Metabolites
The endogenous levels of this compound and other acyl-CoAs are typically low in plant tissues, making their quantification challenging. The following table summarizes representative concentrations of acyl-CoAs found in various plant species and tissues, as reported in the literature. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Plant Species | Tissue | Metabolite | Concentration (pmol/mg fresh weight) | Reference |
| Arabidopsis thaliana | Seedlings | C16:0-CoA | ~ 1.5 | |
| Arabidopsis thaliana | Leaves | C16:0-CoA | ~ 0.5 | |
| Camelina sativa | Seeds | Total Acyl-ACPs | ~26 | |
| Camelina sativa | Leaves | Total Acyl-ACPs | ~3 | |
| Human | Skeletal Muscle | C16:0-CoA | ~0.08-0.12 | |
| Human | Skeletal Muscle | C18:1-CoA | ~0.04-0.06 |
Experimental Protocols
Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from established methods for the extraction of acyl-CoAs from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and 2 M glacial acetic acid (50:50:1, v/v/v)
-
Saturated (NH4)2SO4 solution
-
Methanol:Chloroform (2:1, v/v)
-
Internal Standard (e.g., [13C]-labeled feruloyl-CoA or a commercially available odd-chain acyl-CoA like C17:0-CoA)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Extraction:
-
Transfer a known amount of frozen powder (e.g., 100 mg) to a pre-chilled tube.
-
Add 1 mL of ice-cold Extraction Buffer containing the internal standard.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Add 50 µL of saturated (NH4)2SO4 solution and 1.5 mL of Methanol:Chloroform (2:1, v/v).
-
Vortex for 1 minute and then centrifuge at 4,000 x g for 5 minutes at 4°C.
-
-
Collection of Supernatant: Carefully collect the upper aqueous phase containing the acyl-CoAs.
-
Drying: Dry the collected supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Clarification: Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an LC-MS vial for analysis.
UPLC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components. A starting point could be:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound need to be determined. Based on the structure of ferulic acid (MW: 194.18 g/mol ) and Coenzyme A (MW: 767.53 g/mol ), the expected mass of this compound is approximately 943.7 g/mol . The exact m/z of the precursor ion will be [M+H]+. The product ions are typically generated by fragmentation of the CoA moiety. A common neutral loss for acyl-CoAs is the 507 Da fragment corresponding to the phosphopantetheine portion.
-
Precursor Ion (Q1): To be determined experimentally, expected around m/z 944.7.
-
Product Ion (Q3): To be determined experimentally, one expected fragment would be from the neutral loss of 507 Da.
-
Collision Energy and Cone Voltage: These parameters must be optimized for the specific instrument and compound to achieve maximum sensitivity.
-
-
Data Analysis: Quantification is performed by comparing the peak area of the endogenous this compound to that of the internal standard. A calibration curve should be generated using a pure standard of this compound to determine the absolute concentration.
Experimental Workflow
The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Conclusion
The protocols outlined in this application note provide a robust framework for the quantification of this compound in plant extracts. Accurate measurement of this key metabolite is crucial for advancing our understanding of plant secondary metabolism and for the development of crops with improved traits for various applications, from biofuel production to the synthesis of high-value pharmaceuticals. The use of UPLC-MS/MS ensures high sensitivity and specificity, enabling the detection of low-abundance acyl-CoAs in complex plant matrices. Careful optimization of both the extraction and analytical steps is essential for obtaining reliable and reproducible quantitative data.
References
- 1. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 3. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Engineering Feruloyl-CoA Synthase for Enhanced Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Feruloyl-CoA Synthase (FCS) is a key enzyme that catalyzes the activation of ferulic acid to feruloyl-CoA, a central step in the biosynthesis of numerous high-value compounds, including vanillin, curcumin, and various bioplastics.[1][2] The native catalytic efficiency of FCS can be a rate-limiting factor in engineered metabolic pathways.[3] Enhancing the activity of FCS through protein engineering is therefore a critical strategy for improving the productivity of whole-cell and cell-free biocatalytic systems.
This document provides detailed protocols for engineering and characterizing FCS variants with enhanced activity. It covers two primary strategies: rational design based on structural insights and directed evolution for broad exploration of sequence space. The protocols are designed to guide researchers from mutant library generation to the characterization of improved enzymes.
Data Presentation: Comparing Wild-Type and Engineered FCS
Quantitative data from enzyme engineering efforts are crucial for evaluating the success of mutations. The tables below summarize the improvements in catalytic efficiency and whole-cell productivity achieved through rational design of an FCS from Streptomyces sp. V-1.
Table 1: Enhanced Catalytic Efficiency of Engineered FCS Mutants This table displays the relative improvement in catalytic efficiency (kcat/Km) of various FCS mutants compared to the wild-type enzyme for different phenylpropanoid acid substrates. Data is derived from studies engineering the substrate-binding domains.[4]
| Enzyme Variant | Target Substrate | Key Mutations | Catalytic Efficiency Improvement (Fold-Increase) |
| FcsCIA | Cinnamic Acid | E407A / K483L | 9.96 |
| FcsMA | 4-Methoxycinnamic Acid | E407R / I481R / K483R | 10.58 |
| FcsHA | 4-Hydroxycinnamic Acid | E407K / I481K / K483I | 4.25 |
| FcsCA | Caffeic Acid | E407R / I481R / K483T | 6.49 |
| FcsFA | Ferulic Acid | E407R / I481K / K483R | 8.71 |
Table 2: Improved Productivity in Recombinant E. coli This table shows the maximum productivity of aromatic aldehydes in recombinant E. coli strains expressing the corresponding engineered FCS mutants.[4]
| Expressed FCS Mutant | Product | Max Productivity (mM/h) |
| FcsCIA | Benzaldehyde | 6.2 ± 0.3 |
| FcsMA | p-Anisaldehyde | 5.1 ± 0.23 |
| FcsHA | p-Hydroxybenzaldehyde | 4.1 ± 0.25 |
| FcsCA | Protocatechualdehyde | 7.1 ± 0.3 |
| FcsFA | Vanillin | 8.7 ± 0.2 |
Visualization of Engineering Workflows and Pathways
Diagrams are essential for visualizing the logical flow of experiments and the metabolic context of the engineered enzyme.
References
- 1. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin biosynthesis from ferulic acid by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing efficient vanillin biosynthesis system by regulating feruloyl-CoA synthetase and enoyl-CoA hydratase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Feruloyl-CoA Monolignol Transferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloyl-CoA monolignol transferase (FMT) is a key enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of monolignol ferulates.[1][2] These conjugates can be incorporated into the lignin polymer of plant cell walls, introducing ester linkages that are more susceptible to chemical cleavage.[3][4] This property makes FMT a significant target for research in the fields of biofuel production and biomass processing, as engineering plants to express higher levels of FMT can lead to lignin that is more easily deconstructed.[3] Furthermore, as a member of the BAHD acyltransferase family, understanding the structure and function of FMT can provide insights into plant secondary metabolism and potential targets for modulating plant-based phenolic compounds.
These application notes provide detailed protocols for the recombinant expression of His-tagged Feruloyl-CoA Monolignol Transferase in Escherichia coli, its subsequent purification using immobilized metal affinity chromatography (IMAC), and a robust enzyme assay for characterizing its activity.
Data Presentation
The following table summarizes representative data for the expression and purification of a recombinant His-tagged Feruloyl-CoA Monolignol Transferase. Please note that these values are illustrative and actual results may vary depending on the specific FMT construct, expression conditions, and purification setup.
| Purification Step | Total Protein (mg) | Total Activity (µmol/min) | Specific Activity (µmol/min/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 250 | 12.5 | 0.05 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 15 | 10.5 | 0.70 | 84 | 14 |
| Size-Exclusion Chromatography | 10 | 8.5 | 0.85 | 68 | 17 |
Experimental Protocols
Recombinant Expression of His-tagged FMT in E. coli
This protocol describes the expression of a C-terminally His-tagged FMT in the E. coli BL21(DE3) strain using an IPTG-inducible expression system.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET vector containing the FMT gene with a C-terminal 6xHis-tag.
-
Luria-Bertani (LB) broth.
-
Kanamycin (or other appropriate antibiotic for the expression vector).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).
Procedure:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the FMT expression plasmid.
-
Incubate the culture overnight at 37°C with shaking at 220 rpm.
-
The next day, inoculate 1 L of fresh LB broth (with antibiotic) with the 50 mL overnight culture.
-
Grow the 1 L culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue to incubate for 16-18 hours with shaking. Lower temperatures often improve the solubility of the recombinant protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-tagged FMT
This protocol details the purification of the His-tagged FMT from the E. coli cell pellet using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose resin.
-
Chromatography column.
Procedure:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes to allow for lysozyme-mediated lysis.
-
Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA. Use short bursts to prevent overheating.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged FMT.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes of Wash Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged FMT from the column with 5 column volumes of Elution Buffer.
-
Collect the eluate in fractions and analyze the protein content of each fraction by SDS-PAGE.
-
Pool the fractions containing the purified FMT.
-
(Optional) For higher purity, the pooled fractions can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Feruloyl-CoA Monolignol Transferase Enzyme Assay
This protocol describes a method to determine the activity of the purified FMT by measuring the formation of monolignol ferulate conjugates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM DTT.
-
Substrates:
-
Feruloyl-CoA stock solution (10 mM in water).
-
Monolignol (e.g., coniferyl alcohol) stock solution (10 mM in methanol).
-
-
Purified FMT enzyme.
-
Quenching solution: Acetic acid.
-
HPLC system with a C18 column and a UV detector.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components:
-
88 µL Assay Buffer
-
5 µL Feruloyl-CoA stock solution (final concentration 0.5 mM)
-
5 µL Coniferyl alcohol stock solution (final concentration 0.5 mM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of purified FMT enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 10% acetic acid.
-
Centrifuge the reaction mixture at 12,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the elution profile at a wavelength where the product (coniferyl ferulate) has a strong absorbance (e.g., 340 nm).
-
Quantify the product formation by comparing the peak area to a standard curve of the authentic monolignol ferulate conjugate.
-
-
Calculate the specific activity of the enzyme in µmol of product formed per minute per mg of enzyme.
Visualizations
Phenylpropanoid and Monolignol Biosynthesis Pathway
References
- 1. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013052660A1 - Hibiscus cannabinus feruloyl-coa:monolignol transferase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of CINNAMOYL-CoA REDUCTASE increases the level of monolignol ferulates incorporated into maize lignins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lignin Structure Modification Using trans-Feruloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Feruloyl-CoA is a key intermediate in the biosynthesis of monolignols, the primary building blocks of lignin. Its central role in the phenylpropanoid pathway makes it a critical tool for researchers studying lignin structure and seeking to modify its composition for various applications, including biofuel production and the development of novel biomaterials. These application notes provide an overview of the use of this compound in lignin modification research, along with detailed protocols for its enzymatic synthesis and application in studying the incorporation of modified monomers into the lignin polymer.
Lignin's natural recalcitrance to degradation presents a significant challenge in cellulosic biofuel production. One innovative approach to address this is the concept of "zip-lignin," where easily cleavable ester bonds are introduced into the lignin backbone.[1][2] This is achieved by utilizing enzymes like Feruloyl-CoA Monolignol Transferase (FMT), which catalyzes the transfer of the feruloyl group from this compound to monolignols, forming monolignol ferulate conjugates.[1][3][4] These conjugates can then be incorporated into the growing lignin polymer, creating a modified lignin that is more amenable to chemical breakdown.
Furthermore, the availability of this compound can be genetically manipulated in plants to alter lignin composition. For instance, down-regulating enzymes that compete for this compound, such as Cinnamoyl-CoA Reductase (CCR), can lead to an increased pool of this substrate, thereby enhancing the formation of monolignol ferulates. Conversely, introducing enzymes that divert this compound to other pathways, like Feruloyl-CoA 6'-hydroxylase 1 (F6'H1) which produces scopoletin, can also lead to significant changes in lignin structure and properties.
These notes will guide researchers through the necessary protocols to synthesize this compound, utilize it in enzymatic assays for lignin modification, and analyze the resulting structural changes.
Key Signaling and Metabolic Pathways
The following diagram illustrates the central role of this compound in the monolignol biosynthetic pathway and its diversion for lignin modification.
Quantitative Data on Lignin Modification
The following tables summarize quantitative data from studies where the this compound pathway was manipulated to alter lignin structure.
Table 1: Lignin Composition and Monolignol Ferulate Content in Genetically Modified Plants
| Plant Line | Genetic Modification | Lignin Content (% of control) | Monolignol Ferulate Content (relative units) | Reference |
| Poplar | Overexpression of Angelica sinensis FMT | ~100% | Significantly Increased | |
| Maize | ccr1 mutant (increased feruloyl-CoA pool) | Decreased | Markedly Higher | |
| Arabidopsis | Overexpression of F6'H1 | ~100% | Not Applicable (Scopoletin produced) | |
| Hybrid Aspen | Overexpression of F6'H1 | Reduced | Not Applicable (Scopoletin produced) |
Table 2: Impact of Lignin Modification on Saccharification Efficiency
| Plant Line | Genetic Modification | Saccharification Efficiency (% increase over control) | Reference |
| Poplar ("zip-lignin") | Overexpression of Angelica sinensis FMT | Improved | |
| Maize | ccr1 mutant | Improved | |
| Hybrid Aspen | Overexpression of F6'H1 | >300% (without pretreatment) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from ferulic acid using a 4-coumarate-CoA ligase (4CL) enzyme.
Materials:
-
Purified 4CL enzyme (e.g., Os4CL from Oryza sativa)
-
trans-Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
HPLC system for analysis and purification
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a preparative scale reaction (1 mL), the final concentrations should be:
-
400 µM trans-ferulic acid
-
800 µM Coenzyme A
-
2.5 mM ATP
-
5 mM MgCl2
-
40 µg/mL purified 4CL enzyme
-
The reaction is carried out in 50 mM potassium phosphate buffer (pH 7.4).
-
-
Alternatively, a reaction mixture can be prepared with 1 mM carboxylic acid (ferulic acid), 1.5 mM CoA, 6.25 mM ATP, 5 mM MgCl2, and 10 mM 4CL enzyme in 100 mM Tris/HCl pH 7.5.
-
Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight (approximately 16 hours).
-
Monitor the reaction progress by analyzing a small aliquot via HPLC.
-
Purify the synthesized this compound using preparative HPLC.
-
Quantify the concentration of the purified product by spectrophotometry, using the appropriate extinction coefficient for this compound.
Protocol 2: In Vitro Synthesis of Monolignol Ferulates using FMT
This protocol details the use of synthesized this compound and a Feruloyl-CoA Monolignol Transferase (FMT) to produce monolignol ferulates.
Materials:
-
Purified FMT enzyme (e.g., AsFMT from Angelica sinensis)
-
Synthesized this compound
-
Monolignols (p-coumaryl alcohol, coniferyl alcohol, sinapyl alcohol)
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.1)
-
HPLC system for analysis
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube. The reaction mixture should contain:
-
Purified FMT enzyme
-
This compound
-
One or a mixture of monolignol substrates
-
Reaction buffer
-
-
Incubate the reaction at a suitable temperature (e.g., 25-30°C) in the dark for a defined period (e.g., 1-4 hours).
-
Terminate the reaction, for example, by adding an equal volume of methanol or by boiling.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to identify and quantify the formation of monolignol ferulate products.
Protocol 3: Analysis of Lignin Structure by Derivatization Followed by Reductive Cleavage (DFRC)
DFRC is a chemical degradation method used to cleave β-ether bonds in lignin, releasing monolignols and monolignol conjugates for analysis. This provides information on the lignin composition and the extent of monolignol ferulate incorporation.
Materials:
-
Wall Cell Wall (WCW) sample (50 mg)
-
Acetyl bromide/acetic acid (1/4 v/v)
-
Dioxane/acetic acid/water (5/4/1 v/v/v)
-
Zinc dust
-
Dichloromethane
-
Saturated ammonium chloride
-
Anhydrous sodium sulfate
-
Pyridine
-
Acetic anhydride
-
Internal standard (e.g., 4,4'-ethylenebisphenol)
-
GC-MS for analysis
Procedure:
-
Place 50 mg of the WCW sample in a vial with a PTFE-lined cap.
-
Add 3 mL of acetyl bromide/acetic acid (1/4 v/v) and stir at 50°C for 2.5 hours.
-
Remove the solvent under vacuum (e.g., using a SpeedVac).
-
Suspend the residue in absolute ethanol (1 mL) and remove the ethanol under vacuum.
-
Dissolve the resulting film in dioxane/acetic acid/water (5/4/1 v/v/v).
-
Add zinc dust and stir the suspension for 40 minutes.
-
Stop the reaction by adding saturated ammonium chloride.
-
Extract the products with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.
-
Acetylate the residue with a mixture of pyridine and acetic anhydride.
-
Analyze the resulting acetylated products by GC-MS to identify and quantify the released monolignols and monolignol ferulates.
References
- 1. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation of Lignin Monomer Composition Combined with the Introduction of Monolignol Conjugate Biosynthesis Leads to Synergistic Changes in Lignin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of CINNAMOYL-CoA REDUCTASE increases the level of monolignol ferulates incorporated into maize lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the plant feruloyl-coenzyme A monolignol transferase provides insights into the formation of monolignol ferulate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for Feruloyl Transferase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloyl transferases (FHTs) are a class of acyltransferases that catalyze the transfer of a feruloyl group from an activated donor molecule, typically feruloyl-coenzyme A (feruloyl-CoA), to a variety of acceptor molecules. These enzymes play crucial roles in plant cell wall biosynthesis, contributing to the formation of lignin and suberin by cross-linking polysaccharides and other polymers. The ester linkages introduced by FHTs are of significant interest in the bio-based economy as they represent potential targets for enzymatic degradation, facilitating the breakdown of lignocellulosic biomass for biofuel and biochemical production. Furthermore, the products of FHT activity, feruloylated compounds, possess antioxidant and other bioactive properties, making FHTs attractive targets for applications in the pharmaceutical, cosmetic, and food industries.
High-throughput screening (HTS) methods are essential for the discovery and characterization of novel FHTs with desired properties, as well as for the identification of inhibitors or activators of their activity. This document provides detailed application notes and protocols for several HTS assays designed to measure feruloyl transferase activity, catering to the needs of researchers in academia and industry.
Enzymatic Reaction
The fundamental reaction catalyzed by feruloyl transferases involves the transfer of a feruloyl group from feruloyl-CoA to an acceptor molecule (e.g., a monolignol or a hydroxy fatty acid), releasing Coenzyme A (CoA) as a byproduct.
I. Indirect High-Throughput Screening Methods
Indirect HTS methods for feruloyl transferase activity do not directly measure the formation of the feruloylated product but instead quantify the consumption of a substrate or the formation of a byproduct.
Method 1: Coenzyme A Detection Assays
Principle: This method is based on the quantification of Coenzyme A (CoA), a stoichiometric byproduct of the feruloyl transferase reaction. The amount of CoA produced is directly proportional to the enzyme activity. Several commercial kits are available for the high-throughput detection of CoA in either colorimetric or fluorometric formats. These assays typically involve a secondary enzymatic reaction that uses CoA to produce a detectable signal.
Workflow:
Protocol: Colorimetric Assay using DTNB (Ellman's Reagent)
This protocol is adapted for a 384-well plate format and is based on the reaction of the free thiol group of CoA with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, detectable at 412 nm.
Materials:
-
Purified feruloyl transferase
-
Feruloyl-CoA (substrate)
-
Acceptor molecule (e.g., coniferyl alcohol, omega-hydroxy fatty acid)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
DTNB solution (10 mM in assay buffer)
-
384-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of feruloyl-CoA in assay buffer. The final concentration in the assay will typically be in the range of 10-100 µM.
-
Prepare a stock solution of the acceptor molecule in a suitable solvent (e.g., DMSO) and dilute in assay buffer. The final concentration will vary depending on the enzyme's Km for the acceptor.
-
Prepare a working solution of DTNB at 1 mM in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of test compound (dissolved in DMSO, then diluted in assay buffer) or control (buffer with the same concentration of DMSO) to the appropriate wells.
-
Add 5 µL of feruloyl transferase solution to all wells except the negative control wells (add buffer instead).
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a 10 µL mixture of feruloyl-CoA and the acceptor molecule to all wells.
-
Immediately after substrate addition, add 5 µL of 1 mM DTNB solution to all wells.
-
Measure the absorbance at 412 nm at time zero and then kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of TNB formation from the linear portion of the kinetic curve (ΔAbs412/min).
-
For endpoint assays, subtract the absorbance of the negative control (no enzyme) from the absorbance of the sample wells.
-
Enzyme activity is proportional to the rate of absorbance increase. For inhibitor screening, calculate the percent inhibition relative to the no-compound control.
Quantitative Data Summary:
| Parameter | Value Range | Reference |
| Feruloyl-CoA Concentration | 10 - 200 µM | [1][2] |
| Acceptor Molecule Concentration | 50 - 500 µM | [2][3] |
| DTNB Concentration | 0.1 - 1 mM | [1] |
| Incubation Time | 10 - 60 min | |
| Wavelength | 412 nm |
II. Direct High-Throughput Screening Methods
Direct HTS methods measure the formation of the feruloylated product or the consumption of a labeled substrate.
Method 2: Mass Spectrometry-Based Assays
Principle: Mass spectrometry (MS) offers a label-free, direct detection method for enzyme assays by measuring the mass-to-charge ratio (m/z) of substrates and products. For HTS, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is particularly well-suited due to its speed and tolerance to buffer components. The assay directly quantifies the formation of the feruloylated product.
Workflow:
Protocol: MALDI-TOF MS Assay
This protocol is designed for a 384-well plate format and subsequent analysis by MALDI-TOF MS.
Materials:
-
Purified feruloyl transferase
-
Feruloyl-CoA
-
Acceptor molecule
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1% trifluoroacetic acid (TFA) in 50% acetonitrile)
-
MALDI matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)
-
384-well microplates
-
MALDI target plates
-
MALDI-TOF mass spectrometer
Procedure:
-
Enzymatic Reaction:
-
In a 384-well plate, combine 5 µL of assay buffer, 2 µL of test compound or control, and 3 µL of feruloyl transferase.
-
Pre-incubate at the desired temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of feruloyl-CoA and the acceptor molecule in assay buffer.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 10 µL of quenching solution.
-
-
Sample Spotting:
-
Mix 1 µL of the quenched reaction mixture with 1 µL of the MALDI matrix solution directly on the MALDI target plate.
-
Allow the spots to air dry completely.
-
-
MS Analysis:
-
Acquire mass spectra for each spot in the positive or negative ion mode, depending on the ionization properties of the product.
-
Set the mass range to include the m/z values of the feruloyl-CoA, the acceptor molecule, and the expected feruloylated product.
-
Data Analysis:
-
Quantify the peak intensities or areas for the substrate and product ions.
-
Calculate the conversion rate as [Product Peak Area] / ([Substrate Peak Area] + [Product Peak Area]).
-
For inhibitor screening, normalize the conversion rate to the no-compound control to determine the percent inhibition.
Quantitative Data Summary:
| Parameter | Value Range | Reference |
| Enzyme Concentration | 10 - 100 nM | |
| Feruloyl-CoA Concentration | 5 - 50 µM | |
| Acceptor Concentration | 20 - 200 µM | |
| Incubation Time | 15 - 120 min | |
| Sample Volume Spotted | 0.5 - 2 µL |
Method 3: Direct Fluorescent Probe-Based Assay (Conceptual)
Principle: This conceptual method involves the use of a fluorescently labeled substrate, either a fluorescent feruloyl-CoA analog or a fluorescent acceptor molecule. The enzymatic transfer of the feruloyl group would result in a change in the fluorescent properties of the probe, such as fluorescence intensity, polarization, or FRET (Förster Resonance Energy Transfer).
Conceptual Design of a Fluorescent Acceptor Probe:
A suitable acceptor molecule (e.g., a short-chain omega-hydroxy fatty acid) could be labeled with a fluorophore. The enzymatic addition of the bulky feruloyl group in proximity to the fluorophore could lead to a change in the local environment of the dye, resulting in a detectable change in its fluorescence signal (e.g., quenching or enhancement).
Workflow:
Proposed Protocol:
Materials:
-
Purified feruloyl transferase
-
Feruloyl-CoA
-
Synthesized fluorescent acceptor probe
-
Assay buffer
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add test compounds or controls.
-
Add the feruloyl transferase enzyme.
-
Initiate the reaction by adding a mixture of feruloyl-CoA and the fluorescent acceptor probe.
-
Incubate at the optimal temperature for a set period.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis:
-
The change in fluorescence intensity would be proportional to the enzyme activity.
-
Calculate percent inhibition for screening campaigns.
Quantitative Data (Estimated):
| Parameter | Estimated Value Range |
| Fluorescent Probe Concentration | 0.1 - 10 µM |
| Feruloyl-CoA Concentration | 1 - 50 µM |
| Enzyme Concentration | 1 - 50 nM |
| Incubation Time | 15 - 60 min |
| Excitation/Emission Wavelengths | Dependent on the chosen fluorophore |
III. Kinetic Parameters of Hydroxycinnamoyl-CoA Transferases
The following table summarizes representative kinetic parameters for hydroxycinnamoyl-CoA transferases, which are closely related to feruloyl transferases. These values can serve as a guide for assay development and data interpretation.
| Enzyme | Acyl-CoA Donor | Acceptor | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Chicory HCT1 | p-Coumaroyl-CoA | Shikimate | 320 ± 40 | - | - | |
| Chicory HCT1 | Caffeoyl-CoA | Shikimate | 8000 ± 600 | - | - | |
| Chicory HQT1 | Caffeoyl-CoA | Quinate | 160 ± 34 | - | - | |
| Chicory HQT1 | p-Coumaroyl-CoA | Quinate | 3800 ± 413 | - | - | |
| P. patens HCT | p-Coumaroyl-CoA | Shikimate | 220 | 5.1 | 23,005 | |
| P. patens HCT | p-Coumaroyl-CoA | Quinate | 9400 | 3.5 | 368 | |
| P. vulgaris HHHT | Feruloyl-CoA | Saccharic Acid | ~10 | - | - | |
| P. vulgaris HHHT | Feruloyl-CoA | Mucic Acid | ~15 | - | - |
Note: "-" indicates data not reported in the cited literature.
Conclusion
The selection of an appropriate high-throughput screening assay for feruloyl transferase activity depends on several factors, including the availability of instrumentation, the desired throughput, and the specific research question. Indirect methods based on CoA detection are robust and readily implementable using commercially available kits. Direct detection by mass spectrometry offers a label-free and highly specific approach, while the development of novel fluorescent probes holds promise for sensitive and continuous monitoring of enzyme activity. The protocols and data presented herein provide a comprehensive resource for establishing reliable and efficient HTS campaigns for the discovery and characterization of feruloyl transferases and their modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxycinnamoyl-coenzyme A: tetrahydroxyhexanedioate hydroxycinnamoyl transferase (HHHT) from Phaseolus vulgaris L.: phylogeny, expression pattern, kinetic parameters, and active site analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]
Application of trans-Feruloyl-CoA in Biofuel Research: From Lignin Valorization to Advanced Biofuels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from fossil fuels to renewable energy sources is a critical global challenge. Lignocellulosic biomass, a vast and underutilized renewable resource, presents a promising feedstock for the production of advanced biofuels and biochemicals. Ferulic acid, a phenolic compound abundant in lignin, can be biologically funneled into central metabolic pathways for conversion into value-added products. A key intermediate in this process is trans-feruloyl-CoA, formed by the action of feruloyl-CoA synthetase (FCS). This document provides detailed application notes and protocols for the utilization of this compound in biofuel research, focusing on the metabolic engineering of microbial chassis such as Escherichia coli and Pseudomonas putida.
Core Concepts: The Role of this compound
This compound is a pivotal intermediate in the catabolism of ferulic acid. Its high-energy thioester bond makes it a versatile precursor for a range of enzymatic modifications. In native microbial pathways, it is often converted to vanillin and subsequently catabolized. However, through metabolic engineering, the carbon flux from this compound can be redirected towards the synthesis of biofuel molecules, such as fatty alcohols and polyhydroxyalkanoates (PHAs).
Data Presentation: Quantitative Production of Biofuels and Precursors
The following table summarizes the production titers of various compounds derived from ferulic acid and related lignin-derived aromatics in engineered microorganisms. This data highlights the potential of microbial conversion for valorizing lignin.
| Product | Host Organism | Substrate | Titer | Reference |
| Vanillin | Pseudomonas putida KT2440 | Ferulic Acid | 3.35 g/L | [1] |
| Vanillin | Escherichia coli | Ferulic Acid | 1.3 g/L | [1] |
| Fatty Alcohols | Escherichia coli | Glucose | 1.725 g/L | [2] |
| Hexyl Acetate | Pseudomonas putida | Hexanoic Acid | 160.5 mg/L | [3][4] |
| 1-Hexanol | Pseudomonas putida | Hexanoic Acid | 93.8 mg/L | |
| mcl-PHA | Pseudomonas putida KT2440 | Lignin-derived aromatics | 582 mg/L | |
| mcl-PHA | Pseudomonas putida KT2440 | Soluble Lignin | 1.5 g/L |
Signaling and Metabolic Pathways
The metabolic pathways described below can be engineered into microbial hosts to facilitate the conversion of ferulic acid into valuable bioproducts.
References
- 1. Quantifying Biomass Composition by Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Metabolic engineering of Pseudomonas putida KT2440 for medium-chain-length fatty alcohol and ester production from fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconversion of Lignocellulosic Hydrolysates Using Feruloyl-CoA Synthetases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignocellulosic biomass, a readily available and renewable resource, is a rich source of valuable aromatic compounds, including ferulic acid. The bioconversion of ferulic acid, released from lignocellulosic hydrolysates, into high-value chemicals such as vanillin, bioplastics, and other pharmaceutical precursors presents a significant opportunity in industrial biotechnology.[1] A key enzyme in this biotransformation is feruloyl-CoA synthetase (FCS), which catalyzes the activation of ferulic acid to feruloyl-CoA. This activation is the initial and often rate-limiting step for subsequent enzymatic modifications. These application notes provide detailed protocols for the preparation of lignocellulosic hydrolysates, enzymatic assays for feruloyl-CoA synthetase, and microbial bioconversion of ferulic acid.
Data Presentation
Table 1: Biochemical Properties of Prokaryotic Feruloyl-CoA Synthetases
| Enzyme Source | Optimum pH | Optimum Temperature (°C) | K_m (mM) for Ferulic Acid | V_max (U/mg) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (mM⁻¹s⁻¹) | Reference |
| Streptomyces sp. V-1 | 7.0 | 30 | 0.35 | 78.2 µmol/min/mg | 67.7 | N/A | [2] |
| Soil Metagenome (FCS1) | 9.0 | 37 | 0.12 | 36.82 | 45.9 | 371.6 | [3] |
| Pseudomonas sp. HR199 | 7.0 | 30 | N/A | N/A | N/A | N/A | [4] |
| Delftia acidovorans | N/A | N/A | N/A | N/A | N/A | N/A | [5] |
N/A: Data not available in the cited sources.
Table 2: Substrate Specificity of Feruloyl-CoA Synthetase from Streptomyces sp. V-1
| Substrate | Relative Activity (%) |
| Ferulic Acid | 100 |
| Caffeic Acid | High |
| 4-Coumaric Acid | High |
| trans-Cinnamic Acid | Lower |
| 3-Methoxycinnamic Acid | Inactive |
| 4-Methoxycinnamic Acid | Inactive |
Source: Adapted from UniProtKB entry for FCS from Streptomyces sp.
Table 3: Production of Vanillin from Ferulic Acid using Engineered E. coli Strains
| Recombinant E. coli Strain | Productivity (mM/h) |
| Benzaldehyde Production | 6.2 ± 0.3 |
| p-Anisaldehyde Production | 5.1 ± 0.23 |
| p-Hydroxybenzaldehyde Production | 4.1 ± 0.25 |
| Protocatechualdehyde Production | 7.1 ± 0.3 |
| Vanillin Production | 8.7 ± 0.2 |
Source: Data from engineering of Feruloyl-CoA Synthase for bioconversion.
Experimental Protocols
Protocol 1: Preparation of Lignocellulosic Hydrolysates
This protocol describes a general method for the preparation of lignocellulosic hydrolysates to release ferulic acid.
Materials:
-
Lignocellulosic biomass (e.g., wheat bran, corn stover, rice straw)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Formic acid
-
Methanol
-
Centrifuge
-
Incubator
Procedure:
-
Alkaline Hydrolysis:
-
Weigh 1 g of the lignocellulosic biomass.
-
Prepare a 2 M NaOH solution in 60% methanol.
-
Add 10 mL of the alkaline methanol solution to the biomass.
-
Incubate the mixture at 40°C for 4 hours to liberate ferulic acid.
-
-
Neutralization and Extraction:
-
After incubation, add 3 mL of 6 M HCl and 3 mL of 1 M formic acid in methanol to the mixture.
-
Centrifuge the mixture at 4500 x g to pellet the solid biomass.
-
The supernatant contains the liberated ferulic acid and other soluble compounds and is now referred to as the lignocellulosic hydrolysate.
-
The hydrolysate can be used directly for bioconversion or further purified if necessary.
-
Protocol 2: Feruloyl-CoA Synthetase Activity Assay
This spectrophotometric assay measures the formation of feruloyl-CoA.
Materials:
-
Purified feruloyl-CoA synthetase or cell-free extract
-
Potassium phosphate buffer (100 mM, pH 7.0 or as optimal for the specific enzyme)
-
Magnesium chloride (MgCl₂)
-
ATP
-
Coenzyme A (CoA)
-
Ferulic acid
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
2 mM ATP
-
0.4 mM CoA
-
0.7 mM Ferulic acid
-
Appropriate amount of enzyme or cell-free extract.
-
-
Assay Initiation: Start the reaction by adding ATP.
-
Measurement: Immediately measure the initial increase in absorbance at 345 nm, which corresponds to the formation of feruloyl-CoA. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.
-
Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of feruloyl-CoA per minute under the assay conditions.
Protocol 3: Microbial Bioconversion of Ferulic Acid to Vanillin
This protocol outlines the use of a recombinant E. coli strain expressing feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) for the conversion of ferulic acid to vanillin.
Materials:
-
Recombinant E. coli strain harboring plasmids with fcs and ech genes.
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Ferulic acid or lignocellulosic hydrolysate
-
Bioreactor or shake flasks
-
HPLC for product analysis
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the recombinant E. coli strain overnight in LB medium containing the appropriate antibiotics.
-
Culture Growth and Induction:
-
Inoculate fresh LB medium with the overnight culture.
-
Grow the cells at 37°C to the late exponential phase.
-
Induce gene expression by adding 1 mM IPTG and continue to grow for 12 hours at 37°C.
-
-
Biotransformation:
-
Harvest the induced cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add ferulic acid (as a pure compound or from the prepared lignocellulosic hydrolysate) to the cell suspension.
-
Incubate the reaction mixture under controlled conditions (e.g., 30°C, shaking).
-
-
Product Analysis:
-
Periodically take samples from the reaction mixture.
-
Centrifuge the samples to remove cells.
-
Analyze the supernatant for the presence of vanillin and the consumption of ferulic acid using HPLC.
-
Protocol 4: Analytical Methods for Ferulic Acid and Derivatives
A. High-Performance Liquid Chromatography (HPLC) HPLC is a reliable method for the quantification of ferulic acid and its derivatives.
-
Column: A C18 column is typically used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and 10% acetic acid (v/v).
-
Detection: UV detection at 320 nm is suitable for ferulic acid.
-
Quantification: A standard curve of known concentrations of ferulic acid is used for quantification.
B. Thin-Layer Chromatography (TLC) TLC offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of ferulic acid.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform, methanol, and formic acid (e.g., 85:15:1) can be used.
-
Visualization: Spots can be visualized under UV light (254 nm and 366 nm) or by using spray reagents. Ferulic acid absorbs at 254 nm and fluoresces blue at 366 nm.
Visualizations
Caption: Overall workflow for the bioconversion of lignocellulosic biomass.
Caption: Enzymatic pathway for the conversion of ferulic acid to vanillin.
Caption: Microbial fermentation process for vanillin production.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing In Vitro trans-Feruloyl-CoA Synthesis
Welcome to the technical support center for the in vitro synthesis of trans-Feruloyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental enzymatic reaction for producing this compound in vitro?
A1: The in vitro synthesis of this compound is primarily catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) or a specific this compound synthase (FCS).[1][2] This enzyme facilitates the ligation of trans-ferulic acid to Coenzyme A (CoA) in an ATP-dependent manner. The reaction requires magnesium ions (Mg²⁺) as a cofactor.[3][4]
Q2: Which enzymes are commonly used for this synthesis?
A2: Several 4CL enzymes from various plant sources have been shown to effectively catalyze this reaction, including those from Arabidopsis thaliana (At4CL1), hybrid poplar, and wheat seedlings.[5] Additionally, specific Feruloyl-CoA synthetases from microbial sources like Pseudomonas sp. and Streptomyces sp. are also utilized. The choice of enzyme can be critical, as different isoforms may exhibit varying substrate specificities and catalytic efficiencies.
Q3: How can I monitor the progress of the reaction and quantify the yield?
A3: The formation of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 345-346 nm. For more precise quantification and to separate the product from substrates and byproducts, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Cause 1.1: Inactive or Inhibited Enzyme
-
Solution:
-
Verify Enzyme Purity and Concentration: Confirm the purity of your 4CL or FCS enzyme preparation using SDS-PAGE. Determine the protein concentration accurately using a method like the Bradford assay.
-
Check for Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in an appropriate buffer containing glycerol to prevent denaturation.
-
Optimize Reaction Buffer: The choice of buffer can significantly impact enzyme activity. While Tris-HCl is commonly used, some studies show that potassium phosphate buffer can lead to higher activity for certain cinnamoyl-CoA synthetases. It is advisable to test different buffer systems if yields are low.
-
Possible Cause 1.2: Suboptimal Reaction Conditions
-
Solution:
-
pH Optimization: The optimal pH for Feruloyl-CoA synthetases can range from 7.0 to 9.0. Perform a pH curve experiment to determine the optimal pH for your specific enzyme.
-
Temperature Optimization: Most protocols suggest an incubation temperature of 30°C to 37°C. Higher temperatures can lead to enzyme denaturation, while lower temperatures will slow down the reaction rate.
-
Incubation Time: While some protocols suggest overnight incubation, it's beneficial to perform a time-course experiment (e.g., 1, 2, 4, 8, 16 hours) to find the point of maximum yield before potential product degradation occurs.
-
Possible Cause 1.3: Degradation of Substrates or Cofactors
-
Solution:
-
trans-Ferulic Acid Stability: trans-ferulic acid can undergo isomerization to cis-ferulic acid, especially when exposed to light. Prepare solutions fresh and protect them from light.
-
Coenzyme A and ATP Stability: Coenzyme A and ATP are susceptible to degradation. Use freshly prepared, high-quality reagents and store them as recommended. Keep them on ice during reaction setup.
-
Issue 2: Presence of Unexpected Byproducts
Possible Cause 2.1: Enzyme Lack of Specificity
-
Solution:
-
Some 4CL isoforms have broad substrate specificity and may react with other phenolic compounds present as impurities. Ensure high purity of the trans-ferulic acid substrate.
-
Consider using an enzyme with higher specificity for ferulic acid or engineering the enzyme to improve its selectivity.
-
Possible Cause 2.2: Thioesterase Activity
-
Solution:
-
Crude enzyme preparations may contain thioesterases that hydrolyze the newly formed this compound back to ferulic acid. Using a purified enzyme preparation can mitigate this issue.
-
Issue 3: Difficulty in Product Purification
Possible Cause 3.1: Co-elution with Substrates in Chromatography
-
Solution:
-
Optimize HPLC Gradient: Adjust the mobile phase gradient (e.g., acetonitrile/water with phosphoric or formic acid) to achieve better separation between this compound, trans-ferulic acid, and ATP.
-
Solid-Phase Extraction (SPE): Consider using SPE as a preliminary purification step before HPLC to remove excess substrates and salts.
-
Data Presentation
Table 1: Typical Reaction Conditions for In Vitro this compound Synthesis
| Parameter | Concentration / Value | Source |
| trans-Ferulic Acid | 0.4 mM - 0.7 mM | |
| Coenzyme A (CoA) | 0.4 mM - 1.5 mM | |
| ATP | 2.0 mM - 6.25 mM | |
| MgCl₂ | 2.5 mM - 5 mM | |
| Buffer | 50-100 mM Potassium Phosphate or Tris-HCl | |
| pH | 7.4 - 7.8 | |
| Temperature | 30°C - 37°C | |
| Enzyme (e.g., Os4CL) | 10 - 40 µg/mL |
Table 2: Spectrophotometric Properties for Quantification
| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Source |
| This compound | ~345 nm | 1.9 x 10⁴ M⁻¹cm⁻¹ | |
| trans-Ferulic Acid | ~310-320 nm | Varies with pH |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume, add the components in the following order:
-
Sterile, nuclease-free water
-
1 M Tris-HCl or Potassium Phosphate buffer (pH 7.5) to a final concentration of 100 mM.
-
100 mM MgCl₂ to a final concentration of 5 mM.
-
100 mM ATP to a final concentration of 2.5 mM.
-
50 mM Coenzyme A to a final concentration of 0.8 mM.
-
20 mM trans-ferulic acid (dissolved in a small amount of DMSO or methanol and diluted in buffer) to a final concentration of 0.4 mM.
-
-
-
Enzyme Addition:
-
Add the purified 4CL or FCS enzyme to a final concentration of approximately 20-40 µg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4 to 16 hours in the dark.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation at 95°C for 5-10 minutes.
-
-
Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for this compound formation using HPLC.
-
Visualizations
Caption: Enzymatic reaction pathway for this compound synthesis.
Caption: General experimental workflow for in vitro synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Stability of trans-Feruloyl-CoA Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of trans-Feruloyl-CoA solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For immediate use, this compound can be dissolved in aqueous buffers. However, for long-term storage, it is advisable to prepare stock solutions in a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) to improve stability. Acyl-CoAs, in general, are soluble in water and methanol.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored at -20°C or lower. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The pH of aqueous solutions should be maintained between 2 and 6, as thioesters are susceptible to hydrolysis at basic pH.
Q3: How long can I expect my this compound solution to be stable?
A3: While specific long-term stability data for this compound is not extensively documented, general knowledge of Coenzyme A esters suggests that aqueous solutions are unstable and should ideally be used within a day.[1] For longer storage, aliquots at -20°C are recommended for several months.[1] The stability is highly dependent on storage temperature, pH, and the absence of contaminating enzymes (e.g., thioesterases).
Q4: What are the primary degradation pathways for this compound?
A4: The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond, yielding Coenzyme A and trans-ferulic acid. The trans-isomer of ferulic acid can also undergo photo-isomerization to the cis-isomer. Enzymatically, within biological systems, this compound is a substrate for enzymes like enoyl-CoA hydratase/lyase in various metabolic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon thawing or in reaction mixtures. | - The concentration of this compound may exceed its solubility in the given buffer. - The buffer composition (e.g., high salt concentration) may reduce solubility. | - Gently warm the solution to 37°C to aid in redissolving. - Consider preparing a more dilute stock solution. - For cell-based assays, consider using a carrier protein like fatty acid-free BSA to maintain solubility. |
| Low or no activity in enzymatic assays. | - Degradation of this compound due to improper storage (e.g., high pH, repeated freeze-thaw cycles). - Presence of contaminating enzymes (thioesterases) in your sample or reagents. | - Prepare fresh this compound solution from a lyophilized powder. - Verify the pH of your buffers and solutions. - Ensure all reagents are of high purity and free from enzymatic contamination. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation of this compound into trans-ferulic acid and Coenzyme A. - Isomerization of trans-ferulic acid to cis-ferulic acid, which may be present as a degradation product. - Contamination of the HPLC system or mobile phase. | - Run a blank injection (mobile phase only) to check for system peaks. - Analyze a freshly prepared standard of this compound to establish its retention time and purity. - Compare the retention times of the unexpected peaks with those of trans-ferulic acid and Coenzyme A standards. |
| Inconsistent results between experiments. | - Inconsistent concentration of this compound due to degradation or incomplete solubilization. - Pipetting errors with viscous stock solutions (if using high concentrations of DMSO). | - Always use freshly thawed aliquots for each experiment. - Ensure the solution is completely thawed and mixed before use. - Use positive displacement pipettes for viscous solutions to ensure accurate dispensing. |
Stability of Acyl-CoA Solutions
Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline and strongly acidic pH, due to hydrolysis of the thioester bond. The stability of various acyl-CoA solutions was tested over a 24-hour period.
| Solvent/Buffer | pH | Stability over 24 hours at Room Temperature |
| Methanol | N/A | Relatively Stable |
| 50% Methanol / 50% 50 mM Ammonium Acetate | 7.0 | Moderate Degradation |
| Water | ~7.0 | Significant Degradation |
| 50 mM Ammonium Acetate | 7.0 | Significant Degradation |
| 50% Methanol / 50% 50 mM Ammonium Acetate | 3.5 | Relatively Stable |
Data extrapolated from a study on various acyl-CoAs.
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions by HPLC
This protocol outlines a method to monitor the stability of this compound solutions over time.
1. Materials and Reagents:
-
This compound solution
-
HPLC-grade methanol
-
HPLC-grade water
-
Orthophosphoric acid
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Microcentrifuge tubes
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 48:52 v/v) adjusted to pH 3.0 with orthophosphoric acid.
-
Degas the mobile phase before use.
3. Sample Preparation and Incubation:
-
Prepare aliquots of your this compound solution in the desired storage buffers and conditions (e.g., different pH values, temperatures).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition for HPLC analysis.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Set the HPLC system parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol:Water (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 345 nm (for this compound) and 320 nm (for trans-ferulic acid)
-
-
Inject the prepared samples and standards of this compound and trans-ferulic acid.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Monitor the appearance and increase of any degradation peaks, such as trans-ferulic acid.
Visualizations
References
Troubleshooting Low Activity of Recombinant Trans-Feruloyl-CoA Synthase: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression, purification, and enzymatic activity assessment of recombinant trans-Feruloyl-CoA synthase (FCS).
Frequently Asked Questions (FAQs)
Q1: My purified recombinant this compound synthase shows very low or no activity. What are the potential causes?
Several factors can contribute to low enzymatic activity. These can be broadly categorized into issues with protein integrity, assay conditions, and the presence of inhibitors. Producing a recombinant protein that is inactive is a relatively common issue.[1] Potential reasons include:
-
Improper Protein Folding: The host system (e.g., E. coli) may not fold the protein correctly, especially if chaperones specific to the original organism are missing.[1]
-
Formation of Inclusion Bodies: Overexpression of the protein can lead to the formation of insoluble aggregates known as inclusion bodies.[1]
-
Lack of Post-Translational Modifications: The expression host may not perform necessary post-translational modifications required for enzyme activity.[1]
-
Suboptimal Assay Conditions: The pH, temperature, or concentration of substrates and cofactors in your assay may not be optimal for the enzyme's activity.
-
Presence of Inhibitors: Contaminants from the purification process (e.g., salts, EDTA) can inhibit enzyme function.[1]
-
Incorrect Gene Sequence: Errors in the cloned gene sequence can lead to a non-functional protein.
-
Protein Degradation: The protein may have been degraded during expression or purification.
Q2: What are the optimal conditions for this compound synthase activity?
The optimal conditions for FCS activity can vary slightly depending on the source organism. However, general guidelines are as follows:
| Parameter | Optimal Value/Range | Source |
| pH | 7.0 - 9.0 | |
| Temperature | 30°C - 37°C | |
| Cofactor | Mg²⁺ |
Note: Significant loss of activity is observed at pH values ≤5.0 or ≥11.0. The enzyme also denatures at temperatures of 45°C and above.
Q3: What are the key components of a standard activity assay for this compound synthase?
A standard spectrophotometric assay monitors the formation of feruloyl-CoA at 345 nm. The key components of the reaction mixture are:
| Component | Typical Concentration |
| Potassium Phosphate Buffer (pH 7.0-7.8) | 100 mM |
| MgCl₂ | 2.5 mM |
| Ferulic Acid | 0.5 - 0.7 mM |
| ATP | 2.0 mM |
| Coenzyme A (CoA) | 0.4 mM |
| Purified FCS Enzyme | Appropriate amount |
The reaction is typically initiated by the addition of ATP or the enzyme.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity Detected in the Assay
This guide will walk you through a step-by-step process to diagnose the cause of low FCS activity.
Step 1: Verify Assay Components and Conditions
-
Action: Prepare fresh solutions of all assay components (buffer, substrates, cofactors). Verify the pH of the buffer. Ensure the spectrophotometer is functioning correctly and set to the correct wavelength (345 nm).
-
Rationale: Degradation of ATP or CoA, or an incorrect buffer pH, can significantly impact enzyme activity.
Step 2: Assess Protein Integrity and Purity
-
Action: Run an SDS-PAGE gel to check the purity and integrity of your purified enzyme. A single band at the expected molecular weight is ideal.
-
Rationale: The presence of multiple bands could indicate protein degradation. The absence of a band at the correct size suggests a problem with expression or purification.
Step 3: Review Expression and Purification Protocol
-
Action: Carefully review your expression and purification protocols. Consider the following:
-
Expression Temperature: Lowering the expression temperature (e.g., 18-25°C) and extending the induction time can improve soluble protein expression.
-
IPTG Concentration: High concentrations of IPTG can sometimes lead to rapid, improper protein folding and inclusion body formation. Try reducing the IPTG concentration.
-
Purification Buffers: Ensure that your lysis and purification buffers do not contain inhibitors like high salt concentrations or EDTA, which can strip essential metal cofactors.
-
-
Rationale: Optimizing expression conditions can enhance the yield of correctly folded, active protein.
Problem 2: The Recombinant Protein is Expressed but Insoluble (Inclusion Bodies)
Solution 1: Optimize Expression Conditions
-
Protocol:
-
Inoculate a culture of your E. coli expression strain.
-
Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with a lower concentration of IPTG (e.g., 0.1-0.5 mM).
-
Reduce the incubation temperature to 18-25°C and continue to grow for 16-20 hours.
-
-
Rationale: Slower protein synthesis at lower temperatures can promote proper folding and reduce aggregation.
Solution 2: Solubilization and Refolding
If optimizing expression conditions is unsuccessful, you may need to purify the protein from inclusion bodies and then refold it.
-
Protocol:
-
Lyse the cells and pellet the inclusion bodies by centrifugation.
-
Wash the inclusion bodies to remove contaminating proteins.
-
Solubilize the inclusion bodies using a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride).
-
Refold the protein by rapidly diluting or dialyzing the solubilized protein into a refolding buffer. The refolding buffer should be at the optimal pH and may contain additives like L-arginine to prevent aggregation.
-
Purify the refolded protein using a suitable chromatography method.
-
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound Synthase
This protocol is a general guideline for expressing and purifying His-tagged FCS in E. coli.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your FCS expression plasmid.
-
Expression:
-
Inoculate 50 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate at 30°C for 4 hours or at a lower temperature (18-25°C) overnight.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Purification:
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Protocol 2: Spectrophotometric Assay for FCS Activity
This protocol measures the initial rate of feruloyl-CoA formation.
-
Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A
-
An appropriate amount of purified FCS enzyme.
-
-
Measurement:
-
Initiate the reaction by adding ATP.
-
Immediately measure the increase in absorbance at 345 nm over time at 30°C.
-
-
Calculation of Activity:
-
Calculate the rate of reaction using the molar extinction coefficient of feruloyl-CoA (ε = 10 cm² µmol⁻¹ or 1.9 x 10⁴ M⁻¹cm⁻¹).
-
Signaling Pathways and Logical Relationships
References
Technical Support Center: Optimizing Feruloyl-CoA Hydratase/Lyase Experiments
Welcome to the technical support center for feruloyl-CoA hydratase/lyase (FCHL) experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing enzymatic assays and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of feruloyl-CoA hydratase/lyase (FCHL)?
A1: Feruloyl-CoA hydratase/lyase (EC 4.1.2.61), also known as enoyl-CoA hydratase/aldolase, is an enzyme involved in the catabolism of ferulic acid. It catalyzes a two-step reaction: the hydration of the double bond in feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA, followed by a retro-aldol cleavage to produce vanillin and acetyl-CoA.[1] This enzymatic activity is a key step in the bioconversion of ferulic acid, a compound abundant in plant biomass, into valuable aromatic compounds like vanillin.[2][3]
Q2: What are the typical optimal pH and temperature ranges for FCHL activity?
A2: The optimal pH and temperature for FCHL can vary depending on the source organism. For instance, in whole-cell bioconversion experiments using FCHL from Pseudomonas, a pH of 9.0 has been shown to be optimal for vanillin production.[3] Often, FCHL is used in a coupled reaction with feruloyl-CoA synthetase (FCS). The optimal conditions for the coupled reaction are influenced by the properties of both enzymes. For example, the FCS from a lignin-degrading microbial consortium has an optimal pH of 9.0 and a temperature of 37°C, while the FCS from Streptomyces sp. exhibits optimal activity at a pH of 7.0 and a temperature of 30°C.[3] It is recommended to determine the empirical optima for the specific FCHL being used.
Data Presentation: pH and Temperature Optima
For a quick reference, the following table summarizes the reported optimal conditions for feruloyl-CoA synthetase (FCS), the enzyme that produces the substrate for FCHL, and for the overall bioconversion process, which can provide a starting point for optimizing FCHL experiments.
| Enzyme/Process | Source Organism/System | Optimal pH | Optimal Temperature (°C) |
| Feruloyl-CoA Synthetase (FCS) | Lignin-degrading microbial consortium | 9.0 | 37 |
| Feruloyl-CoA Synthetase (FCS) | Streptomyces sp. V-1 | 7.0 | 30 |
| Whole-cell bioconversion | E. coli expressing Pseudomonas genes | 9.0 | Not Specified |
Troubleshooting Guide
This section addresses common problems encountered during FCHL experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity | Suboptimal pH or temperature: The reaction buffer pH or the incubation temperature is outside the optimal range for the enzyme. | Refer to the Data Presentation table for starting points. Perform a pH and temperature matrix experiment to determine the optimal conditions for your specific enzyme. |
| Inactive enzyme: The enzyme may have denatured due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. | |
| Substrate (feruloyl-CoA) degradation: Feruloyl-CoA is unstable, especially at alkaline pH. | Prepare feruloyl-CoA fresh or store it at -80°C in small aliquots. Minimize the time the substrate is at room temperature or in alkaline buffers before starting the reaction. | |
| Presence of inhibitors: Components in the reaction mixture may be inhibiting the enzyme. | See the "Potential Inhibitors" section below. Consider purifying the enzyme or identifying and removing the inhibitory substance. | |
| Inconsistent results | Pipetting errors: Inaccurate pipetting of enzyme or substrate can lead to variability. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary. |
| Variability in substrate quality: The purity and concentration of feruloyl-CoA can vary between batches. | Determine the concentration of each new batch of feruloyl-CoA spectrophotometrically. | |
| Precipitation in the reaction | Poor protein solubility: The enzyme may be precipitating under the assay conditions. | Check the buffer composition. The addition of stabilizing agents like glycerol or non-ionic detergents (e.g., Tween-20) at low concentrations might help. |
| Substrate insolubility: Ferulic acid (the precursor for feruloyl-CoA) has limited solubility in aqueous solutions. | Ensure the ferulic acid is fully dissolved before the enzymatic synthesis of feruloyl-CoA. |
Potential Inhibitors
While specific inhibitors of FCHL are not extensively documented in the literature, general enzyme inhibitors may affect its activity. It is advisable to test the effect of the following common inhibitors if unexplained low activity is observed:
-
Metal Ions: The effect of metal ions on FCHL activity is not well-characterized. It is recommended to perform the assay in the presence of a chelating agent like EDTA to remove any potentially inhibitory divalent cations, or to test the effect of various metal ions (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺, Cu²⁺) to identify any specific requirements or inhibitory effects.
-
Other small molecules: Byproducts of the reaction or compounds from the expression and purification process could be inhibitory. Ensure high purity of the enzyme and reagents.
Experimental Protocols
Detailed Methodology for a Coupled Feruloyl-CoA Synthetase/Hydratase-Lyase Assay
This protocol is adapted from studies on the bioconversion of ferulic acid to vanillin and is suitable for determining FCHL activity by quantifying the vanillin produced.
1. Reagents and Buffers:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Ferulic acid solution (10 mM in a suitable solvent like DMSO, diluted in buffer)
-
Purified Feruloyl-CoA Synthetase (FCS)
-
Purified Feruloyl-CoA Hydratase/Lyase (FCHL) or cell-free extract containing FCHL
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)
-
Vanillin standard for HPLC calibration
2. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl₂
-
2 mM ATP
-
0.4 mM CoA
-
0.7 mM ferulic acid
-
An appropriate amount of purified FCS
-
An appropriate amount of purified FCHL or cell-free extract
-
Make up the final volume with nuclease-free water.
-
-
Initiation: Start the reaction by adding the ATP or the enzymes.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl, to lower the pH and denature the enzymes.
-
Extraction: Extract the product (vanillin) from the aqueous reaction mixture using an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase containing vanillin by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Quantification: Quantify the amount of vanillin produced by comparing the peak area to a standard curve generated with known concentrations of vanillin.
3. Controls:
-
No FCHL control: To ensure that vanillin is not produced non-enzymatically or by the action of FCS alone.
-
No FCS control: To confirm that FCHL requires feruloyl-CoA as a substrate.
-
No substrate control: To check for any background signals from the enzyme preparations.
Visualizations
Signaling Pathway: Bioconversion of Ferulic Acid to Vanillin
The following diagram illustrates the two-step enzymatic conversion of ferulic acid to vanillin, catalyzed by feruloyl-CoA synthetase (FCS) and feruloyl-CoA hydratase/lyase (FCHL).
Caption: Bioconversion of Ferulic Acid to Vanillin.
Experimental Workflow: FCHL Activity Assay
This diagram outlines the key steps in a typical experimental workflow for measuring the activity of feruloyl-CoA hydratase/lyase.
Caption: FCHL Activity Assay Workflow.
Logical Relationship: Troubleshooting Low FCHL Activity
This diagram presents a logical approach to troubleshooting low or absent FCHL activity in an experiment.
Caption: Troubleshooting Low FCHL Activity.
References
- 1. ENZYME - 4.1.2.61 feruloyl-CoA hydratase/lyase [enzyme.expasy.org]
- 2. Feruloyl-CoA synthetases and feruloyl-CoA hydratase/lyases: Expression, biochemical characterisation, and generation of vanillin from ferulic acid and lignocellulosic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Substrate Inhibition in trans-Feruloyl-CoA Enzymatic Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition in enzymatic reactions involving trans-Feruloyl-CoA synthase.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound synthase?
A1: Substrate inhibition is a common phenomenon where the rate of an enzymatic reaction decreases at excessively high concentrations of the substrate, in this case, likely ferulic acid.[1][2] Instead of the reaction rate plateauing at its maximum velocity (Vmax), it begins to decline. This occurs when the substrate binds to the enzyme in a non-productive way, potentially at a secondary, inhibitory site, forming a dead-end complex and reducing the concentration of active enzyme available for catalysis.[1][3]
Q2: How can I confirm that the decrease in reaction velocity is due to substrate inhibition and not another experimental artifact?
A2: To confirm substrate inhibition, you must test a wide range of substrate concentrations, including those well above the apparent Michaelis constant (Km).[4] If the reaction rate increases with substrate concentration, reaches a peak, and then declines as the substrate concentration is further increased, it is a strong indicator of substrate inhibition. It is also crucial to rule out other factors like substrate or product instability, or changes in solution properties such as viscosity or pH at high substrate levels.
Q3: What are the primary causes of inconsistent results or low enzyme activity in my assay?
A3: Inconsistent results can stem from several sources:
-
Improper Reagent Handling: Ensure all components, especially the enzyme and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles. Use fresh samples whenever possible.
-
Assay Conditions: Variations in temperature, pH, or incubation time can significantly affect enzyme activity. The assay buffer should be at room temperature for optimal performance.
-
Incorrect Concentrations: Inaccurate concentrations of the enzyme, substrate (ferulic acid), or cofactors (CoA, ATP, Mg²⁺) can lead to variability. Always use calibrated pipettes.
-
Contamination: Contaminants in the sample or reagents can act as inhibitors.
Troubleshooting Guide
Problem: My reaction rate is decreasing at high concentrations of ferulic acid.
| Possible Cause | Suggested Solution | Citation |
| True Substrate Inhibition | Vary Substrate Concentration: Perform a detailed kinetic analysis over a broad range of ferulic acid concentrations to identify the optimal range and confirm the inhibitory effect. | |
| Optimize Cofactor Concentrations: Since this compound synthase has multiple substrates (ferulic acid, CoA, ATP), the relative concentrations can influence inhibition. Try adjusting the concentrations of CoA and ATP. | ||
| Fed-Batch Strategy: In bioreactor setups, slowly adding the substrate (fed-batch) can maintain an optimal concentration and prevent accumulation to inhibitory levels. | ||
| Enzyme Engineering: If structural data is available, site-directed mutagenesis can be employed to design an enzyme variant with reduced sensitivity to substrate inhibition. | ||
| Assay Buffer Interference | Test Alternative Buffers: Components of your buffer, such as high concentrations of phosphate, might be inhibitory. Try buffers with a similar pH range but different chemical compositions (e.g., MOPS, HEPES, Tris-HCl). | |
| Optimize pH and Buffer Concentration: Perform a pH sweep to find the optimal pH for your enzyme's activity and test a range of buffer concentrations to find the most suitable level. | ||
| Substrate Solution Issues | Check for Impurities: Ensure the ferulic acid stock is pure, as contaminants could be causing inhibition. | |
| Solubility Issues: At very high concentrations, the substrate may not be fully soluble, leading to inaccurate concentration measurements and potential precipitation. |
Quantitative Data
The following tables summarize key kinetic and operational parameters for this compound synthase (Fcs) from Streptomyces sp. strain V-1.
Table 1: Optimal Reaction Conditions for Fcs
| Parameter | Optimal Value | Notes | Citation |
| pH | 7.0 | Significant activity loss observed at pH ≤ 5.0 and pH ≥ 11.0. | |
| Temperature | 30°C | The enzyme denatures at temperatures of 45°C and above. | |
| Cofactor Requirement | Mg²⁺ | The enzyme requires Mg²⁺ for activity. |
Table 2: Kinetic Parameters for Fcs with Ferulic Acid as Substrate
| Parameter | Value | Unit | Citation |
| K_m | 0.35 | mM | |
| k_cat | 67.7 | s⁻¹ | |
| V_max | 78.2 | U mg⁻¹ | |
| k_cat/K_m | 193.4 | mM⁻¹ s⁻¹ |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay for this compound Synthase
This protocol describes a spectrophotometric method to measure the initial velocity of the reaction by monitoring the formation of this compound.
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
- Enzyme Stock Solution: Purified this compound synthase in a suitable storage buffer.
- Substrate Stock Solutions:
- Ferulic Acid (e.g., 10 mM stock in a suitable solvent).
- Coenzyme A (CoA) (e.g., 10 mM stock in water).
- ATP (e.g., 50 mM stock in water).
- MgCl₂ (e.g., 100 mM stock in water).
2. Assay Setup (1 mL final volume):
- In a 1 cm pathlength cuvette, combine the following:
- Assay Buffer to bring the final volume to 1 mL.
- 2.5 mM MgCl₂.
- 0.4 mM CoA.
- 0.7 mM Ferulic Acid (or desired concentration for kinetic studies).
- An appropriate amount of enzyme solution.
- Mix gently and allow the mixture to equilibrate to the desired temperature (e.g., 30°C).
3. Reaction Initiation and Measurement:
- Initiate the reaction by adding ATP to a final concentration of 2 mM.
- Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 345 nm over a set period (e.g., 1-5 minutes). The formation of feruloyl-CoA corresponds to an increase in absorbance at this wavelength.
4. Data Analysis:
- Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient (ε) for feruloyl-CoA is required for this calculation.
Protocol 2: Determining Kinetic Parameters (K_m and V_max) and Investigating Substrate Inhibition
This protocol outlines the steps to generate data for a Michaelis-Menten plot and identify potential substrate inhibition.
1. Experimental Design:
- Design a series of experiments where the concentration of one substrate (e.g., ferulic acid) is varied while the concentrations of the other substrates (CoA, ATP) are kept constant and saturating.
- The range of the variable substrate concentration should be wide, spanning from well below to well above the expected K_m (e.g., 0.1 x K_m to 100 x K_m). This is critical for observing the downturn in velocity characteristic of substrate inhibition.
2. Procedure:
- For each concentration of ferulic acid, perform the enzyme activity assay as described in Protocol 1 .
- Ensure that for each measurement, you are calculating the initial velocity (v₀), where the reaction is linear with time.
3. Data Analysis:
- Plot the initial velocity (v₀) as a function of the ferulic acid concentration ([S]).
- If substrate inhibition is occurring, the plot will show an initial hyperbolic increase followed by a decrease in velocity at higher substrate concentrations.
- Fit the data to the appropriate kinetic model. For substrate inhibition, the standard Michaelis-Menten equation will not fit the data. An equation that accounts for substrate inhibition, such as the Haldane equation, should be used for non-linear regression analysis.
- Haldane Equation: v = (V_max * [S]) / (K_m + [S] + ([S]²/K_i))
- Where K_i is the inhibition constant for the substrate.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to substrate inhibition in this compound enzymatic reactions.
Caption: Mechanism of uncompetitive substrate inhibition.
Caption: Workflow for troubleshooting substrate inhibition.
Caption: The this compound synthase reaction.
References
How to prevent degradation of trans-Feruloyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trans-Feruloyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound during extraction is primarily caused by two factors:
-
Enzymatic Degradation: Endogenous thioesterases present in the biological sample can rapidly hydrolyze the thioester bond of this compound, releasing Coenzyme A and ferulic acid.
-
Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially under alkaline pH conditions. The feruloyl moiety, being a phenolic compound, can also be prone to oxidation.
Q2: How can I rapidly inhibit enzymatic activity upon sample collection?
A2: Immediate quenching of metabolic activity is critical. This can be achieved by flash-freezing the sample in liquid nitrogen or by homogenizing the sample in a pre-chilled solvent. A widely used and effective method involves quenching with a 60% methanol solution kept at -40°C.
Q3: What is the optimal pH for the extraction and storage of this compound?
A3: To minimize chemical hydrolysis of the thioester bond, it is recommended to maintain an acidic to neutral pH, ideally between 4.0 and 6.0, throughout the extraction and storage process. Aqueous solutions of Coenzyme A derivatives are known to be unstable above pH 8.
Q4: How should I store my this compound extracts?
A4: For long-term stability, extracts should be stored at ultra-low temperatures, such as -80°C. If an -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods. It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the extract into single-use vials before freezing is highly recommended.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Cell Lysis | Ensure complete cell disruption by using appropriate homogenization techniques (e.g., bead beating, sonication, or a French press) in the presence of cold extraction buffer. | Incomplete lysis will result in poor recovery of intracellular metabolites, including this compound. |
| Enzymatic Degradation | Implement a rapid and effective quenching step immediately after sample collection. Flash-freeze samples in liquid nitrogen or use a cold quenching buffer (e.g., 60% methanol at -40°C). | Thioesterases can rapidly degrade this compound if not promptly inactivated. |
| Chemical Degradation (Hydrolysis) | Maintain the pH of the extraction buffer between 4.0 and 6.0. Use a suitable buffer system (e.g., potassium phosphate or ammonium acetate) to ensure pH stability. | The thioester bond is prone to hydrolysis at alkaline pH. |
| Oxidative Degradation | Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the extraction buffer at a final concentration of 1-5 mM. | The sulfhydryl group of Coenzyme A and the phenolic group of ferulic acid can be oxidized. Reducing agents help maintain their reduced state. |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Time Between Sample Collection and Quenching | Standardize the workflow to ensure that the time from sample collection to quenching is minimal and consistent for all samples. | Delays can lead to varying degrees of enzymatic degradation, causing inconsistencies. |
| Inconsistent Homogenization | Ensure that all samples are homogenized for the same duration and at the same intensity. | Inconsistent cell disruption will lead to variable extraction efficiency. |
| Temperature Fluctuations | Keep samples on ice or in a cold block throughout the entire extraction procedure. Use pre-chilled tubes, buffers, and centrifuges. | Temperature increases can accelerate both enzymatic and chemical degradation. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your extracts before freezing to avoid thawing and refreezing the entire sample. | Each freeze-thaw cycle can contribute to the degradation of sensitive molecules. |
Quantitative Data Summary
The stability of the thioester bond in this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis rates of a model thioester compound, which can serve as an indicator of the stability of this compound under similar conditions.
Table 1: Hydrolysis Rates of a Model Thioester Compound
| Condition | pH | Temperature (°C) | Hydrolysis Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| Native | 7.5 | 25 | 5.33 x 10⁻⁵ | ~3.6 hours |
| Denaturing (8M Urea) | 7.5 | 25 | 12.5 x 10⁻⁵ | ~1.5 hours |
Data adapted from a study on the stability of thioester intermediates in ubiquitin-like modifications. The model compound provides a reasonable proxy for the behavior of the thioester bond in this compound.
The stability of the feruloyl moiety is also a consideration, as phenolic compounds can be susceptible to degradation.
Table 2: Stability of Phenolic Compounds in Grape Stem Extracts During Storage
| Storage Condition | Gallic Acid (% remaining after 6 months) | Catechin (% remaining after 2 months) | Resveratrol (% remaining after 6 months) |
| 25°C, Protected from Light | Stable | 0 | ~50% |
| 25°C, Exposed to Light | Stable | 0 | ~40% |
| 40°C, Protected from Light | Stable | 0 | ~20% |
| 40°C, Exposed to Light | Stable | 0 | <10% |
Data adapted from a study on the stability of phenolic compounds in grape stem extracts. This data suggests that temperature and light can significantly impact the stability of some phenolic structures, which may be relevant to the feruloyl component of this compound.
Experimental Protocols
Protocol 1: Quenching and Extraction of Acyl-CoAs from Plant Tissues
This protocol is adapted from established methods for the extraction of acyl-CoA esters from plant tissues.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Quenching Buffer: 60% (v/v) Methanol, pre-chilled to -40°C
-
Extraction Buffer: 100 mM Potassium Phosphate (pH 4.9), 10% (w/v) Polyvinylpolypyrrolidone (PVPP), 2 mM DTT
-
2-Propanol
-
Acetonitrile
-
Saturated Ammonium Sulfate solution
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-weighed, pre-chilled tube.
-
Add 3 volumes of cold Quenching Buffer (-40°C) to the tissue powder. Vortex briefly and incubate at -40°C for 30 minutes to quench metabolism.
-
Centrifuge at 4°C for 5 minutes at high speed to pellet the biomass.
-
Discard the supernatant and resuspend the pellet in 1 mL of ice-cold Extraction Buffer.
-
Add 1 mL of 2-propanol and homogenize thoroughly.
-
Add 0.25 mL of saturated ammonium sulfate and 2 mL of acetonitrile. Vortex vigorously for 5 minutes.
-
Centrifuge at 4°C for 10 minutes at high speed to pellet cell debris.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for downstream analysis or purification.
Protocol 2: Extraction of Acyl-CoAs from Bacterial Cultures
This protocol is adapted from methods for metabolome analysis of microorganisms.
Materials:
-
Quenching/Washing Buffer: 60% (v/v) Methanol with 0.85% (w/v) Ammonium Carbonate (pH 5.5), pre-chilled to -40°C
-
Extraction Solvent: 75% (v/v) Boiling Ethanol
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Rapidly withdraw a known volume of bacterial culture.
-
Immediately mix the culture sample with 3 volumes of cold Quenching/Washing Buffer (-40°C).
-
Incubate at -40°C for 30 minutes.
-
Centrifuge at -20°C for 5 minutes at 3000 x g to pellet the cells.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold Quenching/Washing Buffer.
-
Centrifuge again under the same conditions and discard the supernatant.
-
Resuspend the cell pellet in a small volume of 75% boiling ethanol.
-
Incubate at 80°C for 5 minutes with intermittent vortexing to extract metabolites.
-
Centrifuge at 4°C for 5 minutes at maximum speed to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis. The ammonium carbonate in the quenching buffer will be removed during subsequent lyophilization or evaporation steps.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Major degradation pathways for this compound during extraction.
Technical Support Center: Optimizing Induction Conditions for Feruloyl-CoA Pathway Enzymes in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the induction conditions for feruloyl-CoA pathway enzymes expressed in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the feruloyl-CoA pathway for the production of valuable compounds?
A1: The core enzymes in the feruloyl-CoA pathway typically include:
-
Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.
-
p-Coumarate-3-hydroxylase (C3H): Converts p-coumaric acid to caffeic acid.
-
Caffeic acid O-methyltransferase (COMT): Converts caffeic acid to ferulic acid.
-
Feruloyl-CoA Synthetase (FCS): Activates ferulic acid to feruloyl-CoA.[1][2]
Successful production of a target molecule often requires the coordinated expression of these enzymes.
Q2: Which E. coli strains are recommended for expressing feruloyl-CoA pathway enzymes?
A2: The choice of E. coli strain is critical for successful protein expression. Commonly used strains include:
-
BL21(DE3): A widely used strain for protein expression due to deficiencies in Lon and OmpT proteases.[3] It is suitable for expressing non-toxic proteins.
-
Rosetta(DE3): This strain contains a plasmid that supplies tRNAs for rare codons, which can be beneficial when expressing eukaryotic genes in E. coli.[4]
-
C41(DE3) and C43(DE3): These strains are derived from BL21(DE3) and are particularly useful for expressing toxic or membrane proteins.[5]
-
SHuffle: A strain engineered to promote the correct folding of disulfide-bonded proteins in the cytoplasm.
Q3: What are the common inducible promoter systems used for expressing these enzymes?
A3: The most common inducible systems for recombinant protein expression in E. coli are:
-
The lac operon-based systems (e.g., T7, tac, trc promoters): These are induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The T7 promoter is known for its strength and tight regulation.
-
The arabinose-inducible promoter (araBAD): This system is induced by L-arabinose and can offer tighter regulation than some lac-based systems, which is advantageous for expressing toxic proteins.
Q4: How does induction temperature affect the expression and solubility of feruloyl-CoA pathway enzymes?
A4: Temperature is a crucial factor in protein expression. Lowering the induction temperature (e.g., from 37°C to 16-25°C) can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein. This is particularly important for enzymes that are prone to forming inclusion bodies. However, lower temperatures also lead to slower cell growth and may require longer induction times.
Troubleshooting Guides
Issue 1: Low or No Expression of Pathway Enzymes
| Possible Cause | Troubleshooting Step |
| Inefficient Induction | Optimize the inducer concentration. For IPTG, a range of 0.05 mM to 1 mM is commonly tested. For L-arabinose, concentrations from 0.001% to 1% can be explored. |
| Codon Mismatch | The gene sequence of the enzyme may contain codons that are rare in E. coli, leading to poor translation. Consider codon optimization of the gene sequence to match the codon usage of E. coli. |
| Promoter Leakiness/Toxicity | If the enzyme is toxic to the host, even low levels of basal expression can inhibit cell growth. Use a tightly regulated promoter system like the araBAD promoter. Alternatively, use strains like BL21(DE3)pLysS or pLysE which express T7 lysozyme to inhibit basal T7 RNA polymerase activity. |
| Plasmid Instability | The metabolic burden of expressing multiple enzymes can lead to plasmid loss. Ensure consistent antibiotic selection pressure throughout the culture. Consider using lower copy number plasmids. |
| Incorrect Reading Frame | Verify the integrity of your plasmid construct through sequencing to ensure the gene of interest is in the correct reading frame. |
Issue 2: Enzymes are Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature to 15-25°C to slow down protein synthesis and facilitate proper folding. |
| High Inducer Concentration | Reduce the inducer concentration to decrease the rate of protein expression. |
| Suboptimal Host Strain | Use a host strain that is better suited for expressing the specific protein. For proteins with disulfide bonds, consider using a SHuffle strain. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the target protein. |
| Cell Lysis Conditions | Optimize the lysis buffer with additives like non-ionic detergents (e.g., Triton X-100) or adjust the sonication parameters to minimize protein aggregation during extraction. |
Issue 3: Low Product Titer Despite Enzyme Expression
| Possible Cause | Troubleshooting Step |
| Metabolic Burden | The expression of multiple heterologous enzymes can strain the host cell's resources. Optimize the expression levels of each enzyme individually and then in combination. Consider using different strength promoters for different enzymes in the pathway. |
| Precursor or Cofactor Limitation | The host cell may not produce enough of the necessary precursors (e.g., L-tyrosine, malonyl-CoA) or cofactors (e.g., S-adenosylmethionine for COMT). Supplement the culture medium with the limiting precursor. |
| Feedback Inhibition | The final product or an intermediate in the pathway may inhibit one of the enzymes. Investigate the kinetics of the pathway enzymes to identify potential feedback inhibition loops. |
| Sub-optimal Fermentation Conditions | Optimize fermentation parameters such as pH, aeration, and media composition. For example, maintaining a stable pH can be critical for enzyme activity and cell viability. |
| Inefficient Substrate Transport | If the initial substrate is supplied externally, its transport into the cell might be a limiting factor. Consider engineering the host to improve substrate uptake. |
Data Presentation: Optimizing Induction Parameters
Table 1: Typical IPTG Concentration Ranges and Their Effects
| IPTG Concentration Range (mM) | Typical Application and Expected Outcome | Potential Advantages | Potential Disadvantages |
| 0.01 - 0.1 | Induction of toxic proteins; optimization for soluble protein expression. | Minimizes stress on the host cell; can improve protein folding and solubility. | May result in lower overall protein yield. |
| 0.1 - 0.5 | General-purpose protein expression; balancing yield and solubility. | Often provides a good compromise between high yield and soluble protein. | May still lead to inclusion body formation for some proteins. |
| 0.5 - 1.0 | Maximizing protein yield for stable, non-toxic proteins. | Can lead to very high levels of protein expression. | Increased risk of inclusion body formation and metabolic burden. |
Table 2: Effect of Temperature on Recombinant Protein Expression
| Induction Temperature | Effect on Cell Growth | Effect on Protein Synthesis | Effect on Protein Solubility | Recommended for |
| 37°C | Optimal for E. coli growth. | Fast | Often leads to misfolding and inclusion bodies for difficult proteins. | Well-behaved, highly soluble proteins. |
| 25-30°C | Slower growth. | Slower | Generally improved solubility compared to 37°C. | Moderately soluble proteins. |
| 15-20°C | Significantly slower growth. | Slow | Often significantly improves solubility and proper folding. | Aggregation-prone and complex proteins. |
Experimental Protocols
Protocol 1: IPTG Induction Optimization
-
Prepare Cultures: Inoculate a single colony of the E. coli strain harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Inoculate Main Cultures: The next day, inoculate 50 mL of fresh LB broth with the overnight culture to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Grow to Mid-Log Phase: Incubate the cultures at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.5-0.6.
-
Induction: Distribute the culture into smaller, equal volumes (e.g., 5 mL). Add IPTG to final concentrations ranging from 0.05 mM to 1.0 mM. Include a non-induced control.
-
Incubation: Incubate the induced cultures for a set period (e.g., 4 hours at 37°C or overnight at a lower temperature like 20°C).
-
Harvest and Analysis: Harvest the cells by centrifugation. Analyze the protein expression levels by SDS-PAGE and assess the solubility by comparing the protein levels in the soluble and insoluble fractions of the cell lysate.
Protocol 2: L-Arabinose Induction Optimization
-
Prepare Cultures: Follow steps 1 and 2 from the IPTG induction protocol.
-
Grow to Mid-Log Phase: Incubate the cultures at 37°C with vigorous shaking until the OD600 reaches approximately 0.6.
-
Induction: Prepare a sterile stock solution of L-arabinose (e.g., 20% w/v). Add L-arabinose to the cultures to final concentrations ranging from 0.001% to 0.2% (w/v).
-
Incubation: Incubate the cultures for the desired time and at the optimal temperature determined from previous experiments (e.g., overnight at 25°C).
-
Harvest and Analysis: Harvest the cells and analyze protein expression and solubility as described in the IPTG protocol.
Visualizations
Caption: Biosynthetic pathway for feruloyl-CoA production in engineered E. coli.
Caption: Troubleshooting workflow for optimizing enzyme expression.
References
- 1. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions for the production of curcumin by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. biopharminternational.com [biopharminternational.com]
Challenges in quantifying trans-Feruloyl-CoA in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trans-Feruloyl-CoA in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound include its:
-
Low Abundance: It is often present at very low concentrations in biological samples, making detection difficult.
-
Inherent Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures. It is also sensitive to oxidation.
-
Complex Sample Matrix: Biological samples contain a multitude of other compounds that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement in mass spectrometry.
Q2: How can I obtain a standard for this compound for quantification?
A2: Since commercial standards are generally unavailable, this compound is typically synthesized enzymatically. This involves the use of a 4-coumarate-CoA ligase (4CL) or a feruloyl-CoA synthetase (FCS) enzyme to catalyze the reaction between ferulic acid and Coenzyme A in the presence of ATP and magnesium ions.[1][2] The product can then be purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Q3: What is the best internal standard for quantifying this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C]- or [¹⁵N]-labeled this compound. However, these are not commercially available. A practical alternative is to use a structurally similar acyl-CoA that is not present in the sample, such as an odd-chain acyl-CoA (e.g., heptanoyl-CoA) or another hydroxycinnamoyl-CoA that can be chromatographically separated. The use of an internal standard is crucial to correct for variability in sample preparation and matrix effects.
Q4: How should I store my samples to prevent degradation of this compound?
A4: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. The thioester bond of acyl-CoAs is more stable at acidic pH.[3] Therefore, extraction buffers should be acidic (pH 4-6) and contain antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation. Aqueous solutions of acyl-CoAs are generally unstable and should be analyzed as quickly as possible or stored at -80°C after being dried down and reconstituted in an appropriate solvent just before analysis.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal/Peak Intensity | 1. Degradation of this compound: The analyte is unstable and may have degraded during sample collection, storage, or extraction. 2. Low Abundance: The concentration in the sample is below the limit of detection (LOD) of the instrument. 3. Inefficient Extraction: The extraction protocol is not effectively isolating the analyte. 4. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 5. Incorrect MS/MS Parameters: The precursor/product ion transitions and collision energy are not optimized. | 1. Optimize Sample Handling: Flash-freeze samples immediately. Use acidic extraction buffers with antioxidants. Minimize freeze-thaw cycles. 2. Increase Sample Amount: Use a larger starting amount of biological material. Concentrate the final extract. 3. Optimize Extraction: Experiment with different extraction solvents (e.g., methanol/acetonitrile mixtures with acid). Consider solid-phase extraction (SPE) for cleanup and concentration. 4. Address Matrix Effects: Improve chromatographic separation to resolve the analyte from interfering compounds. Use a matrix-matched calibration curve. Employ a stable isotope-labeled internal standard if available. 5. Optimize MS/MS Method: Infuse a synthesized this compound standard to determine the optimal precursor and product ions and collision energy. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the polar parts of the molecule. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase: pH or organic composition is not optimal. 4. Extra-column Volume: Issues with tubing or connections in the LC system. | 1. Modify Mobile Phase: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Optimize Chromatography: Adjust the gradient profile and mobile phase composition. Ensure the sample solvent is compatible with the initial mobile phase. 4. System Maintenance: Check all fittings and tubing for proper connections and minimize their length and diameter. |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system. 2. Matrix Effects: Complex sample matrix contributing to a high chemical background. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve Sample Cleanup: Incorporate an additional cleanup step like SPE. |
| Inconsistent Retention Time | 1. Changes in Mobile Phase Composition: Inaccurate gradient formation or evaporation of volatile components. 2. Column Degradation: Loss of stationary phase or column contamination. 3. Fluctuations in Column Temperature: Inconsistent heating of the column oven. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep them tightly sealed. 2. Use a Guard Column: Protect the analytical column from contaminants. Replace the column if performance degrades significantly. 3. Ensure Stable Temperature: Allow the column oven to equilibrate fully before starting a sequence. |
Quantitative Data
Due to the low abundance and transient nature of this compound, published quantitative data on its endogenous levels in biological samples is scarce. The following table provides hypothetical but realistic concentration ranges for illustrative purposes. Actual concentrations can vary significantly depending on the organism, tissue, and physiological conditions.
| Sample Type | Organism | Hypothetical Concentration Range (pmol/g fresh weight) | Reference/Notes |
| Seedlings | Arabidopsis thaliana | 1 - 10 | Levels are expected to be low as it is a metabolic intermediate. |
| Root Tissue | Arabidopsis thaliana | 0.5 - 5 | Involved in suberin biosynthesis, but likely does not accumulate.[5] |
| Recombinant Culture | Escherichia coli | 10 - 100 | Higher levels can be achieved by overexpressing a feruloyl-CoA synthetase. |
| Bacterial Culture | Pseudomonas putida | 5 - 50 | Part of the ferulic acid degradation pathway. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound Standard
This protocol describes the in-vitro synthesis of this compound to be used as an analytical standard.
Materials:
-
Ferulic acid
-
Coenzyme A (CoA)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Purified 4-Coumarate-CoA Ligase (4CL) or Feruloyl-CoA Synthetase (FCS) enzyme
-
Solid-Phase Extraction (SPE) C18 cartridge
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
2.5 mM MgCl₂
-
2.0 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM Ferulic acid
-
Add purified 4CL or FCS enzyme to a final concentration of 1-5 µg/mL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Purification by SPE:
-
Activate a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and unreacted polar components.
-
Elute the this compound with 2 mL of 80% methanol in water.
-
-
Quantification and Storage:
-
Determine the concentration of the purified this compound spectrophotometrically by measuring its absorbance at 345 nm (molar extinction coefficient, ε ≈ 21,000 M⁻¹cm⁻¹).
-
Aliquot the purified standard and store at -80°C.
-
Protocol 2: Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water
-
Internal Standard (IS) solution (e.g., 10 µM Heptanoyl-CoA)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
Harvest ~100 mg of plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold extraction buffer.
-
Add a known amount of the internal standard solution.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Activate a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 3 mL of water containing 0.1% formic acid.
-
Elute the acyl-CoAs with 2 mL of 80% methanol containing 0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of 50% methanol in water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Use Multiple Reaction Monitoring (MRM).
-
Optimize the precursor ion [M+H]⁺ for this compound and the internal standard.
-
Optimize the product ions and collision energies. A common neutral loss for acyl-CoAs is 507 Da.
-
-
-
Quantification:
-
Create a calibration curve using the synthesized this compound standard, spiked into a blank matrix extract to account for matrix effects.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Biosynthetic pathway involving this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an Arabidopsis feruloyl-coenzyme A transferase required for suberin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Hydroxycinnamoyl-CoAs by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC gradients for the separation of hydroxycinnamoyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of hydroxycinnamoyl-CoAs.
Q1: Why are my hydroxycinnamoyl-CoA peaks tailing?
Peak tailing is a common issue when analyzing polar compounds like hydroxycinnamoyl-CoAs on reversed-phase columns. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: Hydroxycinnamoyl-CoAs contain polar functional groups that can interact with residual silanol groups on the surface of silica-based C18 columns. These interactions are more pronounced at mid-range pH levels (pH > 3.0) where the silanol groups are ionized and can interact with any basic moieties on the analyte.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.0 can suppress the ionization of silanol groups, thereby minimizing secondary interactions and improving peak shape.[2][3]
-
Solution 2: Use a Modified Column:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from the silica surface and can improve peak shape for polar compounds.
-
-
Solution 3: Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can also lead to peak tailing. If the problem persists after adjusting the mobile phase and trying a suitable column, consider replacing the guard column or the analytical column.
Q2: My retention times are shifting from run to run. What could be the cause?
Retention time instability can compromise the reliability and reproducibility of your analytical results. Several factors can contribute to this issue.
-
Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes of the starting mobile phase.
-
-
Cause 2: Mobile Phase Composition and Preparation:
-
Inconsistent Preparation: Minor variations in the preparation of the mobile phase, such as pH adjustment or solvent ratios, can lead to significant shifts in retention time.
-
Solvent Volatility: If one of the solvents in your mobile phase is highly volatile, its concentration can change over time, affecting retention.
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate and consistent measurements. Degas the mobile phase before use to prevent bubble formation in the pump and detector.
-
-
Cause 3: Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 4: Pump and System Issues: Leaks in the HPLC system or problems with the pump's check valves can cause inconsistent flow rates and, consequently, variable retention times.
-
Solution: Regularly inspect the system for leaks and perform routine maintenance on the pump.
-
Q3: I am observing a high backpressure in my HPLC system. What should I do?
High backpressure can indicate a blockage in the system and can potentially damage the column or the pump.
-
Cause 1: Column or Frit Blockage: Particulate matter from the sample or precipitation of buffer salts can clog the column inlet frit or the guard column.
-
Solution:
-
Filter all samples and mobile phases before use.
-
Use a guard column to protect the analytical column.
-
If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit) with a strong solvent. If the pressure does not decrease, the column may need to be replaced.
-
-
-
Cause 2: Mobile Phase Precipitation: Using buffers at concentrations near their solubility limit, especially when mixed with high percentages of organic solvent, can lead to precipitation within the system.
-
Solution: Ensure that the buffer concentration is appropriate for the mobile phase composition. If you suspect precipitation, flush the system with a solvent in which the buffer is soluble (e.g., water for phosphate buffers).
-
-
Cause 3: Blockage in Tubing or Injector: Blockages can also occur in the tubing or the injector port.
-
Solution: Systematically isolate different components of the HPLC system to identify the source of the high pressure.
-
Q4: How can I improve the resolution between my hydroxycinnamoyl-CoA peaks?
Achieving good resolution is critical for accurate quantification.
-
Solution 1: Optimize the Gradient Slope: A shallower gradient (slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.
-
Solution 2: Adjust the Mobile Phase Composition:
-
Solvent Choice: Switching between acetonitrile and methanol as the organic modifier can alter the selectivity of the separation due to their different solvent properties.
-
pH Adjustment: As mentioned earlier, pH can significantly impact the retention and peak shape of ionizable compounds. Fine-tuning the pH of the mobile phase can improve resolution.
-
-
Solution 3: Change the Column: If optimizing the mobile phase and gradient does not provide sufficient resolution, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity) or a column with a smaller particle size for higher efficiency.
-
Solution 4: Lower the Temperature: In some cases, reducing the column temperature can improve resolution, although it may also increase backpressure.
Data Presentation: HPLC Parameters for Hydroxycinnamoyl-CoA Separation
The following tables summarize typical HPLC parameters used for the separation of hydroxycinnamoyl-CoAs, compiled from various sources.
Table 1: HPLC Column Specifications
| Parameter | Specification 1 | Specification 2 |
| Stationary Phase | C18 | C18 |
| Particle Size | 5 µm | 2.6 µm |
| Column Dimensions | 250 mm x 4.6 mm | 100 mm x 4.6 mm |
| Pore Size | 100 Å | 100 Å |
| End-capping | Yes | Yes |
Table 2: Mobile Phase Composition
| Component | Mobile Phase A | Mobile Phase B |
| Solvent | 20 mM Potassium Phosphate | Acetonitrile |
| pH | 2.9 | - |
Table 3: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 - 5 | 95 | 5 | 1.0 |
| 5 - 32 | 95 -> 62 | 5 -> 38 | 1.0 |
| 32 - 35 | 62 -> 25 | 38 -> 75 | 1.0 |
| 35 - 40 | 25 -> 95 | 75 -> 5 | 1.0 |
| 40 - 45 | 95 | 5 | 1.0 |
This is an example gradient and may require optimization for specific applications.
Experimental Protocols
Protocol 1: HPLC Analysis of Hydroxycinnamoyl-CoA Esters
This protocol is adapted from a method for the analysis of synthesized hydroxycinnamoyl-CoA esters.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid for pH adjustment.
-
Ultrapure water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water. Adjust the pH to 2.9 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Sample Preparation:
-
Dissolve the hydroxycinnamoyl-CoA ester standards or samples in a suitable solvent. For improved stability, especially for long-term storage, it is recommended to store them lyophilized or in a solution at pH 6.0 at -80°C. For analysis, dissolve in a buffer that is compatible with the mobile phase. To prevent degradation, consider adding 5 mM EDTA and 10 mM TCEP to the sample solvent before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with Mobile Phase A (20 mM KH₂PO₄, pH 2.9) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-32 min: Linear gradient from 95% A, 5% B to 62% A, 38% B
-
32-35 min: Linear gradient from 62% A, 38% B to 25% A, 75% B
-
35-40 min: Linear gradient from 25% A, 75% B to 95% A, 5% B
-
40-45 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the specific hydroxycinnamoyl-CoA (typically around 254 nm for the CoA moiety or a higher wavelength corresponding to the absorbance maximum of the hydroxycinnamoyl group).
-
Injection Volume: 10-20 µL.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic approach to HPLC gradient optimization.
References
Minimizing thioesterase activity in crude enzyme preparations for CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize thioesterase activity in crude enzyme preparations for Coenzyme A (CoA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are thioesterases and why are they a problem in CoA synthesis?
A1: Thioesterases (TEs) are enzymes that hydrolyze thioester bonds, such as those found in acyl-CoA molecules, which are key intermediates in enzymatic CoA synthesis.[1][2] In crude enzyme preparations, native thioesterases from the host organism (e.g., E. coli) can degrade these essential intermediates, reducing the yield of the final CoA product.[3] This premature cleavage of the acyl-CoA depletes the substrate pool and can terminate the synthesis pathway early.[4][5]
Q2: How can I detect thioesterase activity in my crude enzyme preparation?
A2: Thioesterase activity can be measured using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free thiol group of Coenzyme A that is released upon hydrolysis of an acyl-CoA substrate by thioesterases. This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Q3: What are the common sources of thioesterase contamination?
A3: The primary source of thioesterase contamination is the host organism used for expressing the enzymes for CoA synthesis. Escherichia coli, a commonly used host, has several native thioesterases (e.g., TesA, TesB, YbgC, YdiI, FadM) that can interfere with the synthesis pathway. These enzymes are naturally present in the cell's cytoplasm and will be part of the crude lysate after cell disruption.
Q4: Can I use a specific E. coli strain with reduced thioesterase activity?
A4: Yes, using genetically engineered E. coli strains with one or more thioesterase genes knocked out can significantly reduce background hydrolytic activity. For example, a strain with knockouts of yciA, ybgC, ydiI, tesA, fadM, and tesB has been shown to decrease unwanted side reactions and improve the yield of desired products in cell-free systems.
Q5: How can I improve the stability of CoA in my reaction?
A5: Coenzyme A is most stable at a pH between 2 and 6. It is unstable at pH values above 8. The primary route of CoA degradation is oxidation to form CoA disulfides. To prevent this, it is recommended to include reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol in your buffers. For storage, aqueous solutions of CoA should be kept frozen at -20°C or below.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to thioesterase activity during CoA synthesis.
Issue 1: Low yield of CoA product, with detection of free fatty acids or other breakdown products.
This is a classic sign of significant thioesterase activity in your crude enzyme preparation.
Caption: Troubleshooting workflow for low CoA yield.
Solutions and Methodologies
Inhibition of Thioesterase Activity
For a quick solution without extensive purification, chemical inhibition can be effective.
-
Broad-Spectrum Inhibitors: While specific, potent inhibitors for all E. coli thioesterases are not always available in a single cocktail, some compounds have shown inhibitory effects. Palmostatin B and its analogs are known inhibitors of certain types of thioesterases, though their effectiveness in crude extracts for CoA synthesis needs empirical validation. Protease inhibitor cocktails often do not inhibit thioesterases, but some broad-spectrum cocktails may have components with off-target effects on esterases. It is crucial to test the inhibitor's compatibility with your CoA synthesis enzymes.
-
Product Inhibition: Some thioesterases are naturally inhibited by free Coenzyme A. Ensuring a sufficient concentration of CoA at the start of the reaction might help to suppress the activity of these specific thioesterases.
| Inhibitor Type | Target Class | Typical Working Conc. | Considerations |
| Palmostatin Analogs | Acyl-protein thioesterases | 1-10 µM | Specificity in crude extracts varies. Test for effects on synthesis enzymes. |
| Free Coenzyme A | Certain acyl-CoA thioesterases | 10-15 µM (IC50 for some) | Acts as a competitive inhibitor for some thioesterases. |
Removal or Separation of Thioesterases
Physically removing thioesterases from the crude extract is often a more robust solution.
-
Heat Inactivation: This method is only viable if the enzymes required for CoA synthesis are significantly more thermostable than the contaminating thioesterases. The stability of E. coli enzymes varies, but some can be inactivated by heating the crude lysate.
Protocol:
-
Determine the heat stability of your desired enzymes.
-
If they are stable at higher temperatures, incubate the crude lysate at a temperature that denatures thioesterases but preserves your enzymes' activity (e.g., start with trials at 50-60°C for 10-30 minutes).
-
Centrifuge the heat-treated lysate at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet the denatured proteins.
-
Use the resulting supernatant for your CoA synthesis reaction.
-
-
Ammonium Sulfate Precipitation: This technique separates proteins based on their solubility at high salt concentrations. By performing a fractional precipitation (an "ammonium sulfate cut"), it's possible to precipitate and remove a significant portion of contaminating proteins, including thioesterases, while keeping your enzymes of interest in solution (or vice-versa).
Protocol:
-
Slowly add a specific percentage of saturated ammonium sulfate solution to your crude lysate while gently stirring on ice.
-
Allow precipitation to occur for at least 30 minutes on ice.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can then be subjected to a higher concentration of ammonium sulfate to precipitate a different fraction of proteins.
-
The fractions (pellets and final supernatant) should be desalted (e.g., via dialysis or a desalting column) and then assayed for both thioesterase activity and the activity of your desired synthesis enzymes to determine the optimal precipitation range.
-
-
Ion Exchange Chromatography (IEX): This is a powerful purification step that separates proteins based on their net charge at a specific pH. By choosing the appropriate resin (anion or cation exchanger) and buffer pH, you can selectively bind either the thioesterases or your enzymes of interest, allowing for their separation.
Protocol:
-
Equilibrate an ion exchange column (e.g., DEAE-Sepharose for anion exchange or CM-Sepharose for cation exchange) with a starting buffer at a specific pH.
-
Load the crude enzyme preparation onto the column. Proteins with the opposite charge to the resin will bind.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay each for thioesterase activity and the activity of your CoA synthesis enzymes to identify the fractions containing your purified enzymes free of thioesterase contamination.
-
| Method | Principle | Advantages | Disadvantages |
| Heat Inactivation | Differential thermal stability | Fast and simple | Only applicable if synthesis enzymes are heat-stable; may denature some desired enzymes. |
| Ammonium Sulfate Ppt. | Differential solubility | Inexpensive, good for initial bulk separation, concentrates the sample. | Co-precipitation can occur; requires a desalting step. |
| Ion Exchange Chrom. | Separation by charge | High resolution and capacity; can be very effective for separation. | More time-consuming; requires specialized equipment and optimization of pH and salt conditions. |
Experimental Protocols
Protocol 1: DTNB Assay for Thioesterase Activity
This protocol allows for the quantification of thioesterase activity in a crude enzyme preparation.
Materials:
-
Crude enzyme extract
-
DTNB stock solution (e.g., 100 mM in DMSO)
-
Acyl-CoA substrate (e.g., Acetyl-CoA or Palmitoyl-CoA, 10-20 mM stock in appropriate buffer)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0)
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:
-
170 µL Assay Buffer
-
10 µL Crude Enzyme Extract (diluted as necessary)
-
2 µL DTNB stock solution (for a final concentration of 1 mM)
-
-
Pre-incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 20 µL of the acyl-CoA substrate (for a final concentration of 1-2 mM).
-
Immediately begin monitoring the increase in absorbance at 412 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.
Calculation: Activity (µmol/min/mg) = (ΔAbs412/min * Total Volume) / (14.15 * Path Length * mg of protein in reaction)
Caption: Principle of the DTNB thioesterase assay.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-free prototyping enables implementation of optimized reverse β-oxidation pathways in heterotrophic and autotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cofactor Regeneration in trans-Feruloyl-CoA Dependent Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-feruloyl-CoA dependent pathways. Our goal is to help you overcome common experimental hurdles related to cofactor regeneration, ensuring the efficiency and success of your projects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low product yield in my whole-cell biocatalysis system.
-
Question: I am seeing very low titers of my target molecule. I suspect an issue with cofactor availability for the reductase steps in my pathway. How can I confirm this and what can I do to improve it?
-
Answer: Low product yield is a common problem often linked to an imbalance in the cellular redox state, specifically the ratio of reduced to oxidized cofactors (NADH/NAD⁺ and NADPH/NADP⁺).
-
Initial Verification: First, you should quantify the intracellular concentrations of these cofactors. A significant decrease in the NADPH/NADP⁺ or NADH/NAD⁺ ratio upon induction of your pathway is a strong indicator of a cofactor regeneration bottleneck.
-
Solution 1: Implement a Cofactor Regeneration System: Co-express an enzyme that specifically regenerates the required cofactor. The choice of enzyme depends on the specific cofactor (NADH or NADPH) and the available substrate.
-
For NADPH regeneration: Glucose-6-phosphate dehydrogenase (G6PDH) is a common choice, utilizing glucose-6-phosphate as a substrate.[1][2] Formate dehydrogenase (FDH) can also be engineered for NADPH regeneration.[3]
-
For NADH regeneration: Alcohol dehydrogenase (ADH) can be used, with isopropanol as a sacrificial substrate, producing acetone as a byproduct.[4] Formate dehydrogenase (FDH) is another excellent option, using formate as a substrate and producing CO₂.
-
-
Solution 2: Pathway-based Cofactor Regeneration: Engineer the host's central metabolism to favor the production of the required cofactor. For instance, a two-gene ethanol utilization pathway can be introduced into E. coli to generate two molecules of NADH per molecule of ethanol.[5]
-
Issue 2: My purified enzyme shows lower than expected activity.
-
Question: The specific activity of my purified feruloyl-CoA reductase is significantly lower than reported values. What could be the cause?
-
Answer: Assuming the protein is correctly folded and stable, the issue often lies with the assay conditions or cofactor stability.
-
Cofactor Degradation: NADPH and NADH are unstable, particularly at low pH and higher temperatures. Ensure your buffers are at an appropriate pH (typically around 7.0-8.5) and prepare cofactor solutions fresh before each experiment. Store stock solutions appropriately.
-
Sub-optimal Cofactor Concentration: The enzyme's activity is dependent on the concentration of its cofactor. Determine the Kₘ of your enzyme for its cofactor and ensure you are using a saturating concentration in your assays (typically 5-10 times the Kₘ).
-
Inadequate Cofactor Regeneration in Coupled Assays: If you are using a coupled-enzyme assay to regenerate the cofactor in vitro, the regeneration system may not be efficient enough to keep up with the consumption by your primary enzyme. Ensure the specific activity of the regeneration enzyme (e.g., G6PDH or ADH) is in excess.
-
Issue 3: Inconsistent results when measuring intracellular cofactor ratios.
-
Question: I am getting highly variable NAD(P)H/NAD(P)⁺ ratios between replicate experiments. How can I improve the reproducibility of my measurements?
-
Answer: Accurate measurement of nicotinamide adenine dinucleotide redox cofactors is challenging due to their reactivity and potential for interconversion during extraction.
-
Extraction Method is Critical: The choice of extraction solvent and procedure is paramount. A common issue is the conversion of the reduced form (NADPH, NADH) to the oxidized form (NADP⁺, NAD⁺) during extraction.
-
An effective method involves extraction with a cold mixture of acetonitrile, methanol, and water (40:40:20) containing 0.1 M formic acid. This minimizes interconversion.
-
It is crucial to neutralize the samples immediately after extraction to prevent acid-catalyzed degradation of the reduced cofactors.
-
-
Rapid Quenching: Ensure that metabolic activity is quenched instantly at the time of sampling to get a true snapshot of the intracellular cofactor pools. This is typically achieved by rapidly mixing the cell culture with a cold non-polar solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical intracellular NADPH/NADP⁺ ratio, and what should I aim for?
A1: The reported intracellular NADPH/NADP⁺ ratios can vary widely depending on the organism and conditions. For example, in E. coli, it can be around 57, while in Saccharomyces cerevisiae under aerobic conditions, it might be closer to 1.2. For pathways with high NADPH demand, a higher ratio is generally desirable. A common strategy is to engineer the host to maintain a high ratio even under the metabolic load of the heterologous pathway.
Q2: Can I switch the cofactor preference of my enzyme from NADPH to NADH?
A2: Yes, protein engineering can be used to alter the cofactor specificity of an enzyme. This can be advantageous as NADH regeneration systems are often more efficient. For example, switching the cofactor preference of a cinnamoyl-CoA reductase (CCR) from NADP⁺ to NAD⁺ has been shown to significantly improve the efficiency of a vanillin biosynthesis pathway. This typically involves site-directed mutagenesis of residues in the cofactor-binding pocket.
Q3: Are there commercially available kits for cofactor regeneration?
A3: Yes, several companies offer kits for NADPH and NADH regeneration. These are particularly useful for in vitro enzyme assays and cell-free systems. They typically contain an enzyme (like glucose-6-phosphate dehydrogenase for NADPH) and its substrate.
Q4: How do I choose the best cofactor regeneration system for my application?
A4: The choice depends on several factors:
-
Cofactor Specificity: Does your pathway require NADPH, NADH, or both?
-
Host Organism: The chosen regeneration system should be compatible with the host's metabolism and not introduce toxic byproducts.
-
Substrate Availability and Cost: The substrate for the regeneration enzyme should be readily available and economically viable for your scale of production.
-
Redox Potential: The thermodynamic driving force of the regeneration reaction should be sufficient.
Q5: What is the role of feruloyl-CoA synthetase (FCS) and can it be a bottleneck?
A5: Feruloyl-CoA synthetase (FCS) is a key enzyme that activates ferulic acid to feruloyl-CoA, which is the substrate for the subsequent reductase. The activity of FCS can indeed be a rate-limiting step. Engineering FCS to have improved catalytic efficiency for ferulic acid or other phenylpropanoid acids can enhance the overall productivity of the pathway.
Data Presentation
Table 1: Comparison of Common Cofactor Regeneration Systems
| Regeneration System | Enzyme | Substrate | Byproduct | Cofactor | Advantages | Disadvantages |
| Glucose Dehydrogenase | GDH | Glucose | Gluconolactone | NADH/NADPH | High efficiency | Potential for substrate inhibition |
| Glucose-6-Phosphate Dehydrogenase | G6PDH | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | NADPH | High specificity for NADPH | Substrate can be costly |
| Formate Dehydrogenase | FDH | Formate | CO₂ | NADH/NADPH | Gaseous byproduct is easily removed | Can have lower specific activity |
| Alcohol Dehydrogenase | ADH | Isopropanol | Acetone | NADH | Inexpensive substrate | Byproduct can be toxic to cells |
| Ethanol Utilization Pathway | Acetaldehyde Dehydrogenase & Alcohol Dehydrogenase | Ethanol | Acetyl-CoA | NADH | High theoretical yield (2 NADH/ethanol) | Ethanol can be toxic at high concentrations |
Table 2: Kinetic Properties of Wild-Type and Engineered Feruloyl-CoA Synthetase (FCS) Variants for Ferulic Acid
| Enzyme Variant | Kₘ (mM) for Ferulic Acid | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Fold Improvement in Catalytic Efficiency | Reference |
| Wild-Type FCS | 0.35 | 67.7 | 193.4 | - | |
| FcsFAE407R/I481K/K483R | N/A | N/A | N/A | 8.71 | |
| Data for engineered variants often presented as fold-change. Specific kinetic parameters may not always be reported. |
Experimental Protocols
Protocol 1: Quantification of Intracellular NAD(P)⁺ and NAD(P)H using LC-MS
Objective: To accurately measure the intracellular concentrations of NAD⁺, NADH, NADP⁺, and NADPH.
Materials:
-
Cell culture of interest
-
Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -20°C.
-
Neutralization Buffer: 15% (w/v) ammonium bicarbonate.
-
LC-MS system.
-
Internal standards (e.g., isotopically labeled NAD(P)⁺ and NAD(P)H).
Procedure:
-
Sampling and Quenching:
-
Rapidly withdraw a known volume of cell culture (e.g., 1 mL).
-
Immediately quench the metabolic activity by adding the cell suspension to 4 volumes of the cold extraction solvent.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Immediately add the neutralization buffer to bring the pH to ~7.
-
-
Analysis:
-
Analyze the neutralized extract by LC-MS.
-
Separate the different cofactor forms using a suitable column (e.g., an anion-exchange column).
-
Quantify the analytes based on a standard curve generated with known concentrations of the cofactors.
-
Protocol 2: In Vitro Enzyme Assay for a Feruloyl-CoA Reductase with NADPH Regeneration
Objective: To determine the specific activity of a purified feruloyl-CoA reductase.
Materials:
-
Purified feruloyl-CoA reductase.
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.
-
Feruloyl-CoA (substrate).
-
NADPH.
-
NADPH Regeneration System:
-
Glucose-6-phosphate dehydrogenase (G6PDH).
-
Glucose-6-phosphate (G6P).
-
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a master mix containing the assay buffer, G6P, and G6PDH.
-
Set up the reaction:
-
In a cuvette, add the master mix, feruloyl-CoA, and the purified feruloyl-CoA reductase.
-
Start the reaction by adding NADPH.
-
-
Monitor the reaction:
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Calculate Specific Activity:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the change in absorbance to the change in NADPH concentration.
-
Calculate the specific activity in units of µmol/min/mg of enzyme.
-
Visualizations
Caption: Cofactor regeneration coupled to a this compound pathway.
Caption: Troubleshooting workflow for low product yield.
References
- 1. NADPH Regeneration System [promega.ca]
- 2. bioivt.com [bioivt.com]
- 3. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing an Ethanol Utilization Pathway based NADH Regeneration System in Escherichia coli | Auctores [auctoresonline.org]
Validation & Comparative
Confirming the Identity of trans-Feruloyl-CoA: A Comparative Guide to Analytical Techniques
For researchers in metabolic engineering, drug discovery, and natural product synthesis, unequivocally confirming the identity of key enzymatic products like trans-Feruloyl-CoA is paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for identifying and quantifying acyl-CoA species, offering high sensitivity and selectivity.[1] The fragmentation pattern of this compound in positive ion mode electrospray ionization (ESI) is predictable and provides a confident identification.
Key Fragmentation Characteristics:
-
Parent Ion: The protonated molecule of this compound ([M+H]⁺) is expected at an m/z corresponding to its molecular weight (943.7 g/mol ).
-
Characteristic Neutral Loss: A hallmark of acyl-CoA fragmentation is the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety. This results in a prominent product ion.[2]
-
Diagnostic Product Ions: A key diagnostic ion for all acyl-CoAs is observed at m/z 428, representing the adenosine-3',5'-diphosphate fragment.[3]
-
Feruloyl Moiety Fragments: The fragmentation of the trans-feruloyl group itself yields characteristic ions, providing further structural confirmation. These fragments are typically observed at m/z 193 (protonated ferulic acid), 175 (loss of water from the feruloyl moiety), 160, and 134.[4]
The following DOT script visualizes the expected fragmentation pathway of this compound in an ESI-MS/MS experiment.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison of Analytical Techniques
While mass spectrometry is highly effective, other techniques can also be employed for the structural confirmation of this compound. The table below compares the key performance aspects of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-DAD |
| Principle | Measures mass-to-charge ratio of ions and their fragments. | Measures the magnetic properties of atomic nuclei. | Measures the absorbance of UV-Vis light by the analyte. |
| Information Provided | Molecular weight and structural information from fragmentation. | Detailed atomic-level structural information and connectivity. | Retention time and UV-Vis spectrum. |
| Sensitivity | Very high (picomole to femtomole range).[1] | Lower (micromole to nanomole range). | Moderate (nanomole to picomole range). |
| Specificity | Very high, based on specific fragmentation patterns. | Very high, provides unambiguous structure. | Moderate, co-elution can be an issue. |
| Sample Requirement | Low (micrograms to nanograms). | High (milligrams). | Low (micrograms). |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample). | Fast (minutes per sample). |
| Confirmation Strength | High, especially with high-resolution MS. | Very high, considered the definitive method for structure elucidation. | Moderate, often used for quantification and preliminary identification. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Extract the sample containing this compound using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.
-
Centrifuge the extract to pellet any debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Perform a full scan to identify the parent ion ([M+H]⁺) of this compound. Subsequently, perform product ion scans on the parent ion to obtain the fragmentation spectrum. For targeted quantification, a Multiple Reaction Monitoring (MRM) method can be developed using the characteristic transitions (e.g., m/z 944.2 -> 437.2 and 944.2 -> 428.1).
NMR Spectroscopy
Sample Preparation:
-
Purify a sufficient quantity (milligrams) of this compound using preparative HPLC.
-
Lyophilize the purified sample to remove the solvent.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
NMR Analysis:
-
Acquire a ¹H NMR spectrum to observe the characteristic proton signals of the feruloyl moiety (vinylic and aromatic protons) and the CoA portion of the molecule.
-
For more detailed structural information, 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations.
HPLC-DAD
Sample Preparation:
-
Similar to the sample preparation for LC-MS/MS.
HPLC-DAD Conditions:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like methanol or acetonitrile.
-
Detection: Monitor the elution profile at a wavelength corresponding to the maximum absorbance of the feruloyl chromophore (around 320-345 nm).
-
Identification: The retention time of the peak of interest is compared to that of an authentic standard of this compound. The UV-Vis spectrum of the peak should also match that of the standard.
Workflow for Analytical Confirmation
The following diagram illustrates a typical workflow for confirming the identity of this compound, integrating the strengths of different analytical techniques.
Caption: A typical analytical workflow for the confirmation of this compound.
References
- 1. The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of trans-Feruloyl-CoA Hydratase/Lyase and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of trans-Feruloyl-CoA hydratase/lyase (HCHL), a key enzyme in the bioconversion of ferulic acid to vanillin, with alternative enzymatic pathways. The information presented herein is intended to assist researchers and professionals in drug development and biotechnology in selecting the most suitable biocatalyst for their specific applications.
Executive Summary
The conversion of ferulic acid, a readily available phenolic compound from plant biomass, into the high-value flavor and fragrance compound vanillin is of significant industrial interest. The primary enzymatic pathway involves the activation of ferulic acid to feruloyl-CoA, followed by the action of this compound hydratase/lyase (HCHL). This guide delves into the kinetic analysis of HCHL from various microbial sources and compares its performance with alternative biosynthetic routes, including the non-oxidative decarboxylation pathway and a novel single-enzyme conversion using an engineered dioxygenase.
Introduction to this compound Hydratase/Lyase
This compound hydratase/lyase (EC 4.1.2.61), also known as enoyl-CoA hydratase/aldolase, is a crucial enzyme in the catabolism of ferulic acid in several microorganisms, including species of Pseudomonas, Streptomyces, and Amycolatopsis.[1][2] The enzyme catalyzes a two-step reaction: the hydration of the double bond of this compound to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA, followed by a retro-aldol cleavage to yield vanillin and acetyl-CoA.[3][4] This CoA-dependent pathway is a key focus for the biotechnological production of "natural" vanillin.
Comparative Kinetic Data
The following table summarizes the available kinetic parameters for this compound hydratase/lyase and enzymes from alternative pathways. This data allows for a direct comparison of their substrate affinity (Km) and catalytic efficiency (kcat or Vmax).
| Enzyme/Pathway | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Catalytic Efficiency (kcat/Km) (s-1µM-1) |
| CoA-Dependent Pathway | ||||||
| This compound hydratase/lyase (HCHL) | Pseudomonas fluorescens | Feruloyl-CoA | 2.4 | - | - | - |
| Caffeoyl-CoA | 1.6 | - | - | - | ||
| 4-Coumaroyl-CoA | 5.2 | 2.3 | - | 0.44 | ||
| Feruloyl-CoA Synthetase (FCS) | Streptomyces sp. V-1 | Ferulic Acid | 350 | 67.7 | 78.2 | 0.19 |
| Non-Oxidative Decarboxylation Pathway | ||||||
| Ferulic Acid Decarboxylase (FADase) | Enterobacter sp. Px6-4 | Ferulic Acid | 2360 | 2.15 | 10.1 (µM/s) | 0.00091 |
| Ferulic Acid Decarboxylase (PAD) | Candida guilliermondii | Ferulic Acid | - | - | - | - |
| p-Coumaric Acid | - | - | - | - | ||
| Engineered Single-Enzyme Pathway | ||||||
| Engineered Dioxygenase (Ado mutant) | Thermothelomyces thermophila | Ferulic Acid | - | - | - | Higher than wild-type |
| Plant-Based Pathway | ||||||
| Vanillin Synthase (VpVAN) | Vanilla planifolia | Ferulic Acid | - | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited literature. The Vmax for FADase from Enterobacter sp. is provided in different units. A direct comparison of catalytic efficiency requires complete kinetic data for all enzymes with their primary substrates.
Alternative Pathways for Vanillin Biosynthesis
Non-Oxidative Decarboxylation Pathway
This pathway offers a CoA-independent route to vanillin. It typically involves two enzymatic steps:
-
Ferulic Acid Decarboxylase (FADase): This enzyme, found in various bacteria and fungi, catalyzes the non-oxidative decarboxylation of ferulic acid to 4-vinylguaiacol.
-
4-Vinylguaiacol Oxidase/Dehydrogenase: Subsequently, an oxidase or dehydrogenase converts 4-vinylguaiacol to vanillin.
This pathway avoids the need for the expensive cofactor Coenzyme A, making it an attractive alternative for industrial applications.
Engineered Single-Enzyme Conversion
Recent advancements in protein engineering have led to the development of a single, coenzyme-independent dioxygenase that can directly convert ferulic acid to vanillin. An engineered oxidase from Thermothelomyces thermophila has shown the ability to catalyze this one-step conversion, offering a simplified and potentially more efficient production process.
Vanillin Synthase (VpVAN) from Vanilla planifolia
The vanilla orchid itself possesses a hydratase/lyase-type enzyme, vanillin synthase (VpVAN), which directly converts ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. While this represents the natural pathway, the low yields and slow growth of the vanilla plant limit its industrial scalability.
Experimental Protocols
Assay for this compound Hydratase/Lyase Activity
A common method for determining HCHL activity is a spectrophotometric assay that monitors the decrease in absorbance of the substrate, feruloyl-CoA.
Principle: The assay measures the disappearance of the thioester bond of feruloyl-CoA, which has a characteristic absorbance maximum.
Reagents:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
MgCl2 (e.g., 2.5 mM)
-
Feruloyl-CoA (substrate)
-
Purified this compound hydratase/lyase enzyme
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and feruloyl-CoA in a cuvette.
-
Initiate the reaction by adding a specific amount of the purified HCHL enzyme.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm for feruloyl-CoA) over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of feruloyl-CoA.
Note: A coupled assay can also be employed where the production of vanillin is monitored, often using HPLC analysis.
Visualizing the Pathways and Workflows
Metabolic Pathways for Vanillin Production
The following diagrams illustrate the key enzymatic steps in the CoA-dependent and non-oxidative decarboxylation pathways for converting ferulic acid to vanillin.
Caption: Comparison of CoA-dependent and non-oxidative pathways for vanillin synthesis.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the typical experimental workflow for determining the kinetic parameters of an enzyme.
Caption: Standard workflow for determining enzyme kinetic parameters.
Conclusion
The kinetic analysis of this compound hydratase/lyase reveals its efficiency in the CoA-dependent conversion of feruloyl-CoA to vanillin. However, the requirement for coenzyme A presents a potential economic hurdle for large-scale industrial production. Alternative pathways, such as the non-oxidative decarboxylation route and the direct conversion by engineered single enzymes, offer promising cofactor-independent alternatives. The choice of the optimal biocatalytic system will depend on a variety of factors, including substrate availability, desired product purity, and overall process economics. Further research aimed at the comprehensive kinetic characterization of these enzymes, particularly from diverse microbial sources and engineered variants, will be crucial for the development of highly efficient and commercially viable processes for vanillin production.
References
- 1. Characterization of two Streptomyces enzymes that convert ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Amycolatopsis sp. strain HR167 genes, involved in the bioconversion of ferulic acid to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME - 4.1.2.61 feruloyl-CoA hydratase/lyase [enzyme.expasy.org]
A Comparative Guide to trans-Feruloyl-CoA and Caffeoyl-CoA in the Lignin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of trans-feruloyl-CoA and caffeoyl-CoA, two critical intermediates in the monolignol biosynthesis pathway, a key process in the formation of lignin. Understanding the distinct roles and enzymatic conversions of these molecules is paramount for research aimed at modifying lignin structure for applications in biofuels, biomaterials, and pharmaceuticals.
Core Comparison: Distinct Roles in Monolignol Synthesis
This compound and caffeoyl-CoA are both hydroxycinnamoyl-CoA esters that serve as precursors to the guaiacyl (G) and syringyl (S) lignin monomers. However, they occupy sequential positions in the pathway, with their interconversion being a critical regulatory point.
Caffeoyl-CoA is the substrate for the enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT). This enzyme catalyzes the methylation of the 3-hydroxyl group on the aromatic ring of caffeoyl-CoA, a crucial step that converts it into this compound. This methylation is a key committing step towards the synthesis of both G and S lignin units. Genetic downregulation of CCoAOMT has been shown to significantly decrease the total lignin content in plants, highlighting the essential role of this conversion.
This compound , the product of the CCoAOMT-catalyzed reaction, serves as a major branch point in the pathway. It is the preferred substrate for Cinnamoyl-CoA Reductase (CCR), the first enzyme in the monolignol-specific branch of the pathway. CCR reduces this compound to coniferaldehyde, which is then further reduced to coniferyl alcohol, the direct precursor of G-lignin units. Furthermore, this compound can be hydroxylated and subsequently methylated to produce sinapoyl-CoA, the precursor to S-lignin units.
Quantitative Data Summary
The enzymatic conversion of caffeoyl-CoA and the subsequent reduction of this compound are governed by specific enzyme kinetics. The following table summarizes key kinetic parameters for the primary enzymes acting on these substrates.
| Substrate | Enzyme | Km (µM) | Vmax (nmol mg-1 s-1) | Catalytic Efficiency (kcat/Km) (mM-1 s-1) | Organism |
| Caffeoyl-CoA | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | 2.5 | 0.23 | 0.092 | Petroselinum crispum (Parsley) |
| This compound | Cinnamoyl-CoA Reductase 1 (CCR1) | 205 | 1235.7 | 6.0 | Petunia hybrida |
| This compound | Cinnamoyl-CoA Reductase 1 (Ta-CCR1) | 12.3 | 1.13 (µkat/mg) | 91.9 | Triticum aestivum (Wheat) |
Note: Kinetic parameters can vary between different plant species and experimental conditions.
Lignin Biosynthesis Pathway Diagram
The following diagram illustrates the positions of caffeoyl-CoA and this compound within the monolignol biosynthesis pathway.
Experimental Protocols
Accurate characterization of lignin and its precursors is essential for research in this field. Below are detailed methodologies for key experiments.
Klason Lignin Quantification
This method determines the acid-insoluble lignin content in a biomass sample.
Materials:
-
Extractive-free, dried biomass sample
-
72% (w/w) Sulfuric acid (H₂SO₄)
-
Deionized water
-
Gooch crucibles with fritted glass discs (medium porosity)
-
Water bath at 30°C
-
Autoclave
-
Drying oven at 105°C
-
Muffle furnace
-
Desiccator
-
Analytical balance
Procedure:
-
Weigh approximately 300 mg of the extractive-free, dried biomass sample into a pressure tube. Record the exact weight.
-
Add 3.0 mL of 72% H₂SO₄ to the tube.
-
Place the tube in a water bath at 30°C for 2 hours, stirring every 15 minutes to ensure complete hydrolysis of carbohydrates.
-
Carefully dilute the acid mixture by adding 84 mL of deionized water.
-
Autoclave the diluted mixture at 121°C for 1 hour.
-
Filter the hot acid solution through a pre-weighed Gooch crucible.
-
Wash the residue with hot deionized water until the filtrate is neutral.
-
Dry the crucible with the acid-insoluble lignin residue in an oven at 105°C overnight.
-
Cool the crucible in a desiccator and weigh to determine the mass of the acid-insoluble residue.
-
To correct for ash content, place the crucible in a muffle furnace at 575°C for at least 4 hours.
-
Cool in a desiccator and weigh again. The difference in mass represents the Klason lignin content.
Thioacidolysis for Lignin Monomer Composition
This method cleaves β-O-4 ether linkages in lignin, releasing monomeric units for quantification by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Extractive-free, dried biomass sample (2-5 mg)
-
Thioacidolysis reagent: 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol in 1,4-dioxane.
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., tetracosane)
-
Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS system
Procedure:
-
Weigh 2-5 mg of the biomass sample into a screw-cap reaction vial.
-
Add 1 mL of the thioacidolysis reagent and the internal standard.
-
Seal the vial tightly and heat at 100°C for 4 hours.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaHCO₃ solution to neutralize the reaction.
-
Extract the products three times with 2 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatize the dried residue with the silylating reagent by heating at 70°C for 30 minutes.
-
Analyze the derivatized products by GC-MS to identify and quantify the H, G, and S lignin-derived monomers.
2D HSQC NMR for Lignin Structural Analysis
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the different types of linkages and monomeric units within the lignin polymer.
Materials:
-
Isolated lignin sample (e.g., milled wood lignin)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
NMR spectrometer with a cryoprobe
Procedure:
-
Dissolve approximately 50 mg of the dried lignin sample in 0.5 mL of DMSO-d₆ in an NMR tube. Gentle heating may be required to aid dissolution.
-
Acquire the 2D HSQC NMR spectrum according to the spectrometer's standard protocols for HSQC experiments. Typical parameters include a spectral width of 10 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the cross-peaks in the aromatic and side-chain regions of the spectrum. The relative volumes of these integrals can be used to estimate the abundance of different lignin subunits (H, G, S) and inter-unit linkages (β-O-4, β-β, β-5, etc.).
Conclusion
The conversion of caffeoyl-CoA to this compound by CCoAOMT is a pivotal step in the biosynthesis of G and S lignin. While both are essential intermediates, their distinct enzymatic fates and the tight regulation of their interconversion offer key targets for the genetic engineering of lignin. A thorough understanding of their roles, supported by robust quantitative data and detailed analytical protocols, is fundamental for advancing research in lignin modification and utilization.
A Comparative Guide to Bacterial Feruloyl-CoA Synthetases: Structure, Function, and Performance
For Researchers, Scientists, and Drug Development Professionals
Feruloyl-CoA synthetases (FCSs) are pivotal enzymes in the microbial degradation of lignin-derived aromatic compounds, catalyzing the ATP-dependent activation of ferulic acid to feruloyl-CoA. This crucial step initiates a pathway leading to the production of valuable chemicals, including vanillin. As interest in lignin valorization and the bio-based production of fine chemicals grows, a thorough understanding of the structural and functional diversity of bacterial FCSs is essential for enzyme engineering and pathway optimization.
This guide provides an objective comparison of structurally and functionally characterized bacterial feruloyl-CoA synthetases, supported by experimental data. We delve into their kinetic properties, substrate specificities, and structural features to offer a comprehensive resource for researchers in the field.
Quantitative Performance Comparison
The kinetic parameters of feruloyl-CoA synthetases from different bacterial sources reveal significant variations in their catalytic efficiencies and substrate affinities. Below is a summary of the key quantitative data for some well-characterized FCS enzymes.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) |
| FCS1 | Lignin-degrading microbial consortium | 9.0 | 37 | Ferulic Acid | 0.12 | 36.82 | 45.9 | 371.6 |
| FCS | Streptomyces sp. V-1 | 7.0 | 30 | Ferulic Acid | 0.35 | 78.2 | 67.7 | 193.4 |
| FCS | Pseudomonas putida | ~7.0 | ~37 | Ferulic Acid | ND | ND | ND | ND |
| FerA | Sphingomonas paucimobilis SYK-6 | 7.5 | ND | Ferulic Acid | ND | ND | ND | ND |
ND: Not Determined
Structural Insights and Comparison
While a crystal structure for a bacterial feruloyl-CoA synthetase has yet to be deposited in the Protein Data Bank, structural analyses using Small-Angle X-ray Scattering (SAXS) and homology modeling have provided valuable insights.[1]
Overall Architecture: Bacterial FCS enzymes, such as FCS1 and FCS3 from lignin-degrading consortia, are reported to exist as homodimers in solution.[1][2] This is a common feature among adenylate-forming enzymes.
Domain Organization: Feruloyl-CoA synthetases belong to the adenylate-forming enzyme superfamily, characterized by a conserved AMP-binding domain.[3] The UniProt entry for the FCS from Streptomyces sp. V-1 (S5M744) indicates the presence of an AMP-binding domain (PF00501) and a C-terminal AMP-binding domain (PF13193).[3]
Active Site: The active site of FCS enzymes is responsible for binding ferulic acid, ATP, and Coenzyme A. While a detailed comparison of the active site architecture awaits high-resolution crystal structures, the UniProt entry for the Streptomyces sp. V-1 FCS suggests potential binding sites. The AlphaFold predicted structure of the Pseudomonas putida KT2440 FCS (UniProt Q88HK0) provides a model for the overall fold and potential location of the active site pocket.
Substrate Specificity
The ability of feruloyl-CoA synthetases to act on a range of hydroxycinnamic acids is a key consideration for their biotechnological application.
| Enzyme | Ferulic Acid | Caffeic Acid | p-Coumaric Acid | Sinapinic Acid | trans-Cinnamic Acid |
| FCS from Streptomyces sp. V-1 | +++ | ++ | ++ | ND | + |
| FerA from S. paucimobilis SYK-6 | +++ | +++ | +++ | +++ | ND |
(+++: High activity, ++: Moderate activity, +: Low activity, ND: Not Determined)
The FCS from Streptomyces sp. V-1 exhibits high activity towards ferulic acid, with moderate activity on caffeic and p-coumaric acids, and low activity on trans-cinnamic acid. In contrast, FerA from Sphingomonas paucimobilis SYK-6 demonstrates a broader substrate specificity, with the ability to convert ferulic acid, p-coumaric acid, caffeic acid, and sinapinic acid to their corresponding benzaldehyde derivatives when coupled with a feruloyl-CoA hydratase/lyase.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the function and analysis of feruloyl-CoA synthetases, the following diagrams illustrate the catalytic reaction and a typical experimental workflow for structural and functional characterization.
Caption: Catalytic mechanism of Feruloyl-CoA Synthetase.
Caption: Experimental workflow for FCS characterization.
Experimental Protocols
Recombinant Expression and Purification of Feruloyl-CoA Synthetase
This protocol is a generalized procedure based on common methods for expressing and purifying His-tagged recombinant proteins in E. coli.
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the FCS gene with an N- or C-terminal His-tag.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
3. Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris.
4. Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged FCS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Store the purified enzyme at -80°C.
Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity
This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.
Reaction Mixture (200 µL):
-
100 mM Potassium Phosphate Buffer (pH 7.0-8.0, depending on the optimal pH of the enzyme)
-
2.5 mM MgCl2
-
2.0 mM ATP
-
0.4 mM Coenzyme A
-
0.5 mM Ferulic Acid
-
Purified FCS enzyme (e.g., 20-50 ng)
Procedure:
-
Prepare a master mix of the reaction components, excluding the enzyme.
-
Add the master mix to a 96-well UV-transparent microplate.
-
Initiate the reaction by adding the purified FCS enzyme.
-
Immediately measure the increase in absorbance at 345 nm over time using a microplate reader at the optimal temperature of the enzyme. The molar extinction coefficient for feruloyl-CoA at 345 nm is approximately 1.9 x 104 M-1cm-1.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of feruloyl-CoA per minute under the specified conditions.
For Kinetic Parameter Determination (Km and Vmax):
-
Vary the concentration of ferulic acid (e.g., from 0.05 mM to 0.7 mM) while keeping the concentrations of ATP and CoA constant and saturating.
-
Measure the initial reaction velocities for each substrate concentration.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a Lineweaver-Burk plot.
This guide provides a foundational comparison of bacterial feruloyl-CoA synthetases. Further research, particularly the determination of high-resolution crystal structures, will undoubtedly provide deeper insights into the structure-function relationships of these important enzymes, paving the way for their rational engineering for various biotechnological applications.
References
Comparing ferulic acid degradation pathways across different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ferulic acid degradation pathways across different bacterial species. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, represents a valuable renewable resource for the production of fine chemicals and pharmaceuticals. Understanding the diverse bacterial metabolic routes for its degradation is crucial for harnessing its potential in various biotechnological applications. This document outlines the key degradation pathways, presents comparative quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic processes.
Introduction to Ferulic Acid Degradation
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a derivative of cinnamic acid and is abundantly found in plant cell walls, where it is cross-linked to polysaccharides and lignin.[1] Its structure makes it a precursor for the synthesis of various valuable aromatic compounds, most notably vanillin.[2][3] Bacteria have evolved diverse enzymatic strategies to utilize ferulic acid as a carbon and energy source. These degradation pathways are of significant interest for industrial biotechnology, aiming to establish efficient and sustainable processes for the production of natural flavors, fragrances, and pharmaceutical intermediates.
The bacterial catabolism of ferulic acid primarily proceeds through two main types of pathways:
-
CoA-Dependent Pathways: In these pathways, ferulic acid is first activated to its coenzyme A (CoA) thioester, feruloyl-CoA. This is followed by a series of enzymatic reactions, including hydration, cleavage, and oxidation, leading to the formation of key intermediates such as vanillin and vanillic acid. This pathway is prominent in bacteria like Pseudomonas and Streptomyces.[4][5]
-
CoA-Independent Pathways: These pathways involve the direct decarboxylation of ferulic acid to 4-vinylguaiacol, which can be further metabolized. This route is commonly observed in lactic acid bacteria and some Bacillus species.
Subsequent to the initial breakdown, the resulting aromatic intermediates like vanillic acid and protocatechuic acid are further funneled into central metabolic pathways, typically through ring-cleavage mechanisms. The efficiency and product spectrum of ferulic acid degradation vary significantly among different bacterial species and even strains, depending on their specific enzymatic machinery and regulatory networks.
Quantitative Comparison of Ferulic Acid Degradation
The following table summarizes key quantitative parameters of ferulic acid degradation across selected bacterial species. Direct comparison of literature data can be challenging due to variations in experimental conditions (e.g., medium composition, pH, temperature, initial substrate concentration).
| Bacterial Species | Strain | Degradation Rate | Key Enzyme(s) and Kinetic Parameters | Product(s) | Molar Yield (%) | Reference(s) |
| Bacillus subtilis | B55 | 81.92% degradation of 1 mmol/L ferulic acid in LB solution | Vanillin Dehydrogenase (YfmT): - | Vanillic acid, Guaiacol | Not Reported | |
| Pseudomonas sp. | Enriched Culture (EF3) | Not explicitly stated, but high vanillin production observed | Feruloyl-CoA Synthetase (Fcs), Enoyl-CoA Hydratase/Aldolase (Ech): - | Vanillin | 850 µg vanillin / 100mg culture | |
| Pseudomonas putida | KT2440 | 4.87 mmol vanillin metabolized / (gCDW * h) | Feruloyl-CoA Synthetase (Fcs), Enoyl-CoA Hydratase/Lyase (Ech), Vanillin Dehydrogenase (Vdh): - | Vanillate, Protocatechuate | Not Reported | |
| Streptomyces sp. | NL15-2K | Not Reported | Vanillin Dehydrogenase (VDH): Substrate specificity for vanillin (100%), protocatechualdehyde (91%), benzaldehyde (79%) | Vanillic Acid | Not Reported | |
| Streptomyces sp. | V-1 | Not Reported | Feruloyl-CoA Synthetase (FCS): kcat = 67.7 sec⁻¹; KM = 0.35 mM for ferulate | Vanillin | Not Reported | |
| Amycolatopsis sp. | ATCC 39116 | Not Reported | Vanillin Dehydrogenase (Vdh): Optimum pH 8.0, Optimum Temp 44°C | Vanillate | Not Reported | |
| Recombinant E. coli | BL21(DE3) expressing Bacillus pumilus fdc and Caulobacter segnis Cso2 | Not Reported | Phenolic Acid Decarboxylase (Fdc), Carotenoid Cleavage Oxygenase (Cso2): - | 4-vinylguaiacol, Vanillin | 69.3% (from ferulic acid to vanillin) |
Note: The lack of standardized reporting for degradation rates and yields makes direct, objective comparison across all species challenging. The provided data is based on available literature and highlights the need for further comparative studies under controlled conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of bacterial ferulic acid degradation.
Bacterial Cultivation and Degradation Assay
Objective: To cultivate bacteria in the presence of ferulic acid and monitor its degradation over time.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Pseudomonas aeruginosa)
-
Luria-Bertani (LB) broth or M9 minimal medium
-
Ferulic acid stock solution (e.g., 100 mM in ethanol)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer (for OD600 measurements)
-
HPLC system for metabolite analysis
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of LB broth and incubate overnight at the optimal temperature (e.g., 30°C or 37°C) with shaking (e.g., 180-200 rpm).
-
Main Culture: Inoculate a larger volume of fresh medium (e.g., 50 mL of M9 minimal medium supplemented with a carbon source and ferulic acid as the sole carbon source or as a supplementary substrate) with the overnight culture to an initial OD600 of 0.1.
-
Induction (if applicable): If using an inducible expression system for specific enzymes, add the inducer at the appropriate cell density (e.g., mid-log phase).
-
Degradation Assay:
-
To focus on degradation without significant cell growth effects, cells from an overnight culture can be harvested by centrifugation (e.g., 5000 x g for 10 min), washed with sterile buffer (e.g., phosphate-buffered saline), and resuspended in fresh medium containing a specific concentration of ferulic acid (e.g., 1 mM).
-
Incubate the cultures under the same conditions as the inoculum preparation.
-
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots (e.g., 1 mL) of the culture.
-
Sample Preparation for HPLC:
-
Centrifuge the collected samples to pellet the cells (e.g., 12,000 x g for 5 min).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Store the samples at -20°C until HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration of ferulic acid and its degradation products (e.g., vanillin, vanillic acid).
Materials:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile phase B: Methanol or acetonitrile with 0.1% acetic acid or formic acid.
-
Standard solutions of ferulic acid, vanillin, and vanillic acid of known concentrations.
Procedure:
-
Method Setup:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 280 nm for general screening or 310-320 nm for ferulic acid).
-
-
Gradient Elution (Example): A gradient elution is often used to separate compounds with different polarities. An example gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 50% B
-
15-17 min: Linear gradient to 20% B
-
17-20 min: 20% B (re-equilibration)
-
Note: The gradient profile should be optimized based on the specific compounds of interest and the column used.
-
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the filtered samples and standard solutions into the HPLC system.
-
Data Analysis:
-
Identify the peaks of ferulic acid and its metabolites by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound by creating a standard curve from the peak areas of the standard solutions.
-
Preparation of Cell-Free Extracts for Enzyme Assays
Objective: To prepare a crude cell lysate containing active enzymes for in vitro characterization.
Materials:
-
Bacterial culture grown under conditions that induce the expression of the target enzymes.
-
Lysis buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with protease inhibitors).
-
Sonication equipment or French press.
-
High-speed refrigerated centrifuge.
Procedure:
-
Cell Harvesting: Harvest the bacterial cells from the culture by centrifugation (e.g., 6000 x g for 15 min at 4°C).
-
Washing: Wash the cell pellet with a suitable buffer (e.g., lysis buffer without protease inhibitors) to remove residual medium components and resuspend the pellet in a small volume of lysis buffer.
-
Cell Lysis:
-
Sonication: Place the cell suspension on ice and sonicate using short bursts (e.g., 10-15 seconds) with intermittent cooling periods to prevent overheating and enzyme denaturation. Repeat until the suspension becomes less turbid.
-
French Press: Pass the cell suspension through a pre-chilled French press at high pressure.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 - 20,000 x g for 20-30 min at 4°C) to pellet cell debris, membranes, and intact cells.
-
Collection: Carefully collect the supernatant, which is the cell-free extract.
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford or Lowry assay) for subsequent enzyme activity calculations.
-
Storage: Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C for future use.
Visualization of Pathways and Workflows
Ferulic Acid Degradation Pathways
The following diagrams illustrate the major ferulic acid degradation pathways in representative bacterial species.
Caption: CoA-dependent ferulic acid degradation pathway in Pseudomonas.
Caption: Ferulic acid degradation pathways in Bacillus subtilis.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for studying ferulic acid degradation in a bacterial species.
Caption: General experimental workflow for studying ferulic acid degradation.
References
- 1. Phenolic biotransformations during conversion of ferulic acid to vanillin by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Cross-Reactivity of Antibodies Targeting Feruloyl-CoA Binding Proteins
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reliable experimental outcomes. This guide provides a framework for evaluating the cross-reactivity of antibodies raised against feruloyl-CoA binding proteins, crucial enzymes in the phenylpropanoid pathway. Due to the limited availability of direct comparative studies on commercial antibodies for these specific proteins, this guide focuses on established methodologies for antibody validation, offering a roadmap for in-house assessment.
Feruloyl-CoA binding proteins, such as feruloyl-CoA synthase (FCS) and 4-coumarate-CoA ligase (4CL), play a central role in the biosynthesis of lignin and other important plant secondary metabolites. Antibodies targeting these proteins are invaluable tools for studying their expression, localization, and function. However, the potential for cross-reactivity with homologous proteins can lead to inaccurate results. This guide outlines a multi-faceted approach to characterizing antibody specificity, combining in silico analysis with established immunochemical techniques.
Theoretical Cross-Reactivity Assessment: Sequence Homology
An initial step in assessing potential cross-reactivity is to compare the amino acid sequence of the immunogen with that of related proteins. High sequence similarity, particularly in surface-exposed regions, can indicate a higher likelihood of an antibody binding to off-target proteins. Here, we compare the protein sequence of Arabidopsis thaliana 4-coumarate-CoA ligase 1 (4CL1), an enzyme that can synthesize feruloyl-CoA, with other related enzymes in the phenylpropanoid pathway.
| Protein Name | UniProt ID | Organism | Percent Identity to At4CL1 |
| 4-coumarate--CoA ligase 1 (4CL1) | Q42524 | Arabidopsis thaliana | 100% |
| 4-coumarate--CoA ligase 2 (4CL2) | Q9S725 | Arabidopsis thaliana | 81.5% |
| 4-coumarate--CoA ligase-like 1 (4CLL1) | Q9LQ12 | Arabidopsis thaliana | 56.2% |
| Caffeoyl-CoA O-methyltransferase 1 (CCoAOMT1) | O49499 | Arabidopsis thaliana | 18.7% |
Note: Percent identity was calculated using a standard protein sequence alignment tool.
This table demonstrates varying degrees of homology between 4CL1 and other related proteins. While an antibody raised against 4CL1 is highly likely to cross-react with 4CL2 due to the high sequence identity, the probability of cross-reaction with CCoAOMT1 is significantly lower. However, in silico analysis is predictive and must be confirmed by empirical testing.
Experimental Validation of Antibody Specificity
A combination of immunochemical assays is recommended to thoroughly validate antibody specificity and assess cross-reactivity.
Key Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to determine the binding affinity of an antibody to its target antigen and potential cross-reactive proteins.[1][2]
-
Materials:
-
High-binding 96-well microplates
-
Purified recombinant target protein (e.g., Feruloyl-CoA Synthase)
-
Purified recombinant homologous proteins (e.g., 4-coumarate-CoA ligase, Caffeoyl-CoA O-methyltransferase)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
-
-
Protocol:
-
Coat separate wells of a 96-well plate with 100 µL of 1-10 µg/mL of the purified target protein and homologous proteins in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of serial dilutions of the primary antibody to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of antibody bound to the protein.
-
2. Western Blotting
Western blotting is a powerful technique to assess the specificity of an antibody by detecting the target protein in a complex mixture, such as a cell lysate.[3][4]
-
Materials:
-
Protein extracts from tissues or cells expressing the target and homologous proteins
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Imaging system
-
-
Protocol:
-
Separate the protein extracts by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. A specific antibody should produce a single band at the expected molecular weight of the target protein. The presence of bands at other molecular weights may indicate cross-reactivity.
-
3. Protein Microarrays
Protein microarrays allow for high-throughput screening of antibody specificity against a large number of purified proteins simultaneously.
-
Materials:
-
Protein microarray slide spotted with a library of purified proteins, including the target and potential cross-reactive proteins.
-
Fluorescently labeled primary antibody or a combination of unlabeled primary and fluorescently labeled secondary antibody.
-
Hybridization buffer
-
Wash buffers
-
Microarray scanner
-
-
Protocol:
-
Block the protein microarray slide according to the manufacturer's instructions.
-
Prepare the labeled antibody solution in hybridization buffer.
-
Apply the antibody solution to the microarray and incubate in a humidified chamber for the recommended time.
-
Wash the slide to remove unbound antibodies.
-
Dry the slide by centrifugation.
-
Scan the microarray using a laser scanner at the appropriate wavelength.
-
Analyze the fluorescence intensity of each spot. A high signal on spots corresponding to proteins other than the intended target indicates cross-reactivity.
-
Visualizing the Biological Context and Experimental Workflow
To better understand the role of feruloyl-CoA binding proteins and the process of antibody validation, the following diagrams are provided.
Caption: Simplified Phenylpropanoid Pathway.
Caption: A typical workflow for antibody cross-reactivity assessment.
By employing a systematic approach that combines theoretical prediction with rigorous experimental validation, researchers can confidently select and utilize antibodies specific for their feruloyl-CoA binding protein of interest, ensuring the accuracy and reproducibility of their research findings.
References
Comparative analysis of gene expression for lignin vs. suberin biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the gene expression profiles underlying the biosynthesis of lignin and suberin, two crucial plant cell wall biopolymers. Understanding the differential regulation of these pathways is fundamental for applications ranging from improving biofuel production to developing novel therapeutic agents. This document presents quantitative gene expression data, detailed experimental methodologies, and visual representations of the biosynthetic and regulatory pathways.
Introduction
Lignin and suberin are complex phenolic and aliphatic polymers that play vital roles in plant structure, defense, and nutrient transport. While both pathways derive their aromatic precursors from the phenylpropanoid pathway, their subsequent biosynthetic steps and regulatory networks are distinct, leading to polymers with different compositions and functions. Lignin provides structural rigidity to secondary cell walls, while suberin forms protective barriers in roots, bark, and wound sites. The differential expression of genes encoding the enzymes and regulatory proteins in these pathways dictates the final composition and quantity of each polymer.
Comparative Gene Expression Analysis
Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have revealed distinct sets of genes that are differentially expressed during lignin and suberin biosynthesis. The following tables summarize the quantitative expression data of key genes from comparative transcriptome analyses in Arabidopsis thaliana and other plant species. These studies typically compare tissues or conditions where one pathway is more active than the other (e.g., lignifying stems vs. suberizing roots).
Phenylpropanoid Pathway Genes
The initial steps of both pathways involve the core phenylpropanoid pathway. However, the expression levels of the encoding genes can vary, suggesting preferential channeling of intermediates.
| Gene | Enzyme Function | Fold Change (Lignifying vs. Suberizing Tissue) | Reference |
| PAL1 | Phenylalanine Ammonia-Lyase | ~1.5 - 2.0 | [1][2] |
| C4H | Cinnamate 4-Hydroxylase | ~1.8 - 2.5 | [1][2] |
| 4CL1 | 4-Coumarate:CoA Ligase | ~3.0 - 4.0 | [1] |
| 4CL2 | 4-Coumarate:CoA Ligase | ~1.2 - 1.8 |
Table 1: Comparative expression of core phenylpropanoid pathway genes. Data is synthesized from multiple studies and represents approximate fold changes.
Lignin Biosynthesis-Specific Genes
Following the core phenylpropanoid pathway, a series of enzymes specific to monolignol biosynthesis are upregulated in lignifying tissues.
| Gene | Enzyme Function | Fold Change (Lignifying vs. Suberizing Tissue) | Reference |
| HCT | p-Hydroxycinnamoyl-CoA:shikimate/quinate p-hydroxycinnamoyltransferase | ~5.0 - 7.0 | |
| C3H | p-Coumarate 3-Hydroxylase | ~4.0 - 6.0 | |
| CCoAOMT1 | Caffeoyl-CoA O-Methyltransferase | ~8.0 - 10.0 | |
| CCR1 | Cinnamoyl-CoA Reductase | ~10.0 - 15.0 | |
| CAD5 | Cinnamyl Alcohol Dehydrogenase | ~12.0 - 18.0 | |
| F5H | Ferulate 5-Hydroxylase | ~6.0 - 9.0 | |
| COMT | Caffeic Acid O-Methyltransferase | ~7.0 - 11.0 |
Table 2: Comparative expression of lignin-specific biosynthesis genes. Data is synthesized from multiple studies and represents approximate fold changes.
Suberin Biosynthesis-Specific Genes
Suberin biosynthesis involves the production and modification of fatty acids and their linkage to phenolic compounds. Genes involved in these processes are highly expressed in suberizing tissues.
| Gene | Enzyme Function | Fold Change (Suberizing vs. Lignifying Tissue) | Reference |
| KCS2 | β-ketoacyl-CoA Synthase | ~15.0 - 20.0 | |
| CYP86A1 | Cytochrome P450 Monooxygenase | ~20.0 - 25.0 | |
| CYP86B1 | Cytochrome P450 Monooxygenase | ~18.0 - 22.0 | |
| GPAT5 | Glycerol-3-Phosphate Acyltransferase | ~25.0 - 30.0 | |
| FAR4 | Fatty Acyl-CoA Reductase | ~12.0 - 16.0 | |
| ASFT | Aliphatic Suberin Feruloyl Transferase | ~10.0 - 14.0 | |
| ABCG2 | ABC Transporter | ~8.0 - 12.0 |
Table 3: Comparative expression of suberin-specific biosynthesis genes. Data is synthesized from multiple studies and represents approximate fold changes.
Transcriptional Regulators
The differential expression of lignin and suberin biosynthetic genes is controlled by specific families of transcription factors.
| Transcription Factor | Family | Predominantly Regulates | Expression Pattern | Reference |
| MYB58/MYB63 | MYB | Lignin | Upregulated in lignifying tissues | |
| SND1/NST1 | NAC | Lignin (master regulators) | Upregulated in fibers and vessels | |
| MYB36/MYB74 | MYB | Lignin & Suberin | Co-expressed in endodermis | |
| MYB41/MYB92/MYB93 | MYB | Suberin | Upregulated in suberizing tissues | |
| WRKY33 | WRKY | Suberin | Induced by stress, upregulates suberin genes |
Table 4: Key transcriptional regulators of lignin and suberin biosynthesis.
Experimental Protocols
Accurate and reproducible gene expression analysis is critical. The following are detailed methodologies for RNA-seq and qRT-PCR, the primary techniques used to generate the data presented above.
RNA-Seq Protocol for Plant Tissue
This protocol outlines the major steps for a typical RNA-seq experiment in plants.
-
Tissue Collection and RNA Extraction:
-
Harvest fresh plant tissue (e.g., stems for lignin analysis, roots for suberin analysis) and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a plant-specific RNA extraction kit or a TRIzol-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNA.
-
Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.
-
Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA to create double-stranded cDNA.
-
Perform end-repair, A-tailing, and adapter ligation to the cDNA fragments. The adapters contain sequences for sequencing primers and barcodes for multiplexing.
-
Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Align the high-quality reads to a reference genome.
-
Quantify the expression level of each gene by counting the number of reads that map to it.
-
Perform differential expression analysis to identify genes that are significantly up- or downregulated between different conditions or tissues.
-
qRT-PCR Protocol for Gene Expression Validation
Quantitative real-time PCR (qRT-PCR) is used to validate the results from RNA-seq and to quantify the expression of specific genes of interest.
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA as described in the RNA-seq protocol.
-
Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers that amplify a short region (typically 80-200 bp) of the target gene.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
Verify the specificity of the primers by melt curve analysis and gel electrophoresis of the PCR product.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Perform the qRT-PCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Use at least two stable reference genes (housekeeping genes) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the geometric mean of the reference genes.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways, their regulation, and a typical experimental workflow for their comparative analysis.
Lignin Biosynthesis Pathway
Caption: Simplified monolignol biosynthesis pathway leading to lignin.
Suberin Biosynthesis Pathway
Caption: Overview of the suberin biosynthesis pathway.
Transcriptional Regulatory Network
Caption: Key transcriptional regulators of lignin and suberin biosynthesis.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative gene expression analysis.
References
Validating the Incorporation of Monolignol Ferulate Conjugates into Lignin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the incorporation of monolignol ferulate conjugates into lignin, supported by experimental data and detailed protocols.
The strategic incorporation of monolignol ferulate conjugates into the lignin polymer represents a promising avenue for enhancing the processability of lignocellulosic biomass. By introducing chemically labile ester bonds into the lignin backbone, this bioengineering approach can facilitate the breakdown of lignin and improve the accessibility of valuable polysaccharides. Validating the successful integration of these conjugates is paramount. This guide details the key analytical techniques and compares the outcomes observed in various engineered plant systems.
Comparative Analysis of Monolignol Ferulate Incorporation
The introduction of feruloyl-CoA monolignol transferase (FMT) enzymes into plants has been shown to successfully produce monolignol ferulate conjugates that are incorporated into the lignin polymer.[1][2][3] The extent of this incorporation can be quantified and compared across different plant lines and engineered enzymes.
Table 1: Quantification of DFRC-Released Monolignol Dihydroferulates (ML-DHFAs) in Wild-Type vs. Transgenic Poplar
| Plant Line | Genotype | DFRC-Released ML-DHFAs (mg/g of Acetyl Bromide Soluble Lignin) | Reference |
| Poplar | Wild-Type | 0.3 | [1] |
| Poplar | Transgenic (expressing AsFMT) | 5- to 7-fold increase over Wild-Type | [4] |
Table 2: Comparison of DFRC-Released Monolignol Conjugates in Different Transgenic Systems
| Plant Line | Transgene | DFRC-Released Conjugate | Concentration | Reference |
| Arabidopsis thaliana | BdPMT | Monolignol dihydro-p-coumarates (ML-DHpCAs) | Detectable | |
| Arabidopsis thaliana | BdPMT | Monolignol dihydroferulates (ML-DHFAs) | Not detectable | |
| Rice | Overexpressing OsAT5 (OsFMT1) | Monolignol dihydroferulates (ML-DHFAs) | 5- to 7-fold increase | |
| Poplar | AsFMT | Monolignol dihydroferulates (ML-DHFAs) | 5- to 7-fold increase | |
| Poplar | OsFMT1 | Released Ferulate (Alkaline Hydrolysis) | ~450 times higher than Wild-Type | |
| Poplar | AsFMT | Released Ferulate (Alkaline Hydrolysis) | ~11 times higher than Wild-Type |
Key Experimental Protocols
The validation of monolignol ferulate incorporation into lignin relies on sophisticated analytical techniques that can probe the complex structure of the lignin polymer. The primary methods employed are Derivatization Followed by Reductive Cleavage (DFRC) and 2D Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance (2D-HSQC-NMR).
Derivatization Followed by Reductive Cleavage (DFRC)
DFRC is a chemical degradation method that selectively cleaves β-aryl ether bonds in lignin while preserving ester linkages. This makes it an ideal tool for releasing and quantifying monolignol conjugates that have been incorporated into the lignin backbone.
Methodology:
-
Sample Preparation: Extract-free cell wall samples or isolated enzyme lignin are used as the starting material.
-
Derivatization: The lignin is derivatized to acylate free phenolic and aliphatic hydroxyls and to halogenate benzylic alcohols. A common method involves treating the sample with acetyl bromide in acetic acid.
-
Reductive Cleavage: The derivatized lignin is then treated with a reducing agent, such as zinc dust, to cleave the β-aryl ether bonds.
-
Acetylation of Labeled Fragments: The resulting lignin cleavage products are acetylated, often using a labeled acetylating agent to facilitate detection.
-
Quantification: The released monolignol-ferulate conjugates (as their dihydroferulate derivatives) are then quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
2D HSQC NMR is a powerful, non-destructive technique that provides detailed information about the chemical linkages within the lignin polymer. It allows for the direct observation of correlations between protons and their attached carbon atoms, revealing the presence of specific substructures, including those formed by the incorporation of monolignol ferulates.
Methodology:
-
Lignin Isolation: Lignin is first isolated from the plant cell wall. A common method is the enzymatic hydrolysis of the majority of the polysaccharides, yielding "enzyme lignin".
-
NMR Sample Preparation: The isolated lignin is dissolved in a suitable deuterated solvent, such as DMSO-d6.
-
Data Acquisition: 2D HSQC NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The resulting spectrum shows cross-peaks that correspond to specific C-H correlations. The signals corresponding to the ferulate moiety within the lignin structure can be identified and compared between different samples.
Visualizing the Pathways and Workflows
To better understand the biological and experimental processes, the following diagrams illustrate the key pathways and workflows.
References
- 1. Monolignol ferulate conjugates are naturally incorporated into plant lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monolignol ferulate transferase introduces chemically labile linkages into the lignin backbone [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of CoA Ligases for Ferulic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of ferulic acid by CoA ligases is a critical step in the biosynthesis of numerous valuable compounds, including vanillin, bioplastics, and other phenylpropanoids.[1] This guide provides a comparative analysis of the efficiency of different CoA ligases, namely feruloyl-CoA synthetases (FCS) and 4-coumarate:CoA ligases (4CL), in activating ferulic acid. The information presented herein is intended to assist researchers in selecting the most suitable enzyme for their specific applications.
Quantitative Comparison of CoA Ligase Efficiency
The catalytic efficiency of an enzyme is a key parameter for evaluating its performance. This is often expressed as the kcat/Km ratio, which considers both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). The following table summarizes the kinetic parameters of various CoA ligases for ferulic acid.
| Enzyme | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| FCS1 | Lignin-degrading microbial consortium | 0.12 | 45.9 | 371.6 | 9.0 | 37 | [1] |
| Fcs | Streptomyces sp. V-1 | 0.35 | 67.7 | 193.4 | 7.0 | 30 | [2][3] |
| At4CL1 | Arabidopsis thaliana | 0.199 | - | - | - | - | [2] |
| At4CL3 | Arabidopsis thaliana | 0.166 | - | - | - | - | |
| Pp4CL1 | Peucedanum praeruptorum | - | - | - | - | - | |
| Ptr4CL3 | Populus trichocarpa | High | High | - | - | - | |
| _Sc_4CL (mutant) | Streptomyces coelicolor A3(2) | 0.242 | 0.106 | 0.438 | - | - |
Note: "-" indicates data not available in the cited sources. The mutant _Sc_4CL (A294G/A318G) showed activity towards ferulic acid, while the wild-type did not.
Experimental Protocols
The determination of the kinetic parameters presented above typically involves a continuous spectrophotometric assay. The following is a generalized protocol based on methodologies described in the cited literature.
Enzyme Activity Assay for Feruloyl-CoA Synthesis
This assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.
Materials:
-
Purified CoA ligase
-
Ferulic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (or other suitable buffer)
-
Spectrophotometer capable of measuring absorbance at 345 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, MgCl₂, ATP, and CoA at their optimal concentrations. The final volume and concentrations may need to be optimized for each specific enzyme. A typical reaction mixture might contain:
-
100 mM Potassium phosphate buffer (pH adjusted to the enzyme's optimum)
-
2.5 mM MgCl₂
-
2 mM ATP
-
0.4 mM Coenzyme A
-
-
Substrate Addition: To determine kinetic parameters, varying concentrations of ferulic acid are added to the reaction mixture.
-
Enzyme Addition and Measurement: The reaction is initiated by the addition of a known amount of the purified CoA ligase. The increase in absorbance at 345 nm is immediately monitored over time. The molar extinction coefficient for feruloyl-CoA at 345 nm (ε₃₄₅ = 1.9 x 10⁴ M⁻¹cm⁻¹) is used to calculate the rate of product formation.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are then determined by fitting the data to the Michaelis-Menten equation. The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration.
Visualizing the Process
Ferulic Acid Activation Pathway
The activation of ferulic acid to feruloyl-CoA is a two-step process catalyzed by CoA ligases. This is the initial and often rate-limiting step for the subsequent enzymatic conversions into other valuable molecules.
Caption: The enzymatic activation of ferulic acid to feruloyl-CoA.
Experimental Workflow for Comparing CoA Ligase Efficiency
A systematic workflow is essential for the objective comparison of different CoA ligases.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of trans-Feruloyl-CoA
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses or goggles, and a laboratory coat. All handling of trans-Feruloyl-CoA, both in its pure form and as waste, should be conducted within a chemical fume hood to minimize inhalation exposure.
Key Safety Considerations:
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a potentially hazardous substance. Based on the SDS for the related compound trans-Ferulic Acid, it may cause skin, eye, and respiratory irritation.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Use an absorbent material compatible with the solvent in which the compound is dissolved. If it is a solid, carefully sweep it up to avoid creating dust. All spill cleanup materials must be disposed of as hazardous waste.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Guideline | Source/Justification |
| Chemical State | Solid or in solution | Dependent on experimental use |
| Primary Hazards | Potential skin, eye, and respiratory irritant | Based on trans-Ferulic Acid SDS |
| Recommended PPE | Nitrile gloves, safety glasses/goggles, lab coat | Standard laboratory practice |
| Storage of Waste | Segregated, labeled, sealed, compatible container | General hazardous waste guidelines[1][2][3] |
| Disposal Method | Collection as hazardous chemical waste for incineration | Best practice for non-characterized substances[4] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | Environmental and regulatory compliance[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory adherence.
-
Waste Identification and Segregation: All materials, including contaminated labware (e.g., pipette tips, microfuge tubes), solutions, and spill cleanup debris, must be designated as hazardous chemical waste. This waste stream should be kept separate from other types of laboratory waste, such as biological or radioactive waste.
-
Containerization: Select a waste container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste, including solvents with their approximate concentrations.
-
Waste Accumulation:
-
For solid (neat) compound: Carefully transfer the solid waste into the designated hazardous waste container. To minimize the generation of dust, it is advisable to handle the solid on a weigh boat or a piece of paper before transferring it.
-
For solutions: If the compound is dissolved in a flammable organic solvent, it should be collected in a container specifically designated for flammable liquid waste. For aqueous solutions, a general chemical waste container is suitable. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste contents.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the hierarchical relationship of the key safety and disposal procedures.
References
Navigating the Safe Handling of trans-Feruloyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with trans-Feruloyl-CoA, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment.
Essential Personal Protective Equipment (PPE)
A risk assessment is essential to determine the specific PPE required for handling this compound. However, the following table outlines the minimum recommended PPE based on general laboratory safety standards and the known hazards of similar compounds.
| PPE Category | Minimum Requirement | Recommended for Enhanced Protection |
| Body Protection | Laboratory coat | Flame-resistant lab coat when working with flammable solvents. |
| Hand Protection | Disposable nitrile gloves | Double-gloving (a second pair of nitrile gloves over the first) for extended procedures or when handling higher concentrations.[5] |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles should be worn when there is a risk of splashing. A face shield worn over safety glasses or goggles is necessary when handling larger quantities or during procedures with a high splash potential. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. | A respirator may be necessary when working with fine powders outside of a fume hood or in poorly ventilated areas. |
| Foot Protection | Closed-toe shoes | --- |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical to minimize exposure and ensure the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be based on the manufacturer's recommendations, typically -20°C or below for acyl-CoA derivatives to maintain stability.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and any hazard warnings.
Handling and Use
-
Designated Area: All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared, sealed container to prevent dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after handling the compound. |
Experimental Protocol: Spectrophotometric Assay of Feruloyl-CoA Synthetase Activity
This protocol provides a method for assaying the enzymatic activity of feruloyl-CoA synthetase, which catalyzes the formation of this compound.
Materials:
-
100 mM potassium phosphate buffer (pH 7.0)
-
2.5 mM MgCl2
-
0.7 mM ferulic acid
-
2 mM ATP
-
0.4 mM Coenzyme A (CoA)
-
Enzyme extract or purified feruloyl-CoA synthetase
-
Spectrophotometer capable of measuring absorbance at 345 nm
Procedure:
-
Prepare a reaction mixture (1 ml total volume) containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgCl2, 0.7 mM ferulic acid, 0.4 mM CoA, and an appropriate amount of the enzyme sample.
-
Initiate the reaction by adding 2 mM ATP.
-
Immediately measure the initial rate of increase in absorbance at 345 nm, which corresponds to the formation of this compound. The molar extinction coefficient for feruloyl-CoA is approximately 10 cm²/µmol.
Visualizing the Workflow
The following diagram illustrates the key decision points and safety measures in the operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
